molecular formula C4H8BrN3O B8106284 Bromo-PEG1-C2-azide

Bromo-PEG1-C2-azide

Cat. No.: B8106284
M. Wt: 194.03 g/mol
InChI Key: SBVSTNMRZMYOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromo-PEG1-C2-azide is a useful research compound. Its molecular formula is C4H8BrN3O and its molecular weight is 194.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azido-2-(2-bromoethoxy)ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrN3O/c5-1-3-9-4-2-7-8-6/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVSTNMRZMYOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCBr)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Bromo-PEG1-C2-azide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bromo-PEG1-C2-azide is a heterobifunctional chemical linker of significant interest in the field of targeted protein degradation.[1] It serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to selectively eliminate disease-causing proteins.[1] This guide provides a comprehensive overview of this compound, including its chemical properties, its application in PROTAC synthesis, detailed experimental protocols, and the underlying biological mechanism of action.

PROTACs are chimeric molecules that typically consist of two active domains connected by a chemical linker: one domain binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the cell's natural protein disposal machinery, the proteasome. The linker component is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex.

This compound is a polyethylene glycol (PEG)-based linker featuring two distinct reactive functionalities: a bromo group and an azide group. The bromo group allows for covalent linkage to a ligand for the POI or the E3 ligase, typically through nucleophilic substitution reactions. The azide group is a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific conjugation to a molecule containing a terminal alkyne.[1] This dual reactivity provides a flexible and modular approach to PROTAC synthesis.

Physicochemical and Quantitative Data

For comparative purposes, data for the closely related Bromo-PEG2-C2-azide is also provided.

PropertyThis compoundBromo-PEG2-C2-azide
Molecular Formula C4H8BrN3OC6H12BrN3O2
Molecular Weight 194.03 g/mol []238.08 g/mol
CAS Number 1144106-65-9530151-56-5
Appearance LiquidLiquid
Color YellowColorless to light yellow
Purity >95% (typical)≥97%
Solubility Soluble in DMSO and other organic solvents.DMSO: 100 mg/mL (420.03 mM)
Storage Conditions Pure form: -20°C for 3 years. In solvent: -80°C for 1 year.-20°C, stored under nitrogen.
Topological Polar Surface Area (TPSA) Not available67.22 Ų
LogP Not available1.7248

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using a bromo-PEG-azide linker. These may require optimization based on the specific ligands being used.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click chemistry" reaction to conjugate an alkyne-functionalized molecule (e.g., a POI ligand) with the azide group of the bromo-PEG-azide linker.

Materials:

  • Alkyne-functionalized component (1.0 equivalent)

  • Bromo-PEG-azide linker (1.0 - 1.2 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 equivalents)

  • Sodium ascorbate (0.2 equivalents)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 equivalents)

  • Solvent: tert-Butanol/Water (1:1 v/v) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the alkyne-functionalized component and the bromo-PEG-azide linker in the chosen solvent in a reaction vessel.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another separate vial, prepare a premix of CuSO4 and THPTA in water. Allow this solution to stand for 1-2 minutes.

  • Add the CuSO4/THPTA premix to the reaction mixture containing the alkyne and azide.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the reaction mixture.

  • Stir the reaction at room temperature for 1-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be worked up by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Protocol 2: Nucleophilic Substitution for PROTAC Completion

This protocol describes the subsequent reaction of the bromo-functionalized intermediate with a nucleophilic group (e.g., a phenol or amine) on the second ligand to complete the PROTAC synthesis.

Materials:

  • Bromo-functionalized intermediate from Protocol 1 (1.0 equivalent)

  • E3 ligase ligand with a nucleophilic handle (e.g., a free phenol or amine) (1.0 - 1.5 equivalents)

  • Base (e.g., potassium carbonate, cesium carbonate, or diisopropylethylamine) (2-3 equivalents)

  • Solvent: Acetonitrile or Dimethylformamide (DMF)

Procedure:

  • Dissolve the bromo-functionalized intermediate and the E3 ligase ligand in the chosen solvent in a reaction vessel.

  • Add the base to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The workup procedure will depend on the nature of the product and solvent used. Typically, it involves dilution with water and extraction with an organic solvent. The organic layers are combined, washed, dried, and concentrated.

  • The final PROTAC is purified by flash column chromatography and/or preparative HPLC to yield the pure product.

Characterization

The final PROTAC product should be characterized to confirm its identity and purity using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized PROTAC.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of PROTACs and a general workflow for their synthesis.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC (this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination E2 E2 Ubiquitin- Conjugating Enzyme E2->Ternary Brings Ub Ub Ubiquitin Ub->E2 Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow start Start ligand1 Alkyne-functionalized POI Ligand start->ligand1 linker This compound start->linker cuac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) ligand1->cuac linker->cuac intermediate Bromo-functionalized Intermediate cuac->intermediate substitution Nucleophilic Substitution intermediate->substitution ligand2 Nucleophilic E3 Ligase Ligand ligand2->substitution crude_protac Crude PROTAC substitution->crude_protac purification Purification (Flash Chromatography / HPLC) crude_protac->purification final_protac Pure PROTAC purification->final_protac characterization Characterization (NMR, MS, HPLC) final_protac->characterization end End final_protac->end

References

An In-Depth Technical Guide to Bromo-PEG1-C2-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bromo-PEG1-C2-azide is a heterobifunctional, polyethylene glycol (PEG)-based linker molecule widely utilized in the fields of bioconjugation and medicinal chemistry. Its unique architecture, featuring a terminal bromide and an azide group, makes it a valuable tool for the synthesis of complex biomolecules, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental methodologies.

Core Chemical and Physical Properties

The fundamental characteristics of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValueCitation(s)
Chemical Formula C₄H₈BrN₃O[1][2][3][4]
Molecular Weight 194.03 g/mol [1]
CAS Number 1144106-65-9
Appearance Liquid
Color Colorless to light yellow
Purity ≥98%
Solubility Soluble in DMSO, DCM, DMF
Storage (Pure Form) -20°C for up to 3 years
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month
Shipping Condition Shipped at ambient temperature or with blue ice

Chemical Structure and Reactivity

This compound is a bifunctional linker possessing two distinct reactive ends separated by a short PEG spacer.

  • Bromo Group (-Br): The terminal bromide serves as an effective leaving group, making it susceptible to nucleophilic substitution reactions. This functionality is often exploited for coupling the linker to molecules containing nucleophiles like amines, thiols, or hydroxyl groups.

  • Azide Group (-N₃): The azide group is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and mild reaction conditions.

  • PEG Spacer (-PEG1-C2-): The single polyethylene glycol unit enhances the solubility and can influence the pharmacokinetic properties of the final conjugate.

This dual reactivity allows for the sequential and controlled conjugation of two different molecules.

Applications in Drug Development

The primary application of this compound is in the construction of PROTACs. PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively degrade target proteins implicated in disease.

A PROTAC molecule consists of three parts:

  • A ligand that binds to a target protein.

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

This compound serves as this critical linker. The workflow below illustrates its role in assembling a PROTAC molecule.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Conjugation Steps cluster_intermediate Intermediate cluster_final Final Product A This compound D Step 1: Click Chemistry (e.g., CuAAC or SPAAC) A->D B Target Protein Ligand (e.g., with Alkyne group) B->D C E3 Ligase Ligand (e.g., with Nucleophile) E Step 2: Nucleophilic Substitution C->E F Intermediate Conjugate (Linker + Target Ligand) D->F Forms Triazole Ring G Final PROTAC Molecule E->G Forms Covalent Bond F->E

PROTAC Synthesis Workflow using this compound.

Core Reactivity: Click Chemistry

The azide moiety of this compound enables its participation in highly efficient azide-alkyne cycloaddition reactions. This is a cornerstone of its utility. There are two primary variants of this reaction.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide with a terminal alkyne, forming a stable 1,4-disubstituted triazole ring. While highly efficient, the potential cytotoxicity of copper can limit its use in living systems.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The inherent ring strain of these molecules allows them to react readily with azides without the need for a catalyst, making this method suitable for bioconjugation in living cells.

The diagram below outlines these reactive pathways.

Click_Chemistry_Pathways cluster_linker Linker cluster_reactants Reaction Partners cluster_reactions Reaction Types cluster_products Products linker This compound (R-N₃) cu_reaction CuAAC Reaction linker->cu_reaction spaac_reaction SPAAC Reaction (Copper-Free) linker->spaac_reaction alkyne Terminal Alkyne alkyne->cu_reaction + Cu(I) catalyst dbco Strained Alkyne (DBCO, BCN) dbco->spaac_reaction triazole Stable Triazole Linkage cu_reaction->triazole spaac_reaction->triazole

Click Chemistry reactions involving this compound.

Experimental Protocols

While specific protocols must be optimized for individual reactants and desired products, the following provides a generalized methodology for bioconjugation using this compound via a CuAAC reaction.

Preparation of Stock Solutions

Proper preparation of stock solutions is critical to ensure reactant stability and concentration accuracy.

  • This compound Stock: Based on solubility data, prepare a stock solution in an anhydrous organic solvent such as DMSO or DMF. For example, to create a 10 mM stock solution, dissolve 1.94 mg of this compound in 1 mL of DMSO.

  • Storage: Once prepared, aliquot the stock solution into smaller volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. When stored at -80°C, the solution can be used for up to 6 months.

  • Solubility Tip: If solubility issues arise, gentle warming to 37°C or sonication can be employed to aid dissolution.

The following table provides volumes for preparing common stock concentrations.

Desired ConcentrationMass of this compoundVolume of Solvent
1 mM1 mg5.15 mL
5 mM1 mg1.03 mL
10 mM1 mg515 µL
1 mM5 mg25.77 mL
5 mM5 mg5.15 mL
10 mM5 mg2.58 mL
Table adapted from vendor-provided calculators.
Representative CuAAC Protocol

This protocol describes the conjugation of an alkyne-containing molecule to this compound.

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvent (e.g., DMSO, DMF, or a mixture with aqueous buffer)

Methodology:

  • Reactant Preparation: In a suitable reaction vessel, dissolve the alkyne-functionalized molecule (1 equivalent) and this compound (1.1 to 1.5 equivalents) in the chosen solvent.

  • Catalyst Preparation: In a separate tube, prepare a fresh solution of the copper catalyst. Add copper(II) sulfate (0.1 to 0.5 equivalents) followed by sodium ascorbate (0.5 to 2.0 equivalents). The ascorbate will reduce Cu(II) to the active Cu(I) species in situ.

  • Reaction Initiation: Add the catalyst solution to the solution containing the azide and alkyne.

  • Incubation: Allow the reaction to proceed at room temperature for 1 to 12 hours. The reaction progress can be monitored by an appropriate analytical method, such as LC-MS or TLC.

  • Purification: Once the reaction is complete, the desired product can be purified from excess reagents and catalyst using standard chromatographic techniques (e.g., HPLC, column chromatography).

Note: This is a generalized protocol. The optimal stoichiometry, solvent, temperature, and reaction time should be determined empirically for each specific application. For SPAAC reactions, the protocol is simpler as it involves mixing the azide and the strained alkyne (e.g., DBCO-functionalized molecule) in a suitable solvent and allowing them to react without a catalyst.

References

An In-depth Technical Guide to Bromo-PEG1-C2-azide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromo-PEG1-C2-azide, a heterobifunctional linker critical in bioconjugation, chemical biology, and the development of novel therapeutic constructs such as Proteolysis Targeting Chimeras (PROTACs). For clarity, this molecule is systematically named 1-azido-2-(2-bromoethoxy)ethane . It incorporates a bromo group, which serves as a reactive site for nucleophilic substitution, and an azide moiety, enabling covalent modification via copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry").[1][2] The polyethylene glycol (PEG) spacer enhances solubility and biocompatibility, making it a valuable tool in drug discovery and development.[2]

Physicochemical and Spectroscopic Data

The properties of 1-azido-2-(2-bromoethoxy)ethane are crucial for its handling, characterization, and application in synthesis. The following table summarizes its key quantitative data.

PropertyValueReference(s)
Molecular Formula C₄H₈BrN₃O[3]
Molecular Weight 194.03 g/mol [3]
CAS Number 1144106-65-9
Appearance Liquid
Purity Typically ≥95%
Storage Temperature 2-8°C (Refrigerator)
IUPAC Name 1-azido-2-(2-bromoethoxy)ethane
SMILES BrCCOCCN=[N+]=[N-]

Synthesis of 1-azido-2-(2-bromoethoxy)ethane

The synthesis of 1-azido-2-(2-bromoethoxy)ethane can be achieved through a two-step process starting from 2-(2-bromoethoxy)ethanol. The first step involves the conversion of the terminal hydroxyl group to a better leaving group, such as a tosylate or mesylate. The second step is a nucleophilic substitution with sodium azide to introduce the azide functionality. A more direct, albeit potentially lower-yielding, approach involves the partial azidation of bis(2-bromoethyl) ether.

A common and efficient synthetic strategy for analogous compounds involves the nucleophilic substitution of a di-halogenated starting material. For instance, the synthesis of the related 1-azido-2-bromoethane is well-documented and proceeds via the reaction of 1,2-dibromoethane with sodium azide.

Experimental Protocol: Synthesis from 2-(2-Bromoethoxy)ethanol

This protocol describes a representative method for the synthesis of 1-azido-2-(2-bromoethoxy)ethane.

Step 1: Tosylation of 2-(2-Bromoethoxy)ethanol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-bromoethoxy)ethanol in anhydrous dichloromethane (DCM). Cool the solution to 0°C using an ice bath.

  • Addition of Reagents: To the cooled solution, slowly add triethylamine (Et₃N) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl).

  • Reaction Monitoring: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench with water and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude tosylated product can be purified by column chromatography on silica gel.

Step 2: Azidation of the Tosylated Intermediate

  • Reaction Setup: Dissolve the purified tosylated intermediate in anhydrous dimethylformamide (DMF) in a round-bottom flask.

  • Addition of Sodium Azide: Add a stoichiometric excess of sodium azide (NaN₃) to the solution.

  • Reaction Conditions: Heat the reaction mixture and monitor its progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable extraction solvent like diethyl ether.

  • Extraction: Extract the aqueous layer multiple times with the organic solvent. Combine the organic layers and wash with water and then brine to remove residual DMF and salts.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-azido-2-(2-bromoethoxy)ethane.

  • Final Purification: The crude product can be further purified by vacuum distillation or column chromatography to obtain the final product of high purity.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Azidation cluster_purification Purification A 2-(2-Bromoethoxy)ethanol C Tosylated Intermediate A->C Reaction B TsCl, Et3N in DCM D Sodium Azide (NaN3) in DMF E Crude Product C->E Nucleophilic Substitution F Purified this compound E->F Column Chromatography / Distillation CuAAC_Workflow cluster_reagents Reaction Components cluster_reaction Reaction cluster_purification Purification A This compound E Incubate at Room Temperature A->E B Alkyne-modified Biomolecule B->E C CuSO4 / Sodium Ascorbate C->E D Ligand (e.g., THPTA) D->E F Purified Bioconjugate E->F Dialysis / SEC

References

An In-Depth Technical Guide to Bromo-PEG1-C2-azide (CAS: 1144106-65-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromo-PEG1-C2-azide, a versatile bifunctional linker molecule. With the confirmed CAS Number 1144106-65-9, this compound, also known by its systematic name 1-azido-2-(2-bromoethoxy)ethane, is a valuable tool in the fields of bioconjugation, proteomics, and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

A summary of the key quantitative data for this compound is presented below. This information is crucial for its identification, characterization, and safe handling in a laboratory setting.

PropertyValue
CAS Number 1144106-65-9[1]
IUPAC Name 1-azido-2-(2-bromoethoxy)ethane[1]
Molecular Formula C4H8BrN3O[1]
Molecular Weight 194.03 g/mol [1]
Appearance Colorless to light yellow liquid
Purity Typically ≥95%[1]
Solubility Soluble in DMSO, DCM, DMF
Storage Conditions Store at -20°C for long-term stability

Synthesis and Chemical Reactivity

This compound is a heterobifunctional molecule featuring a bromo group at one end and an azide group at the other, connected by a short polyethylene glycol (PEG) linker. This dual functionality allows for sequential and specific chemical reactions.

The synthesis of 1-azido-2-(2-bromoethoxy)ethane can be achieved through a nucleophilic substitution reaction. A general approach involves the reaction of a suitable precursor, such as 2-(2-bromoethoxy)ethanol, with an azide source like sodium azide.

The reactivity of this compound is characterized by its two distinct functional groups:

  • Bromo Group: The bromine atom serves as a good leaving group in nucleophilic substitution reactions. This allows for the conjugation of the linker to molecules containing nucleophilic functional groups such as amines, thiols, or hydroxyls.

  • Azide Group: The azide moiety is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, specific, and biocompatible, enabling the covalent linkage of the azide-functionalized molecule to another molecule containing a terminal alkyne.

Applications in PROTAC Technology and Bioconjugation

The unique architecture of this compound makes it an ideal linker for the construction of PROTACs. PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

In a typical PROTAC design, one end of the this compound linker is attached to a ligand that binds to the target protein of interest (POI), while the other end is conjugated to a ligand that recruits an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). The PEG component of the linker can enhance the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Beyond PROTACs, the bifunctional nature of this compound makes it a valuable tool for various bioconjugation applications, including:

  • Labeling of Biomolecules: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, or nucleic acids.

  • Surface Modification: Functionalizing surfaces of nanoparticles, microarrays, or other materials for biological applications.

  • Drug Delivery: Linking therapeutic agents to targeting moieties to improve their delivery and efficacy.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the "click" reaction between an alkyne-containing molecule and this compound.

Materials:

  • Alkyne-functionalized molecule

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand (optional but recommended)

  • Solvent (e.g., DMSO, t-butanol/water mixture)

Procedure:

  • Dissolve the alkyne-functionalized molecule and a slight molar excess of this compound in the chosen solvent.

  • In a separate vial, prepare a stock solution of CuSO₄ in water.

  • In another vial, prepare a fresh stock solution of sodium ascorbate in water.

  • If using a ligand, pre-mix the CuSO₄ solution with the TBTA solution.

  • Add the CuSO₄ (or CuSO₄/ligand complex) solution to the reaction mixture containing the alkyne and azide.

  • Initiate the reaction by adding the sodium ascorbate solution. The final concentration of copper is typically in the range of 50-100 µM, and sodium ascorbate is used in a 5-10 fold molar excess to the copper.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as TLC or LC-MS.

  • Upon completion, the reaction mixture can be purified using standard chromatographic techniques to isolate the desired triazole product.

Visualizing the Role of this compound in PROTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of action for a PROTAC utilizing a linker such as this compound to induce the degradation of a target protein.

PROTAC_Mechanism cluster_0 PROTAC Molecule cluster_1 Cellular Environment cluster_2 Ternary Complex Formation POI_Ligand POI Ligand Linker This compound Linker POI_Ligand->Linker POI Target Protein (POI) POI_Ligand->POI Binds E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligase_Ligand->E3_Ligase Recruits Proteasome Proteasome POI->Proteasome Degradation Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub Ubiquitin Ub->POI Tags POI Ternary_Complex->Ub Ubiquitination

Caption: General workflow of PROTAC-mediated protein degradation.

Signaling Pathway Example: Targeting the Androgen Receptor in Prostate Cancer

PROTACs are being actively investigated for the treatment of various diseases, including cancer. One key target in prostate cancer is the Androgen Receptor (AR). PROTACs designed to target AR can be synthesized using linkers like this compound to connect an AR ligand to an E3 ligase ligand. This approach aims to overcome resistance to traditional AR inhibitors.

The diagram below illustrates the targeted degradation of the Androgen Receptor by a PROTAC, thereby inhibiting its downstream signaling pathway.

AR_Signaling_Pathway cluster_0 Androgen Receptor Signaling cluster_1 PROTAC Intervention Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer AR_PROTAC AR-Targeting PROTAC (with this compound linker) Proteasome Proteasome AR->Proteasome Degradation ARE Androgen Response Element (ARE) AR_dimer->ARE Gene_Expression Target Gene Expression ARE->Gene_Expression Cell_Growth Prostate Cancer Cell Growth & Survival Gene_Expression->Cell_Growth AR_PROTAC->AR Binds to AR E3_Ligase E3 Ligase AR_PROTAC->E3_Ligase Recruits E3 Ligase

Caption: Inhibition of AR signaling via PROTAC-mediated degradation.

References

Bromo-PEG1-C2-azide molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Bromo-PEG1-C2-azide

For researchers, scientists, and drug development professionals, understanding the characteristics and applications of bifunctional linkers is crucial for the successful design of novel therapeutics. This compound is a hetero-bifunctional linker that plays a significant role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its properties and a detailed experimental workflow for its application.

Core Molecular Data

The fundamental properties of this compound are summarized below. This data is essential for accurate experimental planning, including reaction stoichiometry and analytical characterization.

PropertyValue
Molecular Weight 194.03 g/mol [1][2]
Chemical Formula C4H8BrN3O[2][3][4]
CAS Number 1144106-65-9
Purity >98%
Solubility Soluble in DMSO, DCM, DMF
Storage Store at -20°C

Application in PROTAC Synthesis

This compound serves as a versatile linker for conjugating a target protein-binding ligand with an E3 ubiquitin ligase-binding ligand. Its bifunctional nature, featuring a bromide and an azide group, allows for sequential conjugation reactions. The azide group can participate in "click chemistry," such as copper-catalyzed or strain-promoted alkyne-azide cycloaddition, while the bromide acts as a leaving group in nucleophilic substitution reactions.

Experimental Protocol: Synthesis of a PROTAC using this compound

This protocol outlines a general procedure for the two-step synthesis of a PROTAC using this compound.

Step 1: Nucleophilic Substitution with an E3 Ligase Ligand

  • Reagents and Materials:

    • E3 ligase ligand containing a nucleophilic functional group (e.g., a phenol or amine)

    • This compound

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Potassium carbonate (K2CO3) or a suitable non-nucleophilic base

    • Nitrogen or Argon atmosphere

    • Reaction vessel

    • Stirring apparatus

    • Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring

  • Procedure:

    • Dissolve the E3 ligase ligand (1 equivalent) in anhydrous DMF under an inert atmosphere.

    • Add K2CO3 (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.

    • Add this compound (1.2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature or gently heat to 40-50°C.

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting azide-functionalized E3 ligase ligand by flash column chromatography.

Step 2: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

  • Reagents and Materials:

    • Azide-functionalized E3 ligase ligand (from Step 1)

    • Target protein-binding ligand functionalized with a terminal alkyne

    • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

    • Sodium ascorbate

    • tert-Butanol/water solvent mixture

    • Nitrogen or Argon atmosphere

    • Reaction vessel

    • Stirring apparatus

    • HPLC or Mass Spectrometry for product analysis and purification

  • Procedure:

    • Dissolve the azide-functionalized E3 ligase ligand (1 equivalent) and the alkyne-functionalized target protein ligand (1 equivalent) in a mixture of tert-butanol and water (1:1).

    • Degas the solution by bubbling with nitrogen or argon for 15 minutes.

    • Add sodium ascorbate (0.3 equivalents) to the solution, followed by CuSO4·5H2O (0.1 equivalents).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by HPLC or LC-MS.

    • Once the reaction is complete, dilute the mixture with water and extract the PROTAC product with an appropriate organic solvent.

    • Purify the final PROTAC molecule using preparative HPLC.

    • Characterize the purified PROTAC by high-resolution mass spectrometry and NMR spectroscopy.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for PROTAC synthesis and the general mechanism of PROTAC-mediated protein degradation.

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_validation PROTAC Validation E3_ligand E3 Ligase Ligand (with Nucleophile) Step1 Step 1: Nucleophilic Substitution E3_ligand->Step1 Linker This compound Linker->Step1 Intermediate Azide-Functionalized E3 Ligase Ligand Step1->Intermediate Step2 Step 2: Click Chemistry (CuAAC) Intermediate->Step2 Target_ligand Target Protein Ligand (with Alkyne) Target_ligand->Step2 PROTAC Final PROTAC Molecule Step2->PROTAC Purification Purification (HPLC) PROTAC->Purification Characterization Characterization (MS, NMR) Purification->Characterization Biological_Assay Biological Assays (e.g., Western Blot) Characterization->Biological_Assay

Caption: Experimental workflow for PROTAC synthesis and validation.

protac_pathway PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex binds Target Target Protein Target->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome Proteasome Polyubiquitination->Proteasome recruitment Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

References

Unveiling the Solubility and Utility of Bromo-PEG1-C2-azide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics and applications of Bromo-PEG1-C2-azide, a versatile bifunctional linker crucial in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document offers key data, experimental protocols, and visual representations of associated biochemical pathways and workflows to support researchers in their experimental design and execution.

Core Properties and Solubility Data

This compound is a polyethylene glycol (PEG)-based linker containing both a bromo group and an azide moiety. This heterobifunctional nature allows for sequential or orthogonal conjugation to different molecules. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.

While exhaustive quantitative solubility data for this compound across a wide range of solvents is not extensively published, available information and the general properties of its constituent parts—a short PEG chain, a bromoalkane, and an azide—provide a strong basis for its solubility profile.

Table 1: Quantitative and Qualitative Solubility of this compound

SolventMolarity (mM)Concentration (mg/mL)Observations
Dimethyl Sulfoxide (DMSO)≥ 1803.84≥ 350Soluble, saturation point not specified.[1]
Dichloromethane (DCM)--Reported to be soluble.[2][3]
Dimethylformamide (DMF)--Reported to be soluble.[2][3]
Water--PEG linkers generally exhibit good water solubility. However, the presence of the bromo-C2-azide moiety may limit high concentrations.
Ethanol--PEG is soluble in ethanol. Azides have slight solubility in ethanol.
Toluene--PEGs are less soluble in toluene, though solubility can be increased with heat.
Diethyl Ether--PEGs are generally not soluble in ether. Azides are also insoluble in ether.

Note: The solubility of PEG compounds is influenced by their molecular weight; as the molecular weight increases, solubility in water and organic solvents tends to decrease.

Experimental Protocols

Due to the lack of specific published protocols for this compound, the following are generalized experimental methodologies for solubility determination and a common application, copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Protocol 1: Determination of Aqueous Solubility

Objective: To determine the approximate solubility of this compound in an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Analytical balance

Methodology:

  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound (e.g., 10 mg) into a microcentrifuge tube.

    • Add a defined volume of PBS (e.g., 1 mL).

    • Vortex the mixture vigorously for 2 minutes to facilitate dissolution.

    • Incubate the suspension at a controlled temperature (e.g., 25 °C) for a set period (e.g., 24 hours) with continuous agitation to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Analysis of the Supernatant:

    • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

    • Prepare a series of dilutions of the supernatant with the mobile phase used for HPLC analysis.

    • Inject the diluted samples into the HPLC system.

  • Quantification:

    • Prepare a standard curve using known concentrations of this compound.

    • Determine the concentration of the compound in the supernatant by comparing its peak area to the standard curve.

    • Calculate the solubility in mg/mL or mM.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate this compound to an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)

Methodology:

  • Reactant Preparation:

    • Dissolve the alkyne-containing molecule (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent system.

  • Catalyst Preparation:

    • In a separate tube, prepare a fresh solution of sodium ascorbate (e.g., 0.5 M in water).

    • In another tube, prepare a solution of CuSO₄ (e.g., 0.1 M in water).

  • Reaction Execution:

    • To the solution of the alkyne and azide, add sodium ascorbate (0.2 equivalents).

    • Add CuSO₄ (0.1 equivalents) to initiate the reaction.

    • Allow the reaction to proceed at room temperature with stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified using standard techniques such as column chromatography or preparative HPLC.

Visualizing a Key Application: The PROTAC Mechanism

This compound is a key building block for PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (containing this compound linker) TargetProtein Target Protein PROTAC->TargetProtein binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase binds Proteasome Proteasome TargetProtein->Proteasome   Targeting for Degradation E3Ligase->TargetProtein E3Ligase->TargetProtein Ub Ubiquitin Ub->E3Ligase activates DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides   Degradation

Caption: The PROTAC mechanism of action.

Experimental Workflow: Synthesis of a PROTAC Precursor

The following diagram illustrates a typical workflow for utilizing this compound in the synthesis of a PROTAC precursor via a click chemistry reaction.

Experimental_Workflow cluster_workflow Synthetic Workflow Start Start: This compound & Alkyne-functionalized Ligand Dissolution Dissolve reactants in appropriate solvent (e.g., DMSO/H2O) Start->Dissolution Reaction Initiate CuAAC Reaction: Add catalysts to reactants Dissolution->Reaction Catalyst Prepare fresh CuSO4 and Sodium Ascorbate solutions Catalyst->Reaction Monitoring Monitor reaction progress (TLC or LC-MS) Reaction->Monitoring Quench Reaction Quench / Work-up Monitoring->Quench Upon completion Purification Purify product (e.g., Column Chromatography) Quench->Purification Analysis Characterize final product (NMR, MS) Purification->Analysis End End: Purified PROTAC Precursor Analysis->End

Caption: A typical workflow for a CuAAC "click" reaction.

References

Navigating the Stability and Storage of Bromo-PEG1-C2-azide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the evolving landscape of targeted therapeutics and bioconjugation, the chemical stability and proper handling of linker molecules are paramount to ensuring the efficacy, safety, and reproducibility of novel drug modalities. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Bromo-PEG1-C2-azide, a heterobifunctional linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. This document is intended for researchers, scientists, and drug development professionals who utilize this critical reagent in their workflows.

Introduction to this compound

This compound is a versatile linker molecule featuring three key chemical motifs: a bromo group, a short polyethylene glycol (PEG) spacer, and a terminal azide. This unique combination of functionalities allows for sequential or orthogonal conjugation strategies. The bromo group is susceptible to nucleophilic substitution, providing a reactive handle for attachment to various nucleophiles. The azide group is a key component for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), enabling efficient and specific ligation to alkyne-containing molecules. The hydrophilic PEG spacer enhances solubility and can influence the pharmacokinetic properties of the final conjugate.

Given its reactive nature, understanding the stability profile of this compound is crucial for its effective use and to prevent the introduction of impurities into complex drug constructs.

Recommended Storage and Handling

To maintain the integrity of this compound, adherence to appropriate storage and handling protocols is essential. The following recommendations are based on information from various suppliers and general knowledge of the stability of its constituent functional groups.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationAtmosphereAdditional Notes
Pure (Neat Liquid) -20°CUp to 3 years[1]Inert (e.g., Argon, Nitrogen)Protect from light. Avoid repeated freeze-thaw cycles.
Stock Solution in Solvent -80°CUp to 1 year[1]Inert (e.g., Argon, Nitrogen)Use anhydrous, aprotic solvents (e.g., DMSO, DMF). Aliquot to minimize freeze-thaw cycles.
Stock Solution in Solvent -20°CUp to 1 monthInert (e.g., Argon, Nitrogen)For short-term storage.

For shipping, this compound is typically transported on blue ice to maintain a cool environment and mitigate potential degradation.[1]

Stability Profile and Potential Degradation Pathways

The stability of this compound is influenced by its three main components: the PEG linker, the bromo group, and the azide group. Degradation can be initiated by factors such as temperature, pH, and light.

Polyethylene Glycol (PEG) Linker

The PEG portion of the molecule is generally stable but can be susceptible to oxidative degradation, particularly in the presence of transition metals. This process can lead to chain cleavage and the formation of various byproducts, including aldehydes and carboxylic acids.

Bromo Group

The carbon-bromine bond is a key reactive site and is susceptible to nucleophilic substitution. In the presence of nucleophiles, such as water or alcohols, the bromo group can be displaced, leading to the formation of hydroxy- or alkoxy-substituted impurities. This hydrolysis is a potential degradation pathway, especially under non-anhydrous conditions or at non-neutral pH.

Azide Group

Organic azides can be sensitive to heat and light, which can induce decomposition through the loss of dinitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene can then undergo various reactions, leading to a range of degradation products. While the azide group is generally stable under typical bioconjugation reaction conditions, prolonged exposure to high temperatures or UV light should be avoided.

The following diagram illustrates the potential degradation pathways of this compound.

G cluster_conditions Initiating Factors cluster_pathways Degradation Pathways cluster_products Potential Degradation Products A This compound F Photolytic Decomposition A->F Light (hν) G Thermal Decomposition A->G Heat (Δ) H Nucleophilic Substitution (Hydrolysis) A->H H₂O / Nu⁻ I Oxidative Cleavage A->I Oxidizing agents B Light (hν) C Heat (Δ) D H₂O / Nu⁻ E [O] J Nitrene Intermediate + N₂ F->J G->J K Hydroxy-PEG1-C2-azide H->K L Aldehydes, Carboxylic Acids I->L

Figure 1. Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a series of forced degradation studies can be performed. These studies involve subjecting the molecule to harsh conditions to accelerate its degradation and identify potential degradation products and pathways. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for these studies.

Development of a Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection is a suitable approach for monitoring the purity of this compound and detecting its degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid

  • Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 20 minutes)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 210 nm for the azide chromophore)

  • Column Temperature: 30°C

Method validation should be performed to ensure specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies should be conducted on a solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours (in solution and as neat material).

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Samples should be analyzed by the stability-indicating HPLC method at various time points. The peak area of this compound and any new peaks corresponding to degradation products should be monitored.

Characterization of Degradation Products

Degradation products can be identified and characterized using hyphenated techniques such as LC-Mass Spectrometry (LC-MS) and by collecting fractions for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

The following diagram illustrates a general experimental workflow for assessing the stability of this compound.

G cluster_forced_degradation Forced Degradation Studies start Start: this compound Sample method_dev Develop Stability-Indicating HPLC Method start->method_dev acid Acidic Hydrolysis method_dev->acid base Basic Hydrolysis method_dev->base oxidation Oxidation method_dev->oxidation thermal Thermal Stress method_dev->thermal photo Photostability method_dev->photo hplc_analysis HPLC Analysis of Stressed Samples acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis lcms_analysis LC-MS Analysis for Degradant Identification hplc_analysis->lcms_analysis If degradants observed data_analysis Data Analysis: - Purity assessment - Degradation kinetics hplc_analysis->data_analysis nmr_analysis NMR Analysis for Structure Elucidation lcms_analysis->nmr_analysis For key degradants nmr_analysis->data_analysis report Generate Stability Report data_analysis->report

Figure 2. Experimental workflow for stability assessment.

Data Presentation of Stability Studies

The results of forced degradation studies should be summarized in a clear and concise format to allow for easy comparison of the stability of this compound under different conditions.

Table 2: Summary of Forced Degradation Studies for this compound (Illustrative Data)

Stress ConditionDurationInitial Purity (%)Purity after Stress (%)Number of DegradantsMajor Degradant (% Area)
Control (Dark, RT) 48 h99.599.410.1
0.1 M HCl, 60°C 24 h99.592.135.2
0.1 M NaOH, RT 4 h99.585.748.9
3% H₂O₂, RT 24 h99.597.221.5
80°C (Solution) 48 h99.590.336.8
Photostability (ICH Q1B) -99.595.822.7

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

This compound is a valuable tool in modern drug discovery and development. A thorough understanding of its stability and appropriate handling are critical to ensure the quality and reliability of the complex molecules synthesized using this linker. By adhering to the recommended storage conditions and being aware of the potential degradation pathways, researchers can effectively utilize this compound in their synthetic workflows. For critical applications, it is recommended to perform in-house stability studies using validated analytical methods to ensure the material's fitness for purpose.

References

An In-Depth Technical Guide to Bromo-PEG1-C2-azide: A Bifunctional Linker for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG1-C2-azide is a heterobifunctional chemical linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). It does not possess an intrinsic mechanism of action in a biological context; rather, its function is to covalently connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. This guide provides a detailed overview of its properties, its role in the synthesis of PROTACs, and general experimental protocols for its use.

Core Mechanism of Action: Facilitating PROTAC Assembly

The "mechanism of action" of this compound lies in its chemical reactivity, which enables the sequential or convergent synthesis of PROTAC molecules. PROTACs themselves operate by inducing proximity between a target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the cell's proteasome machinery.[1][2]

The linker's role is critical, as its length, flexibility, and chemical nature can significantly influence the formation and stability of the ternary complex (Target Protein : PROTAC : E3 Ligase), which in turn affects the efficiency of protein degradation.

This compound features two distinct reactive moieties:

  • An Azide Group (-N3): This functional group is primarily used for "click chemistry," a class of reactions known for their high efficiency, selectivity, and mild reaction conditions. Specifically, the azide group can undergo:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reaction with a terminal alkyne to form a stable 1,4-disubstituted triazole linkage.[1]

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction with strained cyclooctynes like DBCO or BCN, which is particularly useful for reactions in biological systems where copper may be cytotoxic.[1]

  • A Bromo Group (-Br): This alkyl bromide serves as a good leaving group for nucleophilic substitution reactions. It can react with nucleophiles such as amines (-NH2), thiols (-SH), or hydroxyls (-OH) on a target protein ligand or an E3 ligase ligand to form a stable covalent bond.

Physicochemical and Handling Data

The following tables summarize the key quantitative data for this compound, compiled from various chemical suppliers.

PropertyValueReference(s)
CAS Number 1144106-65-9[2]
Molecular Formula C4H8BrN3O
Molecular Weight 194.03 g/mol
Appearance Liquid
Purity Typically >98%
Solubility DMSO, DCM, DMF
Storage ConditionRecommended DurationReference(s)
Pure Form (-20°C) Up to 3 years
In Solvent (-80°C) Up to 6 months
In Solvent (-20°C) Up to 1 month

General Experimental Protocols

While no specific publications detailing the use of this compound were identified, the following are generalized, representative protocols for the synthesis of a PROTAC using this type of bifunctional linker. These protocols are for reference only and require optimization for specific ligands.

Protocol 1: Sequential Synthesis via Nucleophilic Substitution followed by CuAAC

This protocol outlines the attachment of the linker to a ligand containing a nucleophile (e.g., a primary amine), followed by a click chemistry reaction to attach the second ligand.

Step 1: Attachment of Linker to Ligand A (Nucleophilic Substitution)

  • Reagents:

    • Ligand A with a primary amine (1.0 eq)

    • This compound (1.1 eq)

    • A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (3.0 eq)

    • Anhydrous solvent (e.g., Dimethylformamide, DMF)

  • Procedure:

    • Dissolve Ligand A in anhydrous DMF.

    • Add DIPEA to the solution.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

    • Upon completion, quench the reaction with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting azide-functionalized Ligand A by flash column chromatography.

Step 2: Conjugation to Ligand B via CuAAC (Click Chemistry)

  • Reagents:

    • Azide-functionalized Ligand A (from Step 1) (1.0 eq)

    • Ligand B with a terminal alkyne (1.0 eq)

    • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)

    • Sodium ascorbate (0.2 eq)

    • Solvent mixture (e.g., t-butanol/water or DMF)

  • Procedure:

    • Dissolve the azide-functionalized Ligand A and alkyne-functionalized Ligand B in the chosen solvent system.

    • In a separate vial, prepare fresh solutions of copper(II) sulfate and sodium ascorbate in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the PROTAC product.

    • Purify the final PROTAC molecule by preparative HPLC.

    • Characterize the final product by HRMS and NMR.

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC, synthesized using a linker like this compound, induces the degradation of a target protein.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Synthetic Workflow for PROTAC Assembly

This diagram shows a logical workflow for synthesizing a PROTAC using this compound.

Synthesis_Workflow LigandA_Nuc Ligand A (with Nucleophile, e.g., -NH2) Intermediate Intermediate: Ligand A-Linker-Azide LigandA_Nuc:s->Intermediate:n Nucleophilic Substitution Linker This compound Linker:s->Intermediate:n LigandB_Alkyne Ligand B (with Alkyne) FinalPROTAC Final PROTAC Molecule LigandB_Alkyne:s->FinalPROTAC:n Intermediate:s->FinalPROTAC:n CuAAC Click Chemistry

Caption: Synthetic workflow for PROTAC assembly.

References

The Architect's Toolkit: Bromo-PEG1-C2-azide as a Versatile Linker in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving from protein inhibition to targeted protein elimination. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to degrade proteins of interest (POIs). A PROTAC's efficacy is not solely dependent on its ligands for the POI and an E3 ubiquitin ligase; the linker connecting these two moieties is a critical determinant of the molecule's overall performance. Among the vast arsenal of chemical linkers, Bromo-PEG1-C2-azide has emerged as a valuable and versatile building block for PROTAC synthesis.

Deconstructing this compound: A Multifunctional Scaffold

This compound is a PEG-based, bifunctional linker designed for modular PROTAC assembly.[1][2] Its structure, though seemingly simple, provides a strategic combination of reactivity and physicochemical properties. The molecular formula is C4H8BrN3O with a molecular weight of 194.03 g/mol .[3]

The key functional components are:

  • Bromo (Br) Group : This alkyl bromide serves as a reactive handle. It is an excellent leaving group, making it susceptible to nucleophilic substitution. This allows for the straightforward conjugation of the linker to a nucleophilic site (e.g., an amine or thiol) on either the POI ligand or the E3 ligase ligand.

  • PEG1 (Polyethylene Glycol) Unit : This short PEG chain is central to the linker's utility. PEG units are known to enhance the aqueous solubility of PROTACs, a crucial property for molecules that are often large and lipophilic.[4][5] This improved solubility can positively impact bioavailability. Furthermore, the flexibility of the PEG chain can be advantageous for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • C2 (Ethyl) Spacer : This two-carbon alkyl chain contributes to the overall length of the linker, which is a critical parameter for PROTAC efficacy.

  • Azide (N3) Group : The terminal azide group is a key feature for modern, efficient PROTAC synthesis. It is one of the cornerstone functional groups for "click chemistry," a class of bioorthogonal reactions known for their high yields, mild reaction conditions, and exceptional selectivity.

The Synthetic Keystone: Role in PROTAC Assembly via Click Chemistry

The true power of this compound lies in its bifunctional nature, which facilitates a highly modular and efficient approach to PROTAC synthesis. The azide group allows researchers to employ the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier click chemistry reaction. This reaction joins the azide-terminated linker with an alkyne-modified binding ligand to form a stable triazole ring.

This "click chemistry platform" offers several advantages:

  • High Efficiency and Yield : CuAAC reactions are typically high-yielding and proceed under mild conditions, which is crucial when working with complex biological molecules.

  • Modularity and Speed : It allows for a convergent synthesis strategy. A library of PROTACs can be rapidly assembled by "clicking" various alkyne-functionalized POI ligands to a common azide-functionalized E3 ligase ligand-linker intermediate (or vice-versa). This accelerates the optimization of linker length, composition, and attachment points.

  • Metabolic Stability : The resulting triazole ring is chemically robust and resistant to metabolic degradation, which can improve the pharmacokinetic profile of the final PROTAC molecule.

The general workflow for using this compound is depicted below.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Conjugation cluster_1 Step 2: Second Conjugation (Click Chemistry) E3_Ligand E3 Ligase Ligand (with Nucleophile, e.g., -NH2) Conjugate1 Ligand-Linker Intermediate (Azide-terminated) E3_Ligand->Conjugate1 SN2 Reaction Linker This compound Linker->Conjugate1 POI_Ligand POI Ligand (with Alkyne group) Final_PROTAC Final PROTAC Molecule POI_Ligand->Final_PROTAC Conjugate1_ref Ligand-Linker Intermediate Conjugate1_ref->Final_PROTAC CuAAC 'Click' Reaction

Fig. 1: Modular PROTAC synthesis workflow.

Impact on PROTAC Performance and Physicochemical Properties

The linker is far from a passive spacer; its composition critically dictates the biological activity and drug-like properties of a PROTAC.

  • Solubility and Permeability : The inclusion of the hydrophilic PEG unit is a deliberate strategy to counteract the often high lipophilicity of PROTACs, thereby improving aqueous solubility. However, a delicate balance must be struck. While PEG enhances solubility, excessive PEGylation can sometimes hinder passive diffusion across cell membranes. The flexible nature of PEG linkers may allow the PROTAC to adopt folded conformations that shield polar surface area, potentially improving cell permeability.

  • Ternary Complex Formation : The length and flexibility imparted by the PEG and ethyl components are crucial for achieving a stable and productive ternary complex (POI-PROTAC-E3 Ligase). A linker that is too short may cause steric clashes, while one that is too long might not effectively bring the two proteins into proximity for efficient ubiquitination. The optimal linker length must be determined empirically for each new system.

Quantitative Data and Experimental Considerations

The optimization of a PROTAC linker is an empirical process, requiring the synthesis and evaluation of multiple candidates. The data below is a representative example illustrating how linker composition can affect key degradation parameters.

PROTAC IDLinker CompositionDC50 (nM)¹Dmax (%)²Cell Permeability (Papp, 10⁻⁶ cm/s)³
PROTAC-AAlkyl Chain (10 atoms)150851.5
PROTAC-BThis compound derived 55953.2
PROTAC-CPEG3 Chain (12 atoms)25982.8
PROTAC-DPEG5 Chain (18 atoms)80902.1

¹DC50 : Concentration of PROTAC required to degrade 50% of the target protein. ²Dmax : Maximum percentage of target protein degradation achieved. ³Papp : Apparent permeability coefficient, often measured in a Caco-2 cell assay. (Note: Data is illustrative and compiled from general trends observed in PROTAC literature.)

This representative data highlights a common trend where a short PEG-containing linker (PROTAC-B) can offer a superior balance of potency (lower DC50) and permeability compared to a purely hydrophobic alkyl linker (PROTAC-A). However, simply increasing PEG length (PROTAC-D) does not always lead to better results, underscoring the need for careful optimization.

General Experimental Protocol: PROTAC Synthesis via CuAAC

The following is a generalized methodology for the synthesis of a PROTAC using this compound and a subsequent click reaction.

Part 1: Synthesis of Azide-Functionalized Ligand

  • Dissolution : Dissolve the E3 ligase ligand (containing a primary amine, 1.0 eq) in a suitable aprotic polar solvent like dimethylformamide (DMF).

  • Addition of Base : Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the solution to act as a proton scavenger.

  • Linker Addition : Add this compound (1.1-1.2 eq) to the reaction mixture.

  • Reaction : Stir the mixture at room temperature (or with gentle heating, e.g., 40-50 °C) for 12-24 hours. Monitor the reaction progress using an appropriate technique like LC-MS.

  • Work-up and Purification : Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product using flash column chromatography to yield the pure azide-functionalized ligand.

Part 2: CuAAC Click Reaction

  • Dissolution : Dissolve the azide-functionalized ligand (from Part 1, 1.0 eq) and the alkyne-functionalized POI ligand (1.0 eq) in a solvent system such as a mixture of t-butanol and water.

  • Catalyst Addition : Add copper(II) sulfate (CuSO4) (0.1-0.2 eq) followed by a reducing agent like sodium ascorbate (0.2-0.4 eq) to generate the active Cu(I) catalyst in situ.

  • Reaction : Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor for the formation of the triazole-linked PROTAC product by LC-MS.

  • Purification : Once the reaction is complete, purify the final PROTAC molecule directly using preparative HPLC to ensure high purity. Characterize the final product by HRMS and NMR.

Visualizing the PROTAC Mechanism of Action

The ultimate goal of a PROTAC is to induce the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.

PROTAC_MoA cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub Ubiquitin (Ub) Ubiquitination Poly-Ubiquitination of POI Ub->Ubiquitination Proteasome Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation Ternary_Complex->Ubiquitination Proximity-Induced Ubiquitination->Proteasome Recognition

Fig. 2: PROTAC mechanism of action.

References

Bromo-PEG1-C2-azide: A Versatile Bifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of targeted therapeutics and chemical biology, the precise and efficient linking of molecular entities is paramount. Bromo-PEG1-C2-azide has emerged as a valuable bifunctional linker, offering a versatile platform for the synthesis of complex biomolecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the core properties, applications, and experimental considerations for utilizing this compound in research and development.

Core Properties and Functionality

This compound is a hetero-bifunctional molecule featuring three key components: a reactive bromo group, a short polyethylene glycol (PEG) spacer, and a terminal azide group.[1] This unique architecture allows for the sequential and orthogonal conjugation of two different molecules.

The bromo group serves as a reactive site for nucleophilic substitution, readily reacting with moieties such as amines and thiols.[2][3] This functionality is often exploited for the initial attachment of the linker to a protein ligand or other molecule of interest.

The azide group is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[4] Specifically, the azide can participate in:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction with terminal alkynes to form a stable triazole linkage.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry reaction with strained cyclooctynes (e.g., DBCO, BCN), which is particularly advantageous for applications in living systems where copper toxicity is a concern.

The short PEG1 spacer enhances the solubility and bioavailability of the resulting conjugate, a critical factor in drug development.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, compiled from various suppliers and chemical databases.

PropertyValueReference(s)
Molecular Weight 194.03 g/mol
Molecular Formula C₄H₈BrN₃O
CAS Number 1144106-65-9
Purity ≥95% - 98%
Appearance Liquid or Oil
Storage Temperature -20°C or -80°C
Solubility Soluble in DMSO, DCM, DMF

Key Applications in Drug Development: PROTAC Synthesis

A primary application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as the linker connecting the target protein ligand to the E3 ligase ligand.

The synthesis of a PROTAC using this linker typically involves a two-step process:

  • Attachment of the first ligand: The bromo- end of the linker is reacted with a functional group (e.g., an amine or thiol) on either the target protein ligand or the E3 ligase ligand via nucleophilic substitution.

  • Attachment of the second ligand: The azide- end of the linker is then conjugated to the second ligand, which has been modified to contain an alkyne or a strained cyclooctyne, using either CuAAC or SPAAC.

PROTAC_Mechanism

Experimental Protocols

The following are generalized protocols for the key reactions involving this compound. Note: These protocols are for reference only and may require optimization for specific substrates and experimental conditions.

Protocol 1: Nucleophilic Substitution of the Bromo Group

This protocol describes the reaction of the bromo- end of the linker with an amine-containing molecule.

Materials:

  • This compound

  • Amine-containing substrate (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the amine-containing substrate in anhydrous DMF under an inert atmosphere.

  • Add DIPEA to the solution and stir for 5-10 minutes at room temperature.

  • Add this compound (1.1-1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature or elevated temperature (e.g., 50-80 °C) overnight.

  • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the azide-functionalized intermediate with an alkyne-containing molecule.

Materials:

  • Azide-functionalized intermediate (from Protocol 1) (1.0 eq)

  • Alkyne-containing molecule (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2-0.5 eq)

  • Solvent mixture (e.g., t-BuOH/H₂O, DMF, or DMSO)

Procedure:

  • Dissolve the azide-functionalized intermediate and the alkyne-containing molecule in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. A color change to yellow or orange is often observed.

  • Stir the reaction at room temperature for 4-24 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the final product by preparative HPLC or flash column chromatography.

CuAAC_Workflow start Start dissolve Dissolve Azide and Alkyne Substrates start->dissolve add_reagents Add Ascorbate, then CuSO4 to Mixture dissolve->add_reagents prep_cu Prepare CuSO4 Solution prep_cu->add_reagents prep_asc Prepare Sodium Ascorbate Solution prep_asc->add_reagents react Stir at Room Temperature (4-24h) add_reagents->react monitor Monitor Reaction (LC-MS/TLC) react->monitor monitor->react Incomplete workup Workup: Quench, Extract, Dry monitor->workup Complete purify Purify Product (HPLC/Chromatography) workup->purify end End purify->end

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free click reaction between the azide-functionalized intermediate and a molecule containing a strained cyclooctyne (e.g., DBCO or BCN).

Materials:

  • Azide-functionalized intermediate (1.0 eq)

  • Strained alkyne (e.g., DBCO or BCN derivative) (1.0-1.5 eq)

  • Biocompatible solvent (e.g., PBS, DMSO, or a mixture)

Procedure:

  • Dissolve the azide-functionalized intermediate in the chosen solvent.

  • Add the strained alkyne derivative to the solution.

  • Stir the reaction at room temperature or 37 °C for 1-12 hours. The reaction is typically faster than CuAAC.

  • Monitor the reaction progress by LC-MS or other appropriate methods.

  • Upon completion, the product can often be purified directly by preparative HPLC.

Reaction_Scheme cluster_nucleophilic Nucleophilic Substitution cluster_click Click Chemistry (CuAAC) Linker_Br R1-NH2 + Br-(PEG1)-N3 Product1 R1-NH-(PEG1)-N3 Linker_Br->Product1 + DIPEA Product1_azide R1-NH-(PEG1)-N3 Final_Product R1-NH-(PEG1)-Triazole-R2 Product1_azide->Final_Product + Cu(I) Alkyne + R2-Alkyne Alkyne->Final_Product + Cu(I)

Conclusion

This compound is a powerful and versatile bifunctional linker with significant applications in drug discovery and chemical biology. Its orthogonal reactive ends, coupled with the benefits of a PEG spacer, make it an ideal tool for the construction of complex molecular architectures such as PROTACs. The well-established and highly efficient click chemistry reactions of the azide group, along with the reliable nucleophilic substitution chemistry of the bromo group, provide researchers with a robust synthetic strategy. This guide provides a foundational understanding and practical protocols to facilitate the successful implementation of this compound in innovative research endeavors.

References

The Architect's Toolkit: A Deep Dive into PEG Linkers for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, where precision and efficacy are paramount, Polyethylene Glycol (PEG) linkers have emerged as a cornerstone technology. These versatile molecular scaffolds offer a powerful means to enhance the therapeutic properties of a wide range of pharmaceuticals, from small molecules to large biologics. This in-depth technical guide provides a comprehensive exploration of PEG linkers, detailing their fundamental properties, diverse applications, and the experimental methodologies crucial for their successful implementation. Through a blend of quantitative data, detailed protocols, and visual workflows, this document serves as an essential resource for researchers striving to optimize drug design and deliver next-generation therapeutics.

The Fundamental Chemistry and Properties of PEG Linkers

Polyethylene glycol is a polyether compound with the general structure H−(O−CH₂−CH₂)n−OH. In drug discovery, derivatives of PEG, known as PEG linkers, are employed to covalently attach to therapeutic molecules in a process called PEGylation.[1] This conjugation imparts several beneficial physicochemical properties to the parent molecule, primarily stemming from the hydrophilic and flexible nature of the PEG chain.[2]

The core advantages of PEGylation include:

  • Enhanced Solubility: The hydrophilic nature of PEG can significantly increase the aqueous solubility of hydrophobic drugs, facilitating their formulation and administration.[1][3][4]

  • Prolonged Circulation Half-Life: The increased hydrodynamic radius of a PEGylated molecule reduces its renal clearance, thereby extending its time in systemic circulation.

  • Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the surface of protein-based drugs, reducing their recognition by the immune system and minimizing the risk of an immunogenic response.

  • Improved Stability: PEGylation can protect therapeutic molecules from enzymatic degradation, enhancing their stability in biological environments.

Structural Diversity of PEG Linkers

PEG linkers are not a monolithic entity; they are available in a variety of architectures, each offering distinct advantages for specific applications.

  • Linear PEG Linkers: These are the simplest form, consisting of a straight chain of ethylene glycol units with reactive functional groups at one or both ends. They are widely used for their predictability and ease of synthesis.

  • Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This structure provides a greater "stealth" effect, offering superior shielding of the conjugated molecule.

  • Multi-Arm PEG Linkers: These are a type of branched PEG with several reactive sites, allowing for the attachment of multiple molecules, which is advantageous in creating high-payload drug conjugates or for surface modification of nanoparticles.

Functional Groups for Bioconjugation

The utility of PEG linkers lies in the reactive functional groups at their termini, which enable covalent attachment to specific functional groups on the drug molecule. The choice of functional group is critical for controlling the site of conjugation and the stability of the resulting linkage.

  • Amine-Reactive PEGs: N-hydroxysuccinimide (NHS) esters are the most common amine-reactive functional groups. They react with primary amines (e.g., on lysine residues of proteins) under mild pH conditions to form stable amide bonds.

  • Thiol-Reactive PEGs: Maleimide groups are highly selective for sulfhydryl groups (e.g., on cysteine residues of proteins), forming stable thioether bonds.

  • Click Chemistry PEGs: Azide and alkyne functional groups enable highly specific and efficient "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).

  • Carbonyl-Reactive PEGs: Hydrazide and aminooxy groups react with aldehydes and ketones to form hydrazone and oxime linkages, respectively. These are often used for site-specific conjugation to glycoproteins after periodate oxidation of their carbohydrate moieties.

Cleavable vs. Non-Cleavable Linkers

A critical design consideration is whether the linker should be stable or degradable in the physiological environment.

  • Non-Cleavable Linkers: These form a stable, permanent bond between the PEG and the drug. The drug is typically released upon lysosomal degradation of the entire conjugate.

  • Cleavable Linkers: These linkers are designed to be stable in circulation but are cleaved to release the drug in response to specific triggers at the target site, such as low pH in endosomes or the presence of specific enzymes like cathepsins. This strategy is particularly important for antibody-drug conjugates (ADCs) where the cytotoxic payload must be released inside the cancer cell.

Quantitative Impact of PEG Linkers on Drug Properties

The choice of PEG linker, particularly its molecular weight and architecture, has a quantifiable impact on the physicochemical and pharmacokinetic properties of the conjugated drug.

Physicochemical Properties of PEG Linkers

The following table summarizes key physicochemical properties of representative PEG linkers.

Linker TypeMolecular Weight (Da)Number of PEO UnitsContour Length (nm)
PEG 888820.6
PEG 484484113.1
PEG 200020004512.7
PEG 5000500011431.8
PEG 2000020000~454~127

Data compiled from literature sources. The contour length is an estimate and can vary based on the conformation of the PEG chain.

Impact of PEG Molecular Weight on Drug Solubility

Increasing the molecular weight of the PEG linker generally leads to an increase in the aqueous solubility of the conjugated drug.

DrugPEG Molecular Weight (Da)Fold Increase in Aqueous Solubility
Simvastatin6000~2.8
Simvastatin12000~3.0
Simvastatin20000>3.0
Ketoprofen1000~7.3
Ketoprofen1500~7.3
Ketoprofen2000~7.3

Data is illustrative and compiled from studies on solid dispersions. The actual increase in solubility is highly dependent on the specific drug and the formulation.

PEGylation Reaction Efficiency

The efficiency of the PEGylation reaction is crucial for producing a homogenous product with a high yield. The following table provides a qualitative and quantitative comparison of different PEGylation strategies.

PEGylation ReagentTarget Residue(s)Typical Degree of PEGylationTypical Yield of Mono-PEGylated Product
Activated HO-PEG-OH (via EDC/NHS)Aspartic Acid, Glutamic Acid1-340-60%
NHS-PEGLysine, N-terminus1-5 (random)Variable (often a heterogeneous mixture)
Maleimide-PEGCysteine (free thiol)1 (site-specific)>90%
Aldehyde-PEGN-terminus, Oxidized Glycans1 (site-specific)High

Data compiled from various sources and represents typical ranges. Actual yields can vary significantly depending on the protein, reaction conditions, and the specific PEG reagent used.

Key Experimental Protocols

The successful implementation of PEGylation in drug discovery relies on robust and well-defined experimental protocols. This section provides detailed methodologies for the key steps in the PEGylation workflow.

Amine-Reactive PEGylation using NHS Esters

This protocol describes the conjugation of an NHS-activated PEG to a protein.

Materials:

  • Protein to be PEGylated

  • PEG-NHS ester reagent

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). The NHS-ester is susceptible to hydrolysis, so stock solutions should not be stored.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the PEG-NHS ester solution to the protein solution with gentle mixing. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM.

  • Purification: Remove unreacted PEG and byproducts by dialysis against an appropriate buffer or by size-exclusion chromatography.

Thiol-Reactive PEGylation using Maleimides

This protocol details the conjugation of a maleimide-activated PEG to a protein containing a free sulfhydryl group.

Materials:

  • Protein with a free thiol group (if the protein has disulfide bonds, they may need to be reduced first using a reducing agent like TCEP or DTT)

  • PEG-Maleimide reagent

  • Thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography (SEC) or dialysis materials for purification

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in a degassed, thiol-free buffer at a concentration of 1-10 mg/mL.

  • PEG-Maleimide Solution Preparation: Immediately before use, prepare a stock solution of the PEG-Maleimide in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution with gentle stirring.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C, protected from light.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography or dialysis.

Purification of PEGylated Proteins

Purification is a critical step to remove unreacted reagents and to separate the desired PEGylated species from unreacted protein and multi-PEGylated products.

SEC separates molecules based on their hydrodynamic radius. Due to the significant increase in size upon PEGylation, SEC is effective at removing unreacted PEG and, to some extent, separating mono- from multi-PEGylated species and the native protein.

General Protocol:

  • Equilibrate the SEC column (e.g., with a suitable pore size for the expected molecular weight of the conjugate) with an appropriate buffer (e.g., PBS).

  • Load the reaction mixture onto the column.

  • Elute the sample with the equilibration buffer at a constant flow rate.

  • Monitor the eluate using a UV detector (at 280 nm for proteins).

  • Collect fractions corresponding to the different peaks (aggregates, PEGylated protein, native protein, and free PEG).

IEX separates molecules based on their net charge. PEGylation can shield the surface charges of a protein, leading to a change in its elution profile on an IEX column. This technique is particularly powerful for separating species with different degrees of PEGylation and even positional isomers.

General Protocol:

  • Equilibrate the IEX column (cation or anion exchange, depending on the protein's pI and the chosen pH) with a low-salt binding buffer.

  • Load the sample onto the column.

  • Wash the column with the binding buffer to remove unbound molecules.

  • Elute the bound proteins using a salt gradient (e.g., increasing NaCl concentration) or a pH gradient.

  • Collect and analyze fractions to identify the desired PEGylated species.

Characterization of PEGylated Proteins

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the PEGylated drug.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for determining the molecular weight of the PEGylated conjugate and assessing the degree of PEGylation.

General Protocol:

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid for proteins) in a solvent mixture such as 50% acetonitrile and 0.1% trifluoroacetic acid (TFA).

  • Sample Preparation: Mix the PEGylated protein sample with the matrix solution.

  • Spotting: Spot a small volume of the mixture onto a MALDI target plate and allow it to air dry, forming co-crystals of the sample and matrix.

  • Analysis: Analyze the sample in a MALDI-TOF mass spectrometer. The resulting spectrum will show peaks corresponding to the different PEGylated species, allowing for the determination of their molecular weights and relative abundances.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used to quantitatively determine the degree of PEGylation. This method relies on comparing the integral of the characteristic PEG proton signal (a large peak around 3.6 ppm) to a signal from a known concentration of an internal standard or, if applicable, to well-resolved protein signals.

General Protocol:

  • Sample Preparation: Prepare a solution of the purified PEGylated protein in a suitable deuterated solvent (e.g., D₂O).

  • Data Acquisition: Acquire a ¹H NMR spectrum of the sample.

  • Data Analysis: Integrate the area of the main PEG methylene proton peak and the area of a reference peak (either from an internal standard or from the protein itself). The ratio of these integrals, corrected for the number of protons each signal represents, can be used to calculate the average number of PEG chains per protein molecule.

Signaling Pathways and Experimental Workflows

Understanding how PEGylated drugs interact with biological systems is crucial for their rational design. This section explores relevant signaling pathways and provides logical workflows for the development and selection of PEG linkers.

Modulating Cellular Signaling with PEGylated Therapeutics

PEGylation can influence how a drug interacts with cellular signaling pathways, often by altering its biodistribution and receptor engagement.

The EGFR signaling pathway is a key regulator of cell growth and proliferation and is often dysregulated in cancer. PEGylated nanoparticles can be functionalized with EGFR-targeting ligands (e.g., antibodies or small molecules) to enhance their delivery to cancer cells. The PEG linker provides a spacer that allows the targeting ligand to effectively bind to EGFR, triggering receptor-mediated endocytosis and the intracellular delivery of a therapeutic payload.

EGFR_Signaling PEG_NP PEGylated Nanoparticle (with EGFR Ligand) EGFR EGFR PEG_NP->EGFR Binding Endosome Endosome EGFR->Endosome Receptor-Mediated Endocytosis Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR->Downstream Activation Lysosome Lysosome Endosome->Lysosome Drug Drug Release Lysosome->Drug Drug->Downstream Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: EGFR signaling pathway and targeted delivery with PEGylated nanoparticles.

The VEGF signaling pathway is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Anti-angiogenic therapies often target the VEGF ligand or its receptors (VEGFRs). PEGylation of anti-VEGF therapeutics can enhance their pharmacokinetic properties, leading to more sustained inhibition of the signaling cascade.

VEGF_Signaling PEG_Drug PEGylated Anti-VEGF Drug VEGF VEGF PEG_Drug->VEGF Inhibition VEGFR VEGFR VEGF->VEGFR Binding PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Endothelial_Cell Endothelial Cell Proliferation & Migration PLCg->Endothelial_Cell AKT Akt PI3K->AKT AKT->Endothelial_Cell

Caption: Simplified VEGF signaling pathway and the inhibitory action of a PEGylated drug.

TNF-α is a pro-inflammatory cytokine that plays a central role in various autoimmune diseases. PEGylated anti-TNF-α drugs, such as certolizumab pegol, are used to neutralize the activity of TNF-α. PEGylation extends the half-life of the antibody fragment, allowing for less frequent dosing.

TNFa_Signaling PEG_Certolizumab Certolizumab Pegol TNFa TNF-α PEG_Certolizumab->TNFa Neutralization TNFR TNFR TNFa->TNFR Binding TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 NFkB NF-κB Activation TRAF2->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

Caption: TNF-α signaling pathway and its inhibition by a PEGylated therapeutic.

Experimental and Logical Workflows

The development of a PEGylated drug follows a structured workflow from initial design to preclinical evaluation.

Dev_Workflow Start Define Therapeutic Goal Select_Drug Select Drug Candidate Start->Select_Drug Select_PEG Select PEG Linker (See Linker Selection Workflow) Select_Drug->Select_PEG PEGylation PEGylation Reaction Select_PEG->PEGylation Purification Purification (SEC, IEX) PEGylation->Purification Characterization Characterization (MS, NMR, HPLC) Purification->Characterization In_Vitro In Vitro Assays (Activity, Stability) Characterization->In_Vitro In_Vivo In Vivo Studies (PK/PD, Efficacy, Toxicity) In_Vitro->In_Vivo End Lead Candidate In_Vivo->End

Caption: Experimental workflow for the development of a PEGylated therapeutic.

Choosing the right PEG linker is a critical decision that impacts the entire development process. This workflow provides a logical approach to linker selection.

Caption: A decision-making workflow for selecting the optimal PEG linker.

Conclusion

PEG linkers represent a mature and highly effective technology in the drug discovery arsenal. Their ability to modulate the physicochemical and pharmacokinetic properties of therapeutic agents has led to the successful development of numerous marketed drugs with improved efficacy and safety profiles. By understanding the fundamental principles of PEGylation, leveraging the diverse array of available linker chemistries and architectures, and employing rigorous experimental methodologies for synthesis, purification, and characterization, researchers can unlock the full potential of this powerful platform. This guide provides a solid foundation for drug development professionals to make informed decisions in the rational design of next-generation PEGylated therapeutics.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Bromo-PEG1-C2-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a warhead that binds to a protein of interest (POI), an E3 ligase ligand, and a chemical linker that connects the two. The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the formation of a productive ternary complex between the POI and the E3 ligase.

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing Bromo-PEG1-C2-azide, a versatile and efficient polyethylene glycol (PEG)-based linker. This linker offers a balance of hydrophilicity and length, often improving the physicochemical properties of the resulting PROTAC. Its bifunctional nature, featuring a bromide and an azide group, allows for a modular and flexible synthetic approach. The bromide can be displaced by a nucleophile on one of the binding ligands, while the azide group is ready for efficient "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to connect the other ligand.[1][2]

Core Principles of PROTAC Synthesis with this compound

The synthesis of a PROTAC using this compound typically follows a convergent strategy, where the warhead and the E3 ligase ligand are functionalized separately and then joined together in the final steps. This modular approach allows for the facile generation of a library of PROTACs with varying linkers or ligands for optimization studies.[3]

The key steps involved are:

  • Functionalization of the first binding moiety (warhead or E3 ligase ligand) with the this compound linker. This is typically achieved through a nucleophilic substitution reaction where a suitable nucleophile on the ligand (e.g., a phenol or an amine) displaces the bromide on the linker.

  • Functionalization of the second binding moiety with a complementary reactive group. For a subsequent click chemistry reaction, this would be an alkyne group.

  • Conjugation of the two functionalized moieties. The azide-functionalized first component is reacted with the alkyne-functionalized second component via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage.[4]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a generic PROTAC using this compound. These are representative procedures and may require optimization based on the specific properties of the warhead and E3 ligase ligand.

Protocol 1: Synthesis of Azide-Functionalized Ligand A

This protocol describes the reaction of a ligand containing a nucleophilic group (e.g., a phenol) with this compound.

Materials and Reagents:

  • Ligand A with a nucleophilic group (e.g., Ligand A-OH) (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of Ligand A-OH (1.0 eq) in anhydrous DMF, add K₂CO₃ (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the azide-functionalized Ligand A (Ligand A-PEG1-C2-azide).

Table 1: Representative Reaction Parameters for Synthesis of Azide-Functionalized Ligand A

ParameterValue
Stoichiometry (Ligand A:Linker:Base)1.0 : 1.2 : 3.0
SolventAnhydrous DMF
Temperature60-80 °C
Reaction Time12-24 hours
Purification MethodFlash Column Chromatography
Protocol 2: Synthesis of the Final PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction between the azide-functionalized Ligand A and an alkyne-functionalized Ligand B.

Materials and Reagents:

  • Ligand A-PEG1-C2-azide (1.0 eq)

  • Alkyne-functionalized Ligand B (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.3 eq)

  • Solvent system (e.g., DMF/H₂O or t-BuOH/H₂O, 4:1 v/v)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve Ligand A-PEG1-C2-azide (1.0 eq) and alkyne-functionalized Ligand B (1.1 eq) in the chosen solvent system under a nitrogen atmosphere.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC) or flash column chromatography.

Table 2: Representative Reaction Parameters for CuAAC

ParameterValue
Stoichiometry (Azide:Alkyne)1.0 : 1.1
Catalyst SystemCuSO₄·5H₂O / Sodium Ascorbate
SolventDMF/H₂O or t-BuOH/H₂O
TemperatureRoom Temperature
Reaction Time12-24 hours
Purification MethodPreparative HPLC

Characterization of the Final PROTAC

The successful synthesis of the PROTAC should be confirmed by a suite of analytical techniques.

Table 3: Recommended Characterization Methods

MethodPurposeExpected Outcome
LC-MS Confirm molecular weight and purityA major peak corresponding to the calculated mass of the PROTAC with high purity (>95%).
¹H and ¹³C NMR Elucidate the chemical structurePeaks corresponding to all components of the PROTAC (Ligand A, Ligand B, and the linker) with appropriate integrations and chemical shifts.
HRMS Determine the exact massObserved mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass.

Visualizing the Synthesis and Mechanism

PROTAC Synthesis Workflow

The following diagram illustrates the modular synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis LigandA Ligand A-OH Azide_LigandA Ligand A-PEG1-C2-azide LigandA->Azide_LigandA Nucleophilic Substitution Linker This compound Linker->Azide_LigandA PROTAC Final PROTAC Azide_LigandA->PROTAC CuAAC 'Click' Chemistry LigandB_Alkyne Ligand B-Alkyne LigandB_Alkyne->PROTAC

Caption: A modular workflow for PROTAC synthesis.

PROTAC Mechanism of Action

This diagram illustrates the catalytic cycle of a PROTAC, leading to the degradation of a target protein.

PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Catalytic Recycling Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable bifunctional linker for the modular synthesis of PROTACs. The protocols and principles outlined in these application notes provide a framework for the rational design and efficient synthesis of novel protein degraders. The flexibility of this synthetic approach, particularly the use of click chemistry, allows for the rapid generation of PROTAC libraries, which is essential for optimizing degradation efficacy and developing potent therapeutic agents.

References

Application Notes and Protocols for Bromo-PEG1-C2-azide in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bromo-PEG1-C2-azide in click chemistry reactions, with a focus on bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are presented, along with data interpretation and visualization of experimental workflows.

Introduction to this compound

This compound is a heterobifunctional linker molecule designed for sequential or orthogonal conjugation strategies.[1][2] It possesses two distinct reactive functionalities:

  • An azide group for participation in click chemistry reactions. This allows for the covalent ligation to alkyne- or strained cyclooctyne-containing molecules with high efficiency and specificity.[1][]

  • A bromo group that can undergo nucleophilic substitution reactions, providing a secondary point of attachment for various nucleophiles such as amines, thiols, or carboxylates.[2]

This dual reactivity makes this compound a valuable tool in the construction of complex biomolecular architectures, particularly in the development of PROTACs, where it can link a target protein-binding ligand to an E3 ubiquitin ligase ligand.

Key Applications

The primary application of this compound is in the field of targeted protein degradation through the synthesis of PROTACs. PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Click chemistry, facilitated by the azide group of this compound, is a widely used method for the rapid and efficient assembly of PROTACs.

Other applications include:

  • Bioconjugation: Linking molecules to proteins, peptides, nucleic acids, or other biomolecules for applications in diagnostics, imaging, and therapeutics.

  • Surface Modification: Immobilizing biomolecules onto surfaces for the development of biosensors and microarrays.

  • Drug Delivery: Conjugating drugs to targeting moieties to enhance their delivery to specific cells or tissues.

Experimental Protocols

The following are generalized protocols for the two main types of click chemistry reactions involving this compound. Researchers should optimize these protocols for their specific substrates and applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the reaction of this compound with a terminal alkyne-containing molecule in the presence of a copper(I) catalyst.

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Organic co-solvent (e.g., DMSO, DMF, or t-butanol, if needed for solubility)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or DMF).

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA or TBTA in a suitable solvent (water for THPTA, DMSO/t-butanol for TBTA).

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-functionalized molecule to the desired final concentration in the reaction buffer.

    • Add this compound to the reaction mixture (typically 1.5-2 equivalents relative to the alkyne).

    • Add the copper ligand (THPTA or TBTA) to a final concentration of 5 times the copper concentration.

    • Add CuSO₄ to a final concentration of 0.1-1 mM.

    • Vortex the mixture gently.

  • Initiation and Incubation:

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

    • Vortex the mixture gently.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or TLC.

  • Purification:

    • Upon completion, purify the product using an appropriate chromatographic technique (e.g., reverse-phase HPLC, size-exclusion chromatography) to remove unreacted starting materials, catalyst, and byproducts.

Quantitative Data for a Typical CuAAC Reaction:

ParameterValueReference
Reactants This compound, Alkyne-modified peptide
Equivalents of Azide 1.5 - 2.0 eq
Catalyst CuSO₄ (0.1 eq), Sodium Ascorbate (0.5 eq)
Ligand THPTA (0.5 eq)
Solvent PBS/DMSO (9:1)
Reaction Time 1 - 4 hours
Temperature Room Temperature
Typical Yield > 90%
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free reaction of this compound with a strained cyclooctyne-containing molecule, such as dibenzocyclooctyne (DBCO).

Materials:

  • This compound

  • DBCO-functionalized molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Organic co-solvent (e.g., DMSO, if needed for solubility)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or DMF).

    • Prepare a 10 mM stock solution of the DBCO-functionalized molecule in a compatible solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the DBCO-functionalized molecule in the reaction buffer to the desired final concentration.

    • Add this compound to the reaction mixture (typically 1.5-2 equivalents relative to the DBCO group).

    • If necessary, add a minimal amount of an organic co-solvent to ensure solubility.

  • Incubation:

    • Incubate the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS or TLC. For some less reactive cyclooctynes or dilute solutions, longer reaction times or gentle heating (e.g., 37 °C) may be required.

  • Purification:

    • Purify the product using an appropriate chromatographic technique (e.g., reverse-phase HPLC, size-exclusion chromatography) to remove unreacted starting materials.

Quantitative Data for a Typical SPAAC Reaction:

ParameterValueReference
Reactants This compound, DBCO-modified protein
Equivalents of Azide 1.5 - 2.0 eq
Solvent PBS/DMSO (95:5)
Reaction Time 2 - 12 hours
Temperature Room Temperature
Typical Yield > 85%

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of experiments using this compound in the synthesis of a PROTAC molecule.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Start Start: Functionalized Ligands LigandA Ligand A (Target Protein Binder) + Alkyne Start->LigandA LigandB Ligand B (E3 Ligase Binder) Start->LigandB Click CuAAC or SPAAC Reaction LigandA->Click Nucleophilic Nucleophilic Substitution LigandB->Nucleophilic Linker This compound Linker->Click Intermediate Intermediate: Ligand A-Linker-Bromo Click->Intermediate Intermediate->Nucleophilic PROTAC Final PROTAC Molecule Nucleophilic->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization End End: Pure PROTAC Characterization->End

Caption: Workflow for PROTAC synthesis using this compound.

PROTAC_MoA cluster_MoA PROTAC Mechanism of Action PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination UbTarget Ubiquitinated Target Protein Ubiquitination->UbTarget Adds Ubiquitin Proteasome Proteasome UbTarget->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Bromo-PEG1-C2-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Bromo-PEG1-C2-azide in Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This powerful "click chemistry" tool is instrumental in the synthesis of complex bioconjugates and is particularly relevant in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction to CuAAC and this compound

The Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable triazole linkage between a terminal alkyne and an azide.[1][2] This bioorthogonal reaction is characterized by high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for bioconjugation.[2][3][4]

This compound is a bifunctional linker containing a terminal azide for participation in CuAAC reactions and a bromo group for subsequent conjugation, often to a protein ligand. The short polyethylene glycol (PEG) spacer enhances solubility and provides flexibility to the resulting conjugate. This reagent is particularly valuable in the modular synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.

Key Applications

  • PROTAC Synthesis: this compound serves as a key building block in the assembly of PROTACs, connecting the target protein-binding moiety to the E3 ligase-binding ligand.

  • Antibody-Drug Conjugate (ADC) Development: Similar PEG-azide linkers are employed in the synthesis of ADCs, where they connect a cytotoxic payload to a monoclonal antibody.

  • Bioconjugation: This linker can be used to attach a variety of molecules, including fluorescent dyes, biotin, or other reporter molecules, to alkyne-modified biomolecules such as proteins and nucleic acids.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for CuAAC reactions involving PEG-azides. Please note that optimal conditions may vary depending on the specific substrates and should be determined empirically.

ParameterTypical RangeNotes
Alkyne:Azide Molar Ratio 1:1 to 1:10An excess of one reagent can drive the reaction to completion. For bioconjugations, a 1:4 to 1:10 ratio of biomolecule to payload is common.
Copper(II) Sulfate (CuSO₄) Concentration 50 µM - 250 µMMaximal activity is often observed around 250 µM.
Reducing Agent (e.g., Sodium Ascorbate) Concentration 5-10 times the copper concentrationFreshly prepared solution is recommended.
Ligand (e.g., THPTA, TBTA) Concentration 1-5 times the copper concentrationLigands accelerate the reaction and protect biomolecules from oxidative damage. A 1:5 copper to ligand ratio is often used.
Reaction Time 30 minutes - 4 hoursCan be monitored by LC-MS or other appropriate analytical techniques.
Reaction Temperature Room Temperature (20-25°C)The reaction is generally effective at ambient temperature.
pH 4 - 12The reaction is tolerant of a wide pH range.
Expected Yield >80%High to near-quantitative yields are characteristic of this reaction.

Experimental Protocols

Protocol 1: General CuAAC Bioconjugation

This protocol describes a general method for conjugating an alkyne-modified biomolecule with this compound.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, peptide, nucleic acid)

  • This compound

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand stock solution (e.g., 50 mM THPTA in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Appropriate reaction buffer (e.g., PBS)

  • Solvent for dissolving this compound (e.g., DMSO or DMF)

  • EDTA solution (0.5 M) for quenching and copper removal

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the alkyne-modified biomolecule in the reaction buffer to the desired concentration.

    • Dissolve this compound in a minimal amount of an appropriate solvent (e.g., DMSO) to prepare a stock solution.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule and the this compound solution. The molar ratio should be optimized, but a starting point of 1:5 (biomolecule:azide) is common for bioconjugations.

    • In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule. Let the complex form for a few minutes.

    • Add the copper/ligand complex to the biomolecule/azide mixture. The final concentration of copper is typically in the range of 50-250 µM.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).

  • Quenching and Purification:

    • Once the reaction is complete, quench it by adding EDTA to chelate the copper.

    • Purify the final conjugate using a suitable method to remove excess reagents and byproducts. For biomolecules, size-exclusion chromatography or dialysis are common methods. For small molecules, extraction followed by column chromatography may be appropriate.

Protocol 2: Synthesis of a PROTAC Intermediate

This protocol outlines the synthesis of a PROTAC intermediate by reacting an alkyne-functionalized E3 ligase ligand with this compound.

Materials:

  • Alkyne-functionalized E3 ligase ligand

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Ligand (e.g., THPTA or TBTA)

  • Solvent (e.g., t-BuOH/water, DMF, or DMSO)

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Dissolve Reactants:

    • Dissolve the alkyne-functionalized E3 ligase ligand and this compound in the chosen solvent system. A 1:1.1 molar ratio of alkyne to azide is a good starting point.

  • Add Catalyst and Ligand:

    • Add the ligand to the reaction mixture, followed by the copper(II) sulfate.

  • Initiate the Reaction:

    • Add a freshly prepared solution of sodium ascorbate to initiate the reaction.

  • Reaction Monitoring:

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with an aqueous solution of EDTA to remove the copper catalyst.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired PROTAC intermediate.

Visualizations

CuAAC_Workflow A Prepare Reactants (Alkyne-Biomolecule & this compound) C Combine Reactants & Catalyst A->C B Prepare Catalyst (CuSO4 + Ligand) B->C D Initiate Reaction (Add Sodium Ascorbate) C->D E Incubate (Room Temperature, 1-4h) D->E F Quench & Purify (EDTA, Chromatography/Dialysis) E->F G Characterize Final Conjugate F->G

Caption: Experimental workflow for CuAAC bioconjugation.

PROTAC_Synthesis_Logic cluster_reactants Reactants A Alkyne-functionalized E3 Ligase Ligand C CuAAC Reaction (Cu(I), Ligand, Reductant) A->C B This compound B->C D PROTAC Intermediate (Bromo-PEG-E3 Ligand) C->D F Subsequent Conjugation D->F E Target Protein Ligand E->F G Final PROTAC Molecule F->G

Caption: Logical flow for PROTAC synthesis using this compound.

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using Bromo-PEG1-C2-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful and widely adopted bioorthogonal ligation technique that enables the efficient and specific covalent conjugation of molecules in complex biological environments. As a cornerstone of "click chemistry," SPAAC proceeds without the need for cytotoxic copper catalysts, making it an ideal tool for applications in live cells, in vivo studies, and the development of sensitive biotherapeutics. This reaction is driven by the high ring strain of cyclooctyne reagents, which react selectively with azide-functionalized molecules to form a stable triazole linkage.

Bromo-PEG1-C2-azide is a heterobifunctional linker that incorporates an azide moiety for SPAAC participation and a bromo group for subsequent or orthogonal functionalization. The short polyethylene glycol (PEG) spacer enhances aqueous solubility and reduces steric hindrance during conjugation. This reagent is particularly valuable in the construction of complex biomolecules, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over molecular architecture is paramount.[1][2]

These application notes provide detailed protocols for the use of this compound in SPAAC reactions, quantitative data on reaction kinetics, and visualizations of relevant experimental workflows.

Key Features of SPAAC with this compound:

  • Biocompatibility: The copper-free nature of SPAAC makes it suitable for applications in living systems without concerns of copper-induced cytotoxicity.[3][4]

  • High Selectivity: The azide and cyclooctyne groups react specifically with one another, even in the presence of a multitude of other functional groups found in biological systems.[3]

  • Mild Reaction Conditions: The reaction proceeds efficiently in aqueous buffers at or near physiological pH and ambient temperatures.

  • High Stability: The resulting triazole linkage is chemically robust and stable under a wide range of conditions.

  • Tunable Properties: The PEG linker improves the solubility and pharmacokinetic properties of the resulting conjugate.

  • Dual Functionality: The bromo group provides a handle for further chemical modification, allowing for the construction of more complex molecular architectures.

Data Presentation

Optimizing SPAAC reactions requires a thorough understanding of the factors that influence reaction kinetics. The following tables summarize key quantitative data for SPAAC reactions, providing a reference for experimental design. While specific kinetic data for this compound is not extensively published, the data for other PEGylated azides and various cyclooctynes offer valuable insights.

Table 1: Second-Order Rate Constants (k₂) for SPAAC Reactions of Representative Cyclooctynes with Azides.

CyclooctyneAzide PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
Dibenzocyclooctyne (DBCO)Benzyl Azide~0.3 - 1.0
Bicyclo[6.1.0]nonyne (BCN)Benzyl Azide~0.1 - 0.8
Dibenzocyclooctyl-polyethylene glycol (DBCO-PEG)para-azidomethyl-L-phenylalanine (pAMF)Not specified, but 7-fold higher than with pAzF
Strained Alkyne-Containing CycloparaphenylenesBenzyl Azide4.5 x 10⁻⁴ - 9.6 x 10⁻³

Note: Rate constants can vary depending on the specific azide, solvent, temperature, and pH.

Table 2: Typical SPAAC Reaction Parameters for Bioconjugation.

ParameterTypical RangeNotesReference(s)
Molar Excess of Cyclooctyne1.1 - 20 equivalentsA slight to moderate excess is typically used to drive the reaction to completion.
Reaction Temperature4 - 37 °CThe reaction proceeds well at room temperature, but can be performed at 4°C for sensitive biomolecules.
Reaction Time30 minutes - 24 hoursReaction time depends on the reactivity of the cyclooctyne and the concentrations of the reactants.
pH Range4 - 10The reaction is generally tolerant of a wide pH range.
Typical Yield70 - 99%SPAAC reactions are known for their high efficiency and yields.

Experimental Protocols

The following protocols provide a general framework for using this compound in a typical SPAAC bioconjugation reaction with a cyclooctyne-modified protein. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.

Protocol 1: General Procedure for SPAAC Conjugation of a Cyclooctyne-Modified Protein with this compound

Materials:

  • Cyclooctyne-modified protein (e.g., DBCO-protein) in an appropriate buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis)

Procedure:

  • Reactant Preparation:

    • Ensure the cyclooctyne-modified protein is purified and buffer-exchanged into the desired Reaction Buffer. Determine the precise concentration of the protein solution.

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, a 10 mM stock solution.

  • SPAAC Reaction:

    • In a suitable reaction vessel, add the solution of the cyclooctyne-modified protein.

    • Add the desired molar excess of the this compound stock solution to the protein solution. A 2-5 fold molar excess is a good starting point.

    • Note: The final concentration of the organic solvent (DMSO or DMF) should be kept low (ideally <10% v/v) to minimize potential protein denaturation.

    • Gently mix the reaction components.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours with gentle agitation.

    • The progress of the reaction can be monitored by techniques such as SDS-PAGE (which may show a shift in the molecular weight of the conjugated protein) or mass spectrometry.

  • Purification:

    • Once the reaction is complete, purify the resulting conjugate to remove unreacted this compound and any byproducts.

    • Size-exclusion chromatography (SEC) or dialysis are common methods for purification. The choice of method will depend on the properties of the conjugate.

  • Characterization:

    • Analyze the purified conjugate to confirm successful ligation and to determine the degree of labeling.

    • Techniques such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry can be used for characterization.

Protocol 2: Monitoring SPAAC Reaction Kinetics

The rate of a SPAAC reaction can be monitored using various analytical techniques.

Using UV-Vis Spectroscopy:

Many cyclooctyne reagents, such as DBCO, have a characteristic UV absorbance that disappears upon reaction with an azide. This change can be used to monitor the reaction progress.

  • Prepare stock solutions of the cyclooctyne and this compound in a suitable solvent.

  • In a quartz cuvette, mix the cyclooctyne solution with the reaction buffer.

  • Initiate the reaction by adding the this compound solution.

  • Immediately begin monitoring the decrease in absorbance at the characteristic wavelength of the cyclooctyne (e.g., ~309 nm for DBCO) over time.

Using Mass Spectrometry:

Aliquots of the reaction mixture can be taken at different time points and analyzed by mass spectrometry (e.g., ESI-MS) to observe the disappearance of the starting materials and the appearance of the conjugated product, identified by its increased molecular weight.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows where this compound can be applied.

experimental_workflow Experimental Workflow for Protein Bioconjugation using SPAAC cluster_modification Step 1: Protein Modification cluster_spaac Step 2: SPAAC Reaction cluster_purification Step 3: Purification & Analysis cluster_downstream Step 4: Downstream Application Protein Target Protein DBCO_Protein DBCO-Modified Protein Protein->DBCO_Protein Amine Reaction DBCO_NHS DBCO-NHS Ester DBCO_NHS->DBCO_Protein Conjugate Protein-PEG-Bromo Conjugate DBCO_Protein->Conjugate SPAAC Bromo_PEG_Azide This compound Bromo_PEG_Azide->Conjugate Purification Purification (SEC/Dialysis) Conjugate->Purification Analysis Analysis (SDS-PAGE, MS) Purification->Analysis Final_Product Functional Bioconjugate Analysis->Final_Product

Caption: General experimental workflow for bioconjugation.

protac_synthesis PROTAC Synthesis Workflow using SPAAC cluster_components PROTAC Components cluster_linker Linker Introduction cluster_final_assembly Final Assembly via SPAAC cluster_purification_analysis Purification and Validation POI_Ligand Protein of Interest (POI) Ligand (with Cyclooctyne) PROTAC Final PROTAC Molecule POI_Ligand->PROTAC SPAAC Reaction E3_Ligand E3 Ligase Ligand E3_Ligand_Linker E3 Ligand-Linker Intermediate E3_Ligand->E3_Ligand_Linker Amide Coupling (or other chemistry) Bromo_PEG_Azide This compound Bromo_PEG_Azide->E3_Ligand_Linker E3_Ligand_Linker->PROTAC Purification Purification (HPLC) PROTAC->Purification Validation Biological Validation Purification->Validation

Caption: PROTAC synthesis workflow.

adc_conjugation Antibody-Drug Conjugate (ADC) Synthesis using SPAAC cluster_antibody_mod Antibody Modification cluster_linker_drug Linker-Payload Synthesis cluster_final_conjugation Final SPAAC Conjugation cluster_purification_char Purification & Characterization Antibody Monoclonal Antibody (mAb) mAb_Cyclooctyne mAb-Cyclooctyne Antibody->mAb_Cyclooctyne Lysine Conjugation Cyclooctyne_NHS Cyclooctyne-NHS Ester Cyclooctyne_NHS->mAb_Cyclooctyne ADC Antibody-Drug Conjugate (ADC) mAb_Cyclooctyne->ADC SPAAC Bromo_PEG_Azide This compound Linker_Payload Azide-PEG-Drug Bromo_PEG_Azide->Linker_Payload Reaction with Drug Cytotoxic_Drug Cytotoxic Drug Cytotoxic_Drug->Linker_Payload Linker_Payload->ADC Purification Purification (HIC/SEC) ADC->Purification Characterization Characterization (DAR, etc.) Purification->Characterization

Caption: ADC synthesis workflow.

References

Application Notes and Protocols for Bromo-PEG1-C2-azide in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the bioconjugation techniques involving the bifunctional linker, Bromo-PEG1-C2-azide. This hetero-bifunctional molecule is a valuable tool in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3] It possesses two distinct reactive moieties: an azide group for "click chemistry" and a bromo group for nucleophilic substitution, enabling the sequential and controlled linkage of different molecular entities.

Overview of this compound

This compound (CAS No. 1144106-65-9) is a short-chain polyethylene glycol (PEG) linker that offers a balance of hydrophilicity and defined length.[4] Its structure allows for the conjugation of two different molecules, making it an ideal component for constructing complex biomolecular architectures.

Chemical Properties:

PropertyValue
Molecular Formula C4H8BrN3O
Molecular Weight 194.03 g/mol [1]
CAS Number 1144106-65-9
Appearance Liquid
Solubility Soluble in DMSO, DMF, DCM, THF, acetonitrile
Storage Store at -20°C for long-term stability.

Bioconjugation Strategies

The dual functionality of this compound allows for two primary, orthogonal bioconjugation strategies:

  • Azide-Alkyne Click Chemistry: The azide group provides a reactive handle for highly efficient and specific "click" reactions with alkyne-containing molecules.

  • Nucleophilic Substitution: The bromo group acts as a good leaving group, enabling reaction with nucleophiles, most notably thiol groups found in cysteine residues of proteins and peptides.

The following sections detail the protocols for these key bioconjugation techniques.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to a terminal alkyne-modified biomolecule (e.g., a protein, peptide, or small molecule) using a copper(I) catalyst.

Materials:

  • This compound

  • Alkyne-modified biomolecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biomolecules)

  • Degassed, amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • DMSO or DMF (for dissolving reagents)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Reaction Workflow:

CuAAC_Workflow A Prepare Reagents B Reaction Setup A->B Dissolve linker, biomolecule, catalyst C Incubation B->C Mix reactants D Purification C->D Overnight at RT E Characterization D->E HPLC or SEC

Caption: General workflow for CuAAC bioconjugation.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 1-10 mg/mL solution of the alkyne-modified biomolecule in a degassed, amine-free buffer.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • (Optional) Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule with this compound. The molar ratio should be optimized, but a starting point of 1:10 (biomolecule to linker) is recommended.

    • (Optional) If using THPTA, add it to the CuSO4 solution at a 5:1 molar ratio (ligand to copper) and pre-mix.

    • Add the CuSO4 (or CuSO4/THPTA complex) to the reaction mixture to a final concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, or overnight at 4°C. The reaction can be monitored by LC-MS or SDS-PAGE.

  • Purification:

    • Purify the conjugate using an appropriate method such as reverse-phase HPLC, size-exclusion chromatography (SEC), or dialysis to remove excess reagents.

Reaction Mechanism:

CuAAC_Mechanism Azide Azide Triazole Triazole Azide->Triazole + Alkyne [Cu(I)]

Caption: Copper-catalyzed azide-alkyne cycloaddition.

Quantitative Data (Typical Starting Conditions):

ParameterValue
Biomolecule Concentration 1-5 mg/mL
Linker Molar Excess 5-20 equivalents
CuSO4 Concentration 0.1-1 mM
Sodium Ascorbate Conc. 1-5 mM
THPTA:CuSO4 Ratio 5:1
Reaction Time 1-12 hours
Temperature 4-25 °C
Expected Yield > 80% (highly dependent on substrate)
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of this compound to a strained alkyne-modified biomolecule (e.g., containing DBCO or BCN moieties).

Materials:

  • This compound

  • Strained alkyne-modified biomolecule (e.g., DBCO-protein)

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • DMSO or DMF (for dissolving reagents)

  • Purification system (e.g., HPLC, SEC)

Reaction Workflow:

SPAAC_Workflow A Prepare Reagents B Reaction Setup A->B Dissolve linker and biomolecule C Incubation B->C Mix reactants D Purification C->D 1-4 hours at RT E Characterization D->E HPLC or SEC

Caption: General workflow for SPAAC bioconjugation.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 1-10 mg/mL solution of the strained alkyne-modified biomolecule in an amine-free buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the strained alkyne-modified biomolecule with this compound. A molar excess of 1.5-5 equivalents of the linker is a good starting point.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. For less reactive strained alkynes or sensitive biomolecules, the incubation can be extended overnight at 4°C.

  • Purification:

    • Purify the conjugate using an appropriate method such as RP-HPLC, SEC, or dialysis. For purification of oligonucleotide conjugates, a C18 column with a gradient of acetonitrile in 0.1% trifluoroacetic acid in water can be effective.

Reaction Mechanism:

SPAAC_Mechanism Azide Azide Triazole Triazole Azide->Triazole + Strained Alkyne (e.g., DBCO)

Caption: Strain-promoted azide-alkyne cycloaddition.

Quantitative Data (Typical Starting Conditions):

ParameterValue
Biomolecule Concentration 1-5 mg/mL
Linker Molar Excess 1.5-10 equivalents
Reaction Time 1-12 hours
Temperature 4-37 °C
Expected Yield > 90% (highly dependent on substrate)
Protocol 3: Thiol Alkylation

This protocol outlines the conjugation of the bromo- moiety of this compound to a thiol-containing biomolecule, such as a protein with accessible cysteine residues.

Materials:

  • This compound (or its pre-conjugated form with another molecule via the azide)

  • Thiol-containing biomolecule (e.g., protein, peptide)

  • Buffer with a slightly basic pH (e.g., phosphate or borate buffer, pH 7.5-8.5)

  • (Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) if disulfide bonds need to be reduced.

  • DMSO or DMF

  • Purification system (e.g., HPLC, SEC)

Reaction Workflow:

Thiol_Alkylation_Workflow A Prepare Biomolecule B Reaction Setup A->B (Optional) Reduce disulfide bonds C Incubation B->C Mix with linker D Purification C->D Overnight at 4°C E Characterization D->E HPLC or SEC

Caption: General workflow for thiol alkylation.

Procedure:

  • Preparation of Biomolecule:

    • Dissolve the thiol-containing biomolecule in a suitable buffer at a concentration of 1-5 mg/mL.

    • (Optional) If necessary, reduce disulfide bonds by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove excess TCEP by desalting or buffer exchange.

  • Reaction Setup:

    • Add a 10-50 fold molar excess of the bromo-containing linker to the thiol-containing biomolecule. The linker should be pre-dissolved in a minimal amount of DMSO or DMF.

  • Incubation:

    • Incubate the reaction mixture at 4°C overnight with gentle stirring. The reaction progress can be monitored by LC-MS to check for the mass increase corresponding to the conjugate.

  • Purification:

    • Remove unreacted linker and other reagents by SEC, dialysis, or tangential flow filtration.

Reaction Mechanism:

Thiol_Alkylation_Mechanism Bromo-Linker Bromo-Linker Thioether Thioether Bromo-Linker->Thioether + Thiol (-SH) [pH 7.5-8.5]

Caption: Nucleophilic substitution of bromide by a thiol.

Quantitative Data (Typical Starting Conditions):

ParameterValue
Biomolecule Concentration 1-5 mg/mL
Linker Molar Excess 10-50 equivalents
pH 7.5-8.5
Reaction Time 4-16 hours
Temperature 4 °C
Expected Yield Variable, dependent on thiol accessibility

Characterization of Conjugates

After purification, it is essential to characterize the resulting bioconjugate. Common analytical techniques include:

  • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and determine the drug-to-antibody ratio (DAR) or ligand-to-protein ratio.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the amount of conjugate. Reverse-phase and size-exclusion chromatography are commonly used.

  • UV-Vis Spectroscopy: To determine the concentration of the protein and, if the conjugated molecule has a distinct absorbance, the degree of labeling.

  • Functional Assays: To ensure that the biological activity of the biomolecule is retained after conjugation.

Applications in Drug Development

The primary application of this compound is in the construction of PROTACs. In a typical synthetic route, the azide end of the linker is reacted with an alkyne-functionalized E3 ligase ligand via click chemistry. The resulting bromo-functionalized intermediate is then reacted with a thiol-containing warhead (targeting the protein of interest) to form the final PROTAC. This modular approach allows for the rapid synthesis of libraries of PROTACs with varying linker lengths and attachment points for optimization of degradation activity.

Troubleshooting

IssuePossible CauseSuggested Solution
Low reaction yield (CuAAC) Inactive copper catalystUse freshly prepared sodium ascorbate. Ensure all buffers are degassed. Increase the concentration of the copper ligand.
Low reactivity of biomoleculeOptimize pH and temperature. Increase the molar excess of the linker.
Low reaction yield (SPAAC) Steric hindranceIncrease reaction time and temperature. Consider a longer PEG linker to extend the reactive group.
Non-specific labeling (Thiol Alkylation) Reaction with other nucleophilesOptimize pH to be more selective for thiols (around 7.5-8.0).
Precipitation of biomolecule High concentration of organic solventMinimize the volume of DMSO/DMF used to dissolve the linker. Perform a solvent exchange after the reaction.

Disclaimer: The provided protocols are intended as a starting point and may require optimization for specific applications and biomolecules. It is recommended to perform small-scale pilot reactions to determine the optimal conditions.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of Bromo-PEG1-C2-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG1-C2-azide is a heterobifunctional linker molecule integral to the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3][4] This linker possesses two distinct reactive moieties: an azide group, which is amenable to "click chemistry" reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC), and a bromo group.[1] The bromide serves as an efficient leaving group in nucleophilic substitution reactions, allowing for the covalent attachment of various nucleophiles. This document provides detailed application notes and generalized protocols for the nucleophilic substitution reactions of the bromo group on this compound with common nucleophiles such as thiols and amines.

Chemical Structure and Reactivity

This compound features a short polyethylene glycol (PEG) spacer, which imparts increased water solubility and flexibility to the linker and the resulting conjugates. The terminal bromide is susceptible to nucleophilic attack by a range of nucleophiles, leading to the formation of a stable covalent bond. This reactivity is a cornerstone of its utility in constructing complex biomolecules.

General Reaction Scheme:

reagent Br-PEG1-C2-N3 product Nu-PEG1-C2-N3 reagent->product Nucleophilic Substitution nucleophile Nucleophile (Nu-H) (e.g., R-SH, R-NH2) nucleophile->product byproduct HBr start Dissolve Thiol in Anhydrous Solvent add_base Add Base (e.g., DIPEA) start->add_base react Combine and React (Room Temperature, 4-24h) add_base->react dissolve_peg Dissolve Br-PEG1-C2-N3 in Anhydrous Solvent dissolve_peg->react quench Quench Reaction react->quench extract Extract Product quench->extract purify Purify Product (Chromatography) extract->purify characterize Characterize Product (NMR, MS) purify->characterize start Dissolve Amine in Polar Aprotic Solvent add_base Add Base (e.g., K2CO3) start->add_base react Combine and React (40-80 °C, 6-48h) add_base->react dissolve_peg Dissolve Br-PEG1-C2-N3 in Solvent dissolve_peg->react workup Work-up (Filter, Evaporate) react->workup purify Purify Product (Chromatography) workup->purify characterize Characterize Product (NMR, MS) purify->characterize

References

Application Notes and Protocols for Bromo-PEG1-C2-azide in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG1-C2-azide is a versatile heterobifunctional linker molecule widely employed in the field of bioconjugation and drug discovery. Its unique structure, featuring a terminal bromide, a single polyethylene glycol (PEG) unit, and a terminal azide group, enables the sequential or orthogonal conjugation of two different molecular entities. This linker is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.[1][2] The PEG component enhances the solubility and pharmacokinetic properties of the resulting conjugate.[2]

The azide group of this compound allows for its participation in "click chemistry" reactions, which are known for their high efficiency, specificity, and biocompatibility. The two primary types of click chemistry reactions relevant to this linker are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).

Reaction Mechanisms and Workflows

The azide moiety of this compound can react with an alkyne-functionalized molecule to form a stable triazole linkage. This can be achieved through either a copper-catalyzed or a strain-promoted pathway.

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System Bromo_PEG_Azide This compound Triazole_Product Stable Triazole Linkage Bromo_PEG_Azide->Triazole_Product + Alkyne_Molecule Alkyne-functionalized Molecule Alkyne_Molecule->Triazole_Product Cu_I Cu(I) Catalyst (from CuSO4 + Reducing Agent) Cu_I->Triazole_Product catalyzes

Figure 1: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

SPAAC_Reaction cluster_reactants Reactants Bromo_PEG_Azide This compound Triazole_Product Stable Triazole Linkage Bromo_PEG_Azide->Triazole_Product + Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) Strained_Alkyne->Triazole_Product

Figure 2: Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

A general experimental workflow for utilizing this compound in a sequential conjugation, typical for PROTAC synthesis, is outlined below.

Experimental_Workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Click Chemistry Ligand_A Molecule A with Nucleophile (e.g., -OH, -NH2) Intermediate Molecule A-PEG-Azide Intermediate Ligand_A->Intermediate + Bromo_PEG_Azide This compound Bromo_PEG_Azide->Intermediate Purification1 Purification Intermediate->Purification1 Ligand_B Molecule B with Alkyne Group Final_Conjugate Molecule A-PEG-Molecule B (e.g., PROTAC) Ligand_B->Final_Conjugate + Purification2 Purification Final_Conjugate->Purification2 Purification1->Ligand_B Reacts with

Figure 3: General workflow for sequential conjugation using this compound.

Application Note 1: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a robust and highly reliable method for forming a 1,4-disubstituted triazole linkage between an azide and a terminal alkyne. This reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

Key Features:
  • High Efficiency: CuAAC reactions generally proceed with high yields.

  • Specificity: The reaction is highly specific between azides and terminal alkynes.

  • Mild Conditions: Can be performed in aqueous buffers at room temperature.

Experimental Protocol: General Procedure for CuAAC

This protocol describes a general procedure for the conjugation of an alkyne-containing molecule to this compound.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (Optional, as a copper-stabilizing ligand)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassed solvents

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the alkyne-functionalized molecule (e.g., 10 mM in a compatible solvent).

    • Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

    • If using, prepare a stock solution of THPTA (e.g., 100 mM in water).

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-functionalized molecule to the desired final concentration in the reaction buffer.

    • Add this compound to the reaction mixture (typically 1.5-2 equivalents relative to the alkyne).

    • If using THPTA, add it to the reaction mixture (typically 5 equivalents relative to CuSO₄).

    • Add CuSO₄ to the reaction mixture to a final concentration of 100-500 µM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The reaction can also be performed at 4°C overnight.

  • Purification and Analysis:

    • Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis to remove unreacted starting materials and catalyst.

    • Analyze the final conjugate by mass spectrometry (MS) and/or HPLC to confirm the successful conjugation.

Application Note 2: Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN)) which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC ideal for bioconjugation in living systems and with sensitive biomolecules.

Key Features:
  • Biocompatibility: No need for a toxic copper catalyst.

  • High Selectivity: Azides and strained alkynes react specifically with each other.

  • Mild Reaction Conditions: Proceeds efficiently in aqueous buffers at physiological pH.

Experimental Protocol: General Procedure for SPAAC

This protocol outlines a general procedure for the conjugation of a strained alkyne-containing molecule to this compound.

Materials:

  • This compound

  • Strained alkyne-functionalized molecule (e.g., DBCO- or BCN-containing)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or other suitable organic solvent

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the strained alkyne-functionalized molecule (e.g., 10 mM in a compatible solvent).

  • Reaction Setup:

    • In a microcentrifuge tube, add the strained alkyne-functionalized molecule to the desired final concentration in the reaction buffer.

    • Add the this compound stock solution to the reaction mixture. A 1.5 to 3-fold molar excess of the azide is typically used. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (ideally <5% v/v) to avoid denaturation of biomolecules.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours with gentle agitation. Reaction times may vary depending on the specific strained alkyne and reactants.

  • Purification and Analysis:

    • Purify the conjugate using methods such as SEC, HPLC, or dialysis.

    • Characterize the final product by MS and/or HPLC to confirm conjugation and purity.

Quantitative Data

While specific kinetic and yield data for this compound are not extensively published, the following tables provide representative data for similar PEG-azide and PEG-alkyne linkers in CuAAC reactions to guide experimental design and expectations.

Table 1: Representative Yields for CuAAC Reactions with PEG Linkers

ReactantsCatalyst SystemSolventTime (h)Temp (°C)Yield (%)Reference
Azide-functionalized Resorcinarene + PEG-alkyneCuBr, PMDETADMF484084[3]
PEG-azide + Coumarin-alkyneCu(I)scCO₂483587.14[4]
Benzyl azide + PhenylacetylenePEG-tris-trz-Cu(I)Water1RT>95

Table 2: General Reaction Parameters for Click Chemistry

ParameterCuAACSPAAC
Catalyst Copper(I)None
Typical Alkyne Terminal AlkyneStrained Cyclooctyne (DBCO, BCN)
Reaction Temperature Room Temperature (or 4-40°C)Room Temperature (or 4-37°C)
Typical Reaction Time 1 - 12 hours2 - 24 hours
Common Solvents Aqueous buffers, DMF, DMSO/waterAqueous buffers, DMSO/water
Biocompatibility Lower (due to copper toxicity)High

References

Application Notes and Protocols for the Reaction of Bromo-PEG1-C2-azide with DBCO and BCN

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Bromo-PEG1-C2-azide in copper-free click chemistry reactions with dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN). This technology is particularly relevant for the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the this compound serves as a versatile linker to connect a target protein ligand with an E3 ubiquitin ligase ligand.[1][2][3][4][5]

The core of this methodology is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst. This makes it an ideal tool for bioconjugation in complex biological systems.

Reaction Principle

The reaction involves the [3+2] cycloaddition of the terminal azide group of this compound with the strained triple bond of a DBCO or BCN derivative. This reaction forms a stable triazole linkage, covalently connecting the two molecules.

cluster_product Product Bromo_PEG_Azide This compound Triazole_Product Stable Triazole Conjugate Bromo_PEG_Azide->Triazole_Product + Strained_Alkyne DBCO or BCN (Dibenzocyclooctyne or Bicyclononyne) Strained_Alkyne->Triazole_Product

Caption: SPAAC reaction of this compound with a strained alkyne.

Quantitative Data Comparison: DBCO vs. BCN

DBCO generally exhibits faster reaction kinetics than BCN due to its higher ring strain. However, BCN is a smaller and less hydrophobic molecule, which can be advantageous in certain applications. The presence of a PEG linker, such as in this compound, can enhance the solubility and reaction kinetics of the conjugation.

FeatureDBCO (Dibenzocyclooctyne)BCN (Bicyclo[6.1.0]nonyne)
Second-Order Rate Constant (k₂) with Azides ~0.34 M⁻¹s⁻¹ (with PEG-functionalized DBCO and an azide-containing peptide)~0.28 M⁻¹s⁻¹ (with an amino acid and BCN)
Reactivity HigherModerate
Size LargerSmaller
Hydrophobicity More HydrophobicLess Hydrophobic
Key Advantage Fast reaction kineticsSmaller size and lower hydrophobicity

Experimental Protocols

The following protocols are generalized for the reaction of this compound with a molecule functionalized with either a DBCO or BCN group. Optimization may be required for specific applications.

General Workflow

G A Prepare Reactants (this compound and DBCO/BCN-molecule) B Reaction Incubation (Room Temperature or 4°C) A->B C Purification of Conjugate (e.g., SEC, Dialysis) B->C D Characterization of Conjugate (e.g., SDS-PAGE, Mass Spectrometry) C->D

Caption: General experimental workflow for SPAAC conjugation.

Materials
  • This compound

  • DBCO- or BCN-functionalized molecule (e.g., protein, peptide, small molecule)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), HEPES, or other suitable amine-free and azide-free buffer, pH 7.0-8.0.

  • Purification tools (e.g., size-exclusion chromatography columns, dialysis cassettes)

Protocol 1: Conjugation of this compound to a DBCO/BCN-Modified Protein

This protocol describes the conjugation of the azide linker to a protein that has already been functionalized with a DBCO or BCN moiety.

1. Preparation of Reactants: a. Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. b. Prepare the DBCO- or BCN-modified protein in the chosen reaction buffer at a concentration of 1-10 mg/mL.

2. Reaction Setup: a. Add a 1.5 to 10-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically. b. Ensure the final concentration of DMSO in the reaction mixture is below 20% to avoid protein denaturation.

3. Incubation: a. Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle mixing. For DBCO reactions, shorter incubation times may be sufficient.

4. Purification: a. Remove the unreacted this compound and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis against the reaction buffer.

5. Characterization: a. Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight. b. Further characterization can be performed using techniques such as mass spectrometry to confirm the conjugation.

Protocol 2: In-situ Formation of a PROTAC

This protocol outlines the sequential reaction to form a PROTAC, where a DBCO/BCN-functionalized E3 ligase ligand is first reacted with this compound, followed by conjugation to a target protein ligand.

1. Synthesis of the Azide-Linker-Ligand Intermediate: a. Dissolve the DBCO- or BCN-functionalized E3 ligase ligand and a slight molar excess (e.g., 1.1 equivalents) of this compound in a suitable organic solvent (e.g., DMSO, DMF). b. Stir the reaction at room temperature until the reaction is complete (monitor by TLC or LC-MS). c. Purify the resulting azide-functionalized intermediate.

2. Conjugation to the Target Protein Ligand: a. The bromo- end of the purified intermediate can then be used to alkylate a suitable nucleophile (e.g., a thiol or amine) on the target protein ligand to form the final PROTAC. This step will require optimization of reaction conditions based on the specific chemistry involved.

Applications in Drug Development

The primary application of this compound is in the construction of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound offers several advantages in PROTAC design:

  • Improved Solubility and Bioavailability: The hydrophilic nature of the PEG linker can enhance the overall solubility of the PROTAC molecule.

  • Optimal Ternary Complex Formation: The length and flexibility of the PEG linker are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Modular Synthesis: The use of click chemistry allows for a modular and efficient approach to synthesizing libraries of PROTACs with different linkers for optimization.

Troubleshooting

IssuePossible CauseRecommendation
Low Conjugation Efficiency - Insufficient molar excess of one reactant.- Short incubation time.- Inactive reagents.- Increase the molar ratio of the reagent in excess.- Extend the incubation period.- Use fresh, high-quality reagents.
Protein Precipitation - High concentration of organic solvent.- Protein instability at the reaction pH.- Keep the final DMSO/DMF concentration below 20%.- Optimize the buffer and pH for your specific protein.
Non-specific Binding - Hydrophobic interactions.- Include a mild non-ionic detergent (e.g., Tween-20) in the purification buffers.

References

Application Notes and Protocols for Linking Proteins with Bromo-PEG1-C2-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heterobifunctional linker, Bromo-PEG1-C2-azide, is a valuable tool in bioconjugation, enabling the site-specific linkage of proteins to other molecules of interest. This linker contains a bromoacetyl group, which selectively reacts with the thiol group of cysteine residues on a protein, and an azide group, which can participate in highly efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] This two-step approach allows for the stable and specific conjugation of proteins to a wide range of payloads, including small molecules, peptides, or detection probes.

One of the prominent applications of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4][5] PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG spacer in the this compound linker enhances the solubility and can influence the cell permeability of the resulting PROTAC molecule.

This document provides a detailed experimental protocol for the conjugation of a protein with this compound and its subsequent reaction via CuAAC.

Chemical Reaction and Workflow

The overall process involves two key chemical reactions: the S-alkylation of a cysteine residue with the bromoacetyl group of the linker, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a payload.

cluster_0 Step 1: S-Alkylation cluster_1 Step 2: CuAAC Click Chemistry Protein Protein-SH (Cysteine Residue) Intermediate Protein-S-PEG1-C2-N3 (Azide-modified Protein) Protein->Intermediate pH 7.5-9.0 Linker Br-PEG1-C2-N3 (this compound) Linker->Intermediate Payload Alkyne-Payload Final_Product Protein-S-PEG1-C2-Triazole-Payload (Final Conjugate) Payload->Final_Product Intermediate->Final_Product Cu(I) catalyst Sodium Ascorbate

Caption: Overall workflow for protein conjugation.

Experimental Protocols

Part 1: Conjugation of this compound to a Cysteine-Containing Protein

This protocol details the alkylation of a protein's free thiol group with the bromoacetyl moiety of the linker.

Materials:

  • Cysteine-containing protein

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer (50 mM), pH 7.5-8.5, containing EDTA (1-5 mM) to chelate trace metals and prevent disulfide bond formation.

  • Reducing agent (optional, for proteins with existing disulfide bonds that need to be reduced): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Quenching reagent: L-cysteine or 2-mercaptoethanol.

  • Purification system: Size-exclusion chromatography (SEC) or other suitable chromatography system.

Protocol:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • If the target cysteine is in a disulfide bond, pre-treat the protein with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature to reduce the disulfide bond. Note: If using DTT, it must be removed before adding the bromoacetyl linker as it will compete for the reaction. This can be achieved using a desalting column. TCEP does not need to be removed.

  • Linker Preparation:

    • Prepare a stock solution of this compound in a compatible organic solvent like DMSO or DMF (e.g., 10-100 mM).

  • Alkylation Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The reaction should be protected from light.

    • The reaction progress can be monitored by LC-MS to check for the mass increase corresponding to the addition of the linker.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., L-cysteine or 2-mercaptoethanol) to a final concentration of 10-50 mM to react with any excess this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Azide-Modified Protein:

    • Remove the excess linker and quenching reagent by size-exclusion chromatography (SEC) using a column appropriate for the molecular weight of the protein.

    • Alternatively, dialysis or tangential flow filtration can be used for purification.

    • Collect the fractions containing the purified protein-azide conjugate.

Table 1: Summary of Reaction Conditions for S-Alkylation

ParameterRecommended ConditionNotes
pH 7.5 - 8.5Higher pH increases the reactivity of the thiol group but may also increase the risk of off-target reactions with other nucleophilic residues like lysine.
Temperature Room Temperature (20-25°C) or 4°CLower temperatures can help to minimize protein degradation.
Reaction Time 1 - 4 hours at RT, or overnight at 4°CMonitor reaction progress to determine the optimal time.
Molar Excess of Linker 10 - 20 foldThis should be optimized to maximize conjugation efficiency while minimizing non-specific modifications.
Protein Concentration 1 - 10 mg/mLHigher concentrations can increase reaction rates but may also lead to aggregation.
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-modified protein and an alkyne-containing payload.

Materials:

  • Purified azide-modified protein

  • Alkyne-containing payload

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Copper-stabilizing ligand (optional but recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA).

  • Purification system (e.g., SEC, IEX, or HIC)

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein (to a final concentration of 1-5 mg/mL) and the alkyne-payload (in a 2-10 fold molar excess over the protein).

    • If using a copper-stabilizing ligand, add it to the mixture at a final concentration of 1-5 mM.

    • Add the CuSO₄ solution to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM. The solution may turn a faint yellow/orange color.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the copper(I) catalyst, although the presence of excess sodium ascorbate often makes this unnecessary.

  • Purification of the Final Conjugate:

    • Purify the final protein conjugate using a suitable chromatography method to remove the excess payload, copper, and other reaction components.

      • Size-Exclusion Chromatography (SEC): Effective for removing small molecule reagents.

      • Ion-Exchange Chromatography (IEX): Can separate proteins based on changes in their surface charge after conjugation.

      • Hydrophobic Interaction Chromatography (HIC): Useful if the payload significantly alters the hydrophobicity of the protein.

Table 2: Summary of Reagent Concentrations for CuAAC

ReagentFinal ConcentrationNotes
Azide-Modified Protein 1 - 5 mg/mL
Alkyne-Payload 2 - 10 fold molar excessThe optimal excess depends on the reactivity of the alkyne and the desired conjugation efficiency.
Copper(II) Sulfate 0.1 - 1 mM
Sodium Ascorbate 1 - 5 mMShould be prepared fresh.
Copper Ligand (optional) 1 - 5 mMTHPTA is water-soluble and generally preferred for protein reactions.

Characterization of the Protein Conjugate

Successful conjugation can be confirmed using the following techniques:

  • SDS-PAGE: A noticeable shift in the molecular weight of the protein will be observed after conjugation with the PEG linker and the payload.

  • Mass Spectrometry (MS):

    • Intact Mass Analysis: ESI-MS or MALDI-TOF can be used to determine the molecular weight of the conjugate and confirm the addition of the linker and payload. This can also be used to determine the degree of labeling.

    • Peptide Mapping: After enzymatic digestion (e.g., with trypsin), LC-MS/MS can be used to identify the specific cysteine residue that was modified.

Application Workflow: PROTAC Synthesis

The this compound linker is frequently used in the synthesis of PROTACs. The following diagram illustrates a typical workflow.

cluster_0 Synthesis of Building Blocks cluster_1 PROTAC Assembly cluster_2 Biological Evaluation Target_Ligand Target Protein Ligand (with alkyne handle) Step2 Step 2: CuAAC Click Reaction Target_Ligand->Step2 E3_Ligand E3 Ligase Ligand (with functional group for linker attachment) Step1 Step 1: Attach Linker to E3 Ligand (e.g., via amide bond formation) E3_Ligand->Step1 Linker_Synth This compound Synthesis Linker_Synth->Step1 Intermediate E3 Ligand-Linker-Azide Step1->Intermediate Intermediate->Step2 PROTAC Final PROTAC Molecule Step2->PROTAC Binding_Assay Binding Assays (Target Protein & E3 Ligase) PROTAC->Binding_Assay Degradation_Assay Target Protein Degradation Assay (e.g., Western Blot, In-Cell Western) Binding_Assay->Degradation_Assay Functional_Assay Cellular Functional Assays Degradation_Assay->Functional_Assay

Caption: Workflow for PROTAC synthesis and evaluation.

Conclusion

The this compound linker provides a robust and versatile method for the site-specific modification of proteins. The protocols outlined in this document offer a comprehensive guide for researchers to successfully conjugate this linker to cysteine residues and subsequently perform click chemistry for the attachment of various payloads. Careful optimization of the reaction conditions and appropriate characterization of the final conjugate are crucial for achieving the desired results in downstream applications such as the development of PROTACs and other protein bioconjugates.

References

Bromo-PEG1-C2-azide: Application Notes and Protocols for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1] A critical component of a PROTAC is the linker, which connects the target protein ligand to the E3 ubiquitin ligase ligand. The nature of this linker significantly influences the efficacy, solubility, and cell permeability of the PROTAC.[1]

Bromo-PEG1-C2-azide is a versatile, PEG-based PROTAC linker that facilitates the synthesis of PROTACs through "click chemistry."[1] Its structure incorporates a bromo group for facile conjugation to a warhead (target protein ligand) and an azide group for a highly efficient and specific copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction with an E3 ligase ligand.[1] This modular approach allows for the rapid assembly of PROTAC libraries for optimization. The short PEG chain enhances solubility and can favorably impact the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of PROTACs for targeted protein degradation, using the well-established cancer target, Bromodomain-containing protein 4 (BRD4), as a representative example.

Application: Synthesis of a BRD4-Targeting PROTAC

This section outlines the synthesis of a hypothetical BRD4-targeting PROTAC, "BRD4-Degrader-1," utilizing this compound. The synthesis involves a two-step process:

  • Alkylation of a BRD4 ligand (JQ1 derivative) with this compound.

  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with an alkyne-functionalized VHL E3 ligase ligand.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesized BRD4-Degrader-1.

ParameterValueMethod of Determination
DC50 (BRD4 Degradation)50 nMWestern Blot
Dmax (BRD4 Degradation)>95%Western Blot
Cell Viability IC50 (T-ALL cell line)100 nMCellTiter-Glo® Assay

Experimental Protocols

Protocol 1: Synthesis of BRD4-Degrader-1

Materials:

  • JQ1-OH (a derivative of the BRD4 inhibitor JQ1 with a free hydroxyl group)

  • This compound

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyne-functionalized VHL ligand

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Step 1: Synthesis of JQ1-PEG1-C2-azide

  • Dissolve JQ1-OH (1 equivalent) in anhydrous DMF.

  • Add sodium hydride (1.2 equivalents) portion-wise at 0 °C and stir for 30 minutes.

  • Add this compound (1.1 equivalents) dropwise and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield JQ1-PEG1-C2-azide.

Step 2: Synthesis of BRD4-Degrader-1 via CuAAC

  • Dissolve JQ1-PEG1-C2-azide (1 equivalent) and the alkyne-functionalized VHL ligand (1 equivalent) in a 1:1 mixture of tert-butanol and water.

  • Add a freshly prepared solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.

  • Add a freshly prepared solution of sodium ascorbate (0.2 equivalents) in water.

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the final PROTAC, BRD4-Degrader-1.

Protocol 2: Western Blot for BRD4 Degradation

This protocol is used to determine the DC50 and Dmax of the synthesized PROTAC.[2]

Materials:

  • T-ALL (T-cell acute lymphoblastic leukemia) cell line

  • Complete cell culture medium

  • BRD4-Degrader-1

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against BRD4

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Methodology:

  • Cell Seeding: Plate T-ALL cells at a suitable density in 6-well plates and allow them to adhere and grow for 24 hours.

  • PROTAC Treatment: Treat the cells with a serial dilution of BRD4-Degrader-1 (e.g., 1 µM to 0.1 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against BRD4 and the loading control, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities. Normalize the BRD4 band intensity to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This protocol is used to determine the cytotoxic effect of the PROTAC on cancer cells.

Materials:

  • T-ALL cell line

  • Complete cell culture medium

  • BRD4-Degrader-1

  • DMSO (vehicle control)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Methodology:

  • Cell Seeding: Seed T-ALL cells in an opaque-walled 96-well plate at a predetermined density.

  • Compound Treatment: Treat the cells with a serial dilution of BRD4-Degrader-1 and a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against the PROTAC concentration to determine the IC50 value.

Visualizations

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Click Chemistry JQ1_OH JQ1-OH JQ1_PEG_Azide JQ1-PEG1-C2-azide JQ1_OH->JQ1_PEG_Azide Alkylation Bromo_PEG_Azide This compound Bromo_PEG_Azide->JQ1_PEG_Azide NaH NaH, DMF PROTAC BRD4-Degrader-1 JQ1_PEG_Azide->PROTAC CuAAC VHL_Alkyne Alkyne-VHL Ligand VHL_Alkyne->PROTAC CuAAC CuSO4, NaAsc t-BuOH/H2O PROTAC_MoA PROTAC BRD4-Degrader-1 BRD4 BRD4 (Target Protein) PROTAC->BRD4 Binds VHL VHL (E3 Ligase) PROTAC->VHL Binds Ternary_Complex Ternary Complex (BRD4-PROTAC-VHL) BRD4->Ternary_Complex VHL->Ternary_Complex Ub_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation BRD4_Signaling_Pathway BRD4 BRD4 Transcription_Machinery Transcription Machinery BRD4->Transcription_Machinery Recruits Acetyl_Histones Acetylated Histones Acetyl_Histones->BRD4 Binds to NOTCH1 NOTCH1 Gene Transcription_Machinery->NOTCH1 Activates Transcription MYC MYC Gene Transcription_Machinery->MYC CD44 CD44 Gene Transcription_Machinery->CD44 Leukemia_Progression T-ALL Progression (Proliferation, Survival) NOTCH1->Leukemia_Progression MYC->Leukemia_Progression CD44->Leukemia_Progression PROTAC BRD4-Degrader-1 PROTAC->BRD4 Induces Degradation

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates using PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug. The linker, which connects the antibody to the drug payload, is a critical component influencing the ADC's stability, pharmacokinetics, efficacy, and toxicity.[1] Polyethylene glycol (PEG) linkers have become increasingly valuable in ADC design due to their ability to enhance solubility, prolong circulation half-life, and reduce immunogenicity.[2][3]

These application notes provide detailed protocols for the synthesis and characterization of ADCs using PEG linkers, targeting surface-exposed lysine residues on the antibody. The inclusion of a discrete PEG linker offers several advantages:

  • Enhanced Hydrophilicity: The PEG moiety improves the solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, helping to prevent aggregation.[2][4]

  • Improved Pharmacokinetics: The hydrophilic nature of PEG creates a hydration shell around the payload, which can shield it from premature clearance mechanisms and extend the ADC's circulation half-life.

  • Reduced Aggregation: By masking the hydrophobicity of the drug, PEG linkers help prevent the formation of ADC aggregates, which can be a significant issue during manufacturing and can lead to immunogenicity and altered efficacy.

  • Controlled Spacer Length: A short, discrete PEG linker provides a defined distance between the antibody and the drug, which can be crucial for optimal biological activity.

ADC Synthesis Workflow

The synthesis of an ADC using a PEG linker is a multi-step process that begins with the preparation of the antibody, followed by the synthesis of the drug-linker conjugate, the conjugation of the drug-linker to the antibody, and finally, the purification and characterization of the resulting ADC.

ADC_Synthesis_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_downstream Downstream Processing Antibody_Prep Antibody Preparation (Buffer Exchange) Conjugation Conjugation to Antibody (Lysine Targeting) Antibody_Prep->Conjugation Drug_Linker_Synth Drug-Linker Synthesis Activation Drug-Linker Activation (e.g., NHS Ester Formation) Drug_Linker_Synth->Activation Activation->Conjugation Purification Purification (e.g., SEC, Desalting) Conjugation->Purification Characterization Characterization (DAR, Purity, etc.) Purification->Characterization

A high-level overview of the ADC synthesis workflow.

Experimental Protocols

Materials
  • Monoclonal Antibody (mAb)

  • Amino-PEG-acid linker (e.g., Amino-PEG3-acid)

  • Cytotoxic Drug with a carboxylic acid functional group

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Storage Buffer (e.g., PBS, pH 7.4)

  • Desalting columns

  • UV-Vis Spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system with a Hydrophobic Interaction Chromatography (HIC) column

Protocol 1: Synthesis of the Drug-Linker Conjugate

This protocol describes the conjugation of a cytotoxic drug with a carboxylic acid functional group to the amine group of an Amino-PEG-acid linker using carbodiimide chemistry.

  • Activation of the Cytotoxic Drug:

    • Dissolve the cytotoxic drug (1 equivalent) in anhydrous DMF.

    • Add EDC (1.2 equivalents) and Sulfo-NHS (1.2 equivalents) to the drug solution.

    • Allow the reaction to proceed at room temperature for 1 hour to form the NHS-activated drug.

  • Conjugation to the Amino-PEG-acid Linker:

    • Dissolve the Amino-PEG-acid linker (1.5 equivalents) in anhydrous DMF.

    • Add the Amino-PEG-acid solution to the activated drug solution.

    • Let the reaction stir at room temperature overnight.

  • Purification of the Drug-Linker Conjugate:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the drug-linker conjugate using reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.

Protocol 2: Conjugation of the Drug-Linker to the Antibody

This protocol details a two-step conjugation strategy targeting surface-exposed lysine residues on the antibody.

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.

    • Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.

  • Activation of the Drug-Linker Conjugate:

    • Dissolve the drug-linker conjugate (e.g., 10-fold molar excess over the antibody) in DMSO.

    • In a separate microfuge tube, prepare a fresh solution of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in cold, dry DMSO.

    • Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the carboxylic acid group.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent (e.g., DMSO) should not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

Protocol 3: Purification and Characterization of the ADC
  • Purification of the ADC:

    • Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization of the ADC:

    • Determine the final protein concentration via UV-Vis spectrophotometry at 280 nm.

    • Determine the average Drug-to-Antibody Ratio (DAR) using HIC-HPLC.

    • Assess the purity and aggregation of the ADC by Size Exclusion Chromatography (SEC).

    • Confirm the identity and integrity of the ADC by mass spectrometry.

General Mechanism of Action of an ADC

The therapeutic efficacy of an ADC relies on a sequence of events that deliver the cytotoxic payload specifically to cancer cells.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen (on Cancer Cell) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release CellDeath Cell Death Payload->CellDeath 5. Induction of Apoptosis

The general mechanism of action for an antibody-drug conjugate.

Data Presentation

The length and architecture of the PEG linker can significantly impact the physicochemical and biological properties of an ADC. The following tables summarize quantitative data from studies evaluating the effect of PEG linkers on ADC characteristics.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC

Cell LineLinkerIC50 (ng/mL)
Karpas-299No PEG~10
Karpas-299PEG2~10
Karpas-299PEG4~10
Karpas-299PEG8~10
Karpas-299PEG12~10
Karpas-299PEG24~10

Data adapted from Burke et al., 2017.

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of Miniaturized Affibody-Drug Conjugates

ConjugatePEG Linker SizeFold Reduction in Cytotoxicity (compared to no PEG)
ZHER2-SMCC-MMAE (HM)No PEG1 (Reference)
ZHER2-PEG4K-MMAE (HP4KM)4 kDa4.5
ZHER2-PEG10K-MMAE (HP10KM)10 kDa22

Data highlights that the effect of the PEG linker on in vitro potency can be dependent on the specific targeting moiety, payload, and overall ADC design.

Table 3: Pharmacokinetic Parameters of ADCs with Varying PEG Linker Lengths

Drug-LinkerPEG SizeClearance (mL/day/kg)
9PEG2~15
8PEG4~10
7PEG6~5
6PEG8<5
5PEG12<5
4PEG24<5

ADC exposure increased as a function of PEG size up to PEG8, at which point further increasing PEG size had little impact on exposure. Conjugates bearing PEG8 or larger PEGs displayed pharmacokinetic properties approaching those of the parental antibody.

Conclusion

The use of PEG linkers in the synthesis of antibody-drug conjugates offers a versatile strategy to improve the physicochemical and pharmacokinetic properties of these complex biotherapeutics. The detailed protocols and comparative data presented in these application notes serve as a guide for researchers to design and synthesize novel ADCs with optimized therapeutic potential. The careful selection of PEG linker length and architecture is crucial for balancing payload delivery, in vivo stability, and overall efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Bromo-PEG1-C2-azide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bromo-PEG1-C2-azide in their experiments. The information is presented in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It contains two reactive functional groups: a bromo group and an azide group, connected by a short polyethylene glycol (PEG) spacer. The bromo group is a good leaving group for nucleophilic substitution reactions, while the azide group is used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3][4] Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where it serves as a linker to connect a protein-targeting ligand with an E3 ligase ligand or a cytotoxic drug, respectively.[5]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and reactivity of this compound, it should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is suitable. For long-term storage (months to years), it is recommended to store it at -20°C.

Q3: In which solvents is this compound soluble?

A3: this compound is generally soluble in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM). The PEG component of the linker enhances its hydrophilicity, which can improve solubility in aqueous-organic solvent mixtures often used in bioconjugation reactions.

Q4: What are the key differences between CuAAC and SPAAC reactions for the azide group on this linker?

A4: Both CuAAC and SPAAC are "click chemistry" reactions that form a stable triazole linkage. The main differences are:

  • Catalyst: CuAAC requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. SPAAC is a copper-free reaction that utilizes a strained alkyne (e.g., DBCO, BCN) and does not require a metal catalyst.

  • Reaction Rate: CuAAC reactions are generally faster than SPAAC reactions.

  • Biocompatibility: The copper catalyst used in CuAAC can be cytotoxic, which can be a concern for in vivo applications or reactions with sensitive biomolecules. SPAAC is considered more biocompatible due to the absence of a toxic metal catalyst.

  • Reaction Setup: CuAAC reactions often require deoxygenation of the reaction mixture to prevent oxidation of the copper(I) catalyst. SPAAC reactions are generally less sensitive to oxygen.

Reaction Optimization and Troubleshooting Guides

This section provides detailed guidance on optimizing the two key reactions involving this compound: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the nucleophilic substitution at the bromo-end.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Troubleshooting Guide: CuAAC Reactions

Problem Potential Cause(s) Suggested Solution(s)
Low or no product formation Inactive catalyst (Cu(I) oxidized to Cu(II))- Deoxygenate all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen).- Use freshly prepared solutions of the reducing agent (e.g., sodium ascorbate).- Increase the concentration of the reducing agent.
Poor quality of reagents- Use high-purity this compound and alkyne-containing molecule.- Ensure solvents are anhydrous.
Steric hindrance- If possible, redesign the alkyne-containing molecule to reduce steric bulk near the alkyne.- Increase the reaction temperature moderately (e.g., from room temperature to 35-45°C), if the substrates are stable.
Presence of side products (e.g., alkyne homocoupling - Glaser coupling) Presence of oxygen- Thoroughly deoxygenate the reaction mixture.- Use a copper-coordinating ligand (e.g., THPTA, BTTAA) to stabilize the Cu(I) catalyst and accelerate the desired reaction.
Insufficient reducing agent- Ensure an adequate excess of sodium ascorbate is present.
Difficulty in purifying the triazole product Residual copper catalyst coordinated to the product- During workup, wash the organic layer with an aqueous solution of a chelating agent like EDTA.- For larger biomolecules, consider dialysis against an EDTA solution.
Co-elution with starting materials or byproducts- Optimize the HPLC purification gradient. A shallow gradient around the elution time of the product can improve separation.- Consider using a different stationary phase (e.g., C8 instead of C18) or an alternative purification technique like size-exclusion chromatography for large molecules.

Data Presentation: Optimizing CuAAC Reaction Conditions

The following table provides illustrative data on how different parameters can affect the yield of a model CuAAC reaction between this compound and a generic alkyne-containing small molecule.

Entry Copper Source (mol%) Ligand (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1CuSO₄/NaAsc (5)NonetBuOH/H₂O (1:1)251265
2CuSO₄/NaAsc (5)THPTA (25)tBuOH/H₂O (1:1)25492
3CuBr (5)NoneDMF25878
4CuSO₄/NaAsc (5)THPTA (25)DMSO35295
5CuSO₄/NaAsc (1)THPTA (5)tBuOH/H₂O (1:1)251285

Note: This data is illustrative and actual results may vary depending on the specific substrates and reaction scale.

Nucleophilic Substitution on the Bromo Group

Troubleshooting Guide: Nucleophilic Substitution Reactions

Problem Potential Cause(s) Suggested Solution(s)
Low or no product formation Poor nucleophile- Use a stronger nucleophile if possible.- For weak nucleophiles, consider using a stronger base to deprotonate the nucleophile.
Inappropriate solvent- Use a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) which can solvate the cation of the nucleophile salt but does not strongly solvate the nucleophile, thus increasing its reactivity.
Steric hindrance at the nucleophile or substrate- While the bromo-end of this compound is relatively unhindered, a bulky nucleophile may react slowly. Consider increasing the reaction temperature.
Formation of elimination byproducts Strong, sterically hindered base/nucleophile- Use a less sterically hindered and/or less basic nucleophile if the desired reaction is substitution.
Decomposition of the azide group Harsh reaction conditions (e.g., strong reducing agents)- Avoid conditions that are known to reduce azides (e.g., H₂/Pd, LiAlH₄). The azide group is generally stable to many nucleophilic substitution conditions.

Data Presentation: Optimizing Nucleophilic Substitution Conditions

The following table provides illustrative data on the reaction of this compound with a generic thiol nucleophile.

Entry Nucleophile Base Solvent Temperature (°C) Time (h) Yield (%)
1R-SHK₂CO₃DMF252470
2R-SHDBUDMF25690
3R-SHK₂CO₃Acetonitrile501285
4R-SHNaHTHF0 to 25495
5R-SNaNoneDMF25492

Note: This data is illustrative and actual results may vary depending on the specific substrates and reaction scale.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • In a reaction vial, dissolve the alkyne-containing molecule (1 equivalent) and this compound (1.1 equivalents) in a suitable solvent (e.g., a 1:1 mixture of t-butanol and water, or DMF).

  • Deoxygenate the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • In a separate vial, prepare a solution of the copper(II) sulfate (0.05 equivalents) and a copper-stabilizing ligand such as THPTA (0.25 equivalents) in water.

  • Prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water.

  • To the deoxygenated solution of the alkyne and azide, add the copper/ligand solution followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 35°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of EDTA to remove the copper catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
  • Dissolve the DBCO- or BCN-containing molecule (1 equivalent) and this compound (1.1 equivalents) in a suitable solvent (e.g., DMSO, PBS, or a mixture).

  • Stir the reaction mixture at room temperature. The reaction can be incubated for 2-4 hours or overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the product can be purified directly by preparative HPLC.

Protocol 3: General Procedure for Nucleophilic Substitution on the Bromo Group
  • In a reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (e.g., a thiol or an amine, 1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).

  • If the nucleophile is not already deprotonated, add a suitable base (e.g., potassium carbonate for thiols, or DIPEA for amines, 1.5-2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of this compound (1.2 equivalents) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary (e.g., 50-60°C) and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reactions Reactions cluster_products Intermediates/Products cluster_purification Purification start This compound cuaac CuAAC Reaction (CuSO4, NaAsc, Ligand) start->cuaac alkyne Alkyne-functionalized Molecule alkyne->cuaac nucleophile Nucleophile (e.g., R-SH) substitution Nucleophilic Substitution (Base, Solvent) nucleophile->substitution intermediate Triazole-linked Intermediate cuaac->intermediate final_product Final Bifunctional Molecule substitution->final_product intermediate->substitution purify1 Purification (e.g., HPLC) intermediate->purify1 purify2 Final Purification (e.g., HPLC) final_product->purify2 purify1->substitution signaling_pathway cluster_cuaac CuAAC Reaction cluster_spaac SPAAC Reaction cluster_substitution Nucleophilic Substitution azide Azide cu1 Cu(I) azide->cu1 alkyne Alkyne alkyne->cu1 triazole 1,4-disubstituted Triazole cu1->triazole Catalyzes azide2 Azide dbco Strained Alkyne (e.g., DBCO) azide2->dbco Reacts with triazole_mix Mixture of Triazole Regioisomers dbco->triazole_mix bromo Bromo-PEG substituted_peg Substituted-PEG bromo->substituted_peg nucleophile Nucleophile nucleophile->bromo Attacks

References

Technical Support Center: Enhancing PROTAC® Solubility with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor PROTAC solubility and the use of polyethylene glycol (PEG) linkers as a strategy for improvement.

Troubleshooting Guide: Overcoming PROTAC Solubility Issues

Poor solubility is a significant hurdle in PROTAC development, often leading to challenges in formulation, reduced bioavailability, and unreliable experimental results.[1][2] This guide provides a systematic approach to troubleshooting and resolving these issues.

Problem 1: My PROTAC precipitates out of solution during my in vitro assay.

  • Possible Cause: The aqueous buffer used in your assay may not be suitable for your PROTAC, which is likely a large and lipophilic molecule that falls "beyond the Rule of Five".[2][3][4]

  • Solution:

    • Optimize Buffer Conditions: Simple modifications to the buffer, such as adjusting the pH or ionic strength, can sometimes improve solubility, particularly for PROTACs with ionizable groups.

    • Use Co-solvents: For in vitro assays, consider adding a small percentage (e.g., 1-5%) of a pharmaceutically acceptable co-solvent like DMSO, ethanol, PEG 400, or propylene glycol to your final buffer.

    • Determine Maximum Solubility: Conduct a kinetic solubility assay to determine the maximum achievable concentration of your PROTAC in the assay buffer before proceeding with more complex formulation strategies.

Problem 2: I am observing inconsistent and irreproducible results in my cell-based assays.

  • Possible Cause: Poor solubility can lead to variable amounts of the PROTAC being available to the cells in different experiments, resulting in high variability.

  • Solution:

    • Confirm Solubility in Media: Ensure your PROTAC is soluble in the cell culture media at the desired concentration. It has been noted that PROTAC solubility can be better in fed-state simulated intestinal fluid, which may have implications for in vitro cell culture conditions.

    • Prepare Fresh Solutions: Always prepare fresh stock and working solutions of your PROTAC for each experiment to avoid issues with compound degradation or precipitation over time.

    • Consider Advanced Formulations: If solubility in standard media is a persistent issue, consider preparing an amorphous solid dispersion (ASD) or a lipid-based formulation of your PROTAC for cell-based experiments.

Problem 3: My PEGylated PROTAC still has poor solubility.

  • Possible Cause: While PEG linkers are incorporated to enhance hydrophilicity, the overall solubility of the PROTAC is a composite property influenced by the warhead, E3 ligase ligand, and the linker itself. A PEG linker may not be sufficient to overcome the poor solubility characteristics of highly hydrophobic ligands.

  • Solution:

    • Optimize PEG Linker Length: The length of the PEG linker is a critical factor. Systematically synthesize and test PROTACs with varying PEG linker lengths (e.g., PEG3, PEG4, PEG6) to identify the optimal length that balances solubility and biological activity.

    • Explore Alternative Linker Compositions: If increasing PEG length does not yield the desired solubility or negatively impacts permeability, consider alternative linker chemistries that incorporate polar functional groups.

    • Re-evaluate Ligand Design: In some cases, the hydrophobicity of the warhead or E3 ligase ligand may be the primary driver of poor solubility. It may be necessary to revisit the design of these components to improve the overall physicochemical properties of the PROTAC.

Frequently Asked Questions (FAQs)

Q1: Why are PROTACs often poorly soluble?

PROTACs are inherently large molecules, often with molecular weights exceeding 700 Da, and possess significant lipophilicity. This combination of high molecular weight and hydrophobicity places them in the "beyond Rule of Five" chemical space, which is associated with poor aqueous solubility and permeability.

Q2: How do PEG linkers improve the solubility of PROTACs?

PEG linkers are composed of repeating ethylene glycol units, which are hydrophilic and flexible. Incorporating a PEG linker into a PROTAC molecule increases its overall polarity and ability to form hydrogen bonds with water, thereby enhancing its aqueous solubility.

Q3: What is the optimal length for a PEG linker to improve solubility?

There is no universally optimal PEG linker length; it is highly dependent on the specific PROTAC system, including the warhead and E3 ligase ligand. A linker that is too short may not provide a sufficient increase in solubility, while a linker that is too long could negatively affect cell permeability and the formation of a stable ternary complex required for protein degradation. Therefore, the optimal linker length must be determined empirically for each new PROTAC.

Q4: Can a long PEG linker negatively impact my PROTAC's permeability?

Yes, there is a complex relationship between PEG linker length and cell permeability. While the increased hydrophilicity from a longer PEG chain can improve solubility, it can also hinder passive diffusion across the lipophilic cell membrane. However, the flexibility of PEG linkers can allow the PROTAC to adopt a folded conformation that shields its polar surface area, which can be advantageous for membrane traversal.

Q5: What are some alternative strategies to improve PROTAC solubility besides PEGylation?

Several formulation strategies can be employed to enhance the solubility of poorly soluble PROTACs:

  • Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can prevent crystallization and maintain a supersaturated state in solution. Studies have shown that ASDs can lead to a significant increase in drug supersaturation.

  • Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS) and nanoemulsions, which can improve the dissolution and absorption of lipophilic drugs.

  • Prodrug Approach: A prodrug strategy, where a lipophilic group is attached to the PROTAC to be cleaved intracellularly, can also be used to increase oral bioavailability.

Quantitative Data Summary

The following tables summarize key quantitative data related to the impact of linkers and formulation on PROTAC solubility and permeability.

Table 1: Impact of Linker Composition on PROTAC Permeability

PROTACLinker CompositionPermeability (Pₑ, 10⁻⁶ cm/s)Reference
Compound 17 Alkyl Linker0.002
Compound 15 1-unit PEG Linker0.005
Compound 4 Phenylacetamide8
Compound 6 3-unit PEG Linker0.186

This data illustrates that while PEG linkers can be more favorable than simple alkyl linkers in some cases, other linker chemistries can lead to significantly higher permeability.

Table 2: Effect of Formulation on PROTAC Solubility

PROTACFormulationSolubility EnhancementDrug Loading (% w/w)Reference
AZ1 Amorphous Solid Dispersion (ASD) with HPMCASUp to 2-fold increase in supersaturation20

This table highlights the potential of ASD formulations to improve the apparent solubility of PROTACs.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol is used to determine the solubility of a PROTAC under non-equilibrium conditions, which is often more relevant for early drug discovery.

Materials:

  • PROTAC of interest

  • 100% DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well or 384-well plates (clear for measurement)

  • Plate shaker

  • Plate reader (e.g., spectrophotometer or nephelometer) or HPLC

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.

  • Serial Dilution: Create a serial dilution of the stock solution in a 96-well plate using DMSO.

  • Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to a clear 96-well or 384-well plate containing the aqueous assay buffer. The final DMSO concentration should be kept low (typically ≤1%).

  • Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C or 37°C).

  • Measurement: Determine the concentration at which precipitation occurs. This can be done by measuring light scattering using a nephelometer, absorbance using a spectrophotometer, or by analyzing the supernatant concentration via HPLC after centrifugation. The highest concentration at which no precipitate is observed is the kinetic solubility.

Protocol 2: Amorphous Solid Dispersion (ASD) Preparation by Solvent Evaporation

This protocol provides a general method for preparing ASDs for initial screening of solubility enhancement.

Materials:

  • PROTAC of interest

  • Polymer (e.g., HPMCAS, Eudragit)

  • Suitable solvent system (e.g., dichloromethane, methanol)

  • Glass vials

  • Vacuum oven

Methodology:

  • Dissolution: Weigh the PROTAC and the selected polymer to achieve the desired drug loading (e.g., 20% w/w). Dissolve both components completely in the chosen solvent system in a glass vial.

  • Drying: Place the vial in a vacuum oven and allow the solvent to evaporate slowly overnight under vacuum until a solid film or powder is formed.

  • Collection: Carefully scrape the solid ASD material from the vial.

  • Characterization (Optional): Characterize the solid-state properties of the ASD using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state.

  • Solubility Testing: Assess the dissolution and supersaturation of the ASD in the desired aqueous buffer and compare it to the unformulated PROTAC.

Visualizations

PROTAC_Solubility_Troubleshooting start Poor PROTAC Solubility Observed q1 Precipitation in Assay? start->q1 a1 Optimize Buffer (pH, Ionic Strength) Use Co-solvents (DMSO, EtOH) q1->a1 Yes q2 Inconsistent Cellular Results? q1->q2 No a1->q2 a2 Confirm Solubility in Media Prepare Fresh Solutions q2->a2 Yes q3 PEGylated PROTAC Still Insoluble? q2->q3 No a2->q3 a3 Optimize PEG Linker Length Explore Alternative Linkers q3->a3 Yes end Improved Solubility & Reproducibility q3->end No formulation Consider Advanced Formulations (ASD, Lipid-Based) a3->formulation formulation->end

Caption: Troubleshooting workflow for addressing poor PROTAC solubility.

PEG_Linker_Mechanism cluster_0 Poorly Soluble PROTAC cluster_1 Improved Solubility with PEG Linker Warhead Hydrophobic Warhead Alkyl_Linker Lipophilic Linker Warhead->Alkyl_Linker Aggregation Aggregation & Precipitation Warhead->Aggregation Low Interaction Ligand Hydrophobic E3 Ligand Ligand->Aggregation Alkyl_Linker->Ligand Warhead_PEG Hydrophobic Warhead PEG_Linker Hydrophilic PEG Linker (CH2CH2O)n Warhead_PEG->PEG_Linker Solubilization Enhanced Solubilization Warhead_PEG->Solubilization Increased Interaction Ligand_PEG Hydrophobic E3 Ligand Ligand_PEG->Solubilization PEG_Linker->Ligand_PEG Water Aqueous Environment

Caption: Mechanism of PEG linkers improving PROTAC solubility.

Experimental_Workflow_Solubility start Synthesize PROTAC with PEG Linker solubility_assay Kinetic Solubility Assay start->solubility_assay q_sol Is Solubility Sufficient? solubility_assay->q_sol permeability_assay Permeability Assay (e.g., Caco-2, PAMPA) q_sol->permeability_assay Yes optimize Optimize Linker Length/ Composition or Formulate q_sol->optimize No q_perm Is Permeability Acceptable? permeability_assay->q_perm degradation_assay Degradation Assay (e.g., Western Blot, DC50) q_perm->degradation_assay Yes q_perm->optimize No q_deg Is Degradation Potent? degradation_assay->q_deg q_deg->optimize No proceed Proceed with Further In Vitro/In Vivo Studies q_deg->proceed Yes optimize->start Re-synthesize

Caption: Experimental workflow for evaluating PEGylated PROTACs.

References

Technical Support Center: Bromo-PEG1-C2-azide in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bromo-PEG1-C2-azide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this heterobifunctional linker in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker containing a bromo group and an azide group connected by a short polyethylene glycol (PEG) chain.[1][2] The bromo group serves as a reactive handle for covalent modification of nucleophilic residues on biomolecules, most commonly the thiol group of cysteine.[2] The azide group is a bioorthogonal handle used in "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate with alkyne- or cyclooctyne-modified molecules, respectively.[1][3] Its primary applications are in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Q2: What are the main advantages of using a PEG linker in this compound?

The polyethylene glycol (PEG) spacer in this compound offers several advantages in bioconjugation:

  • Increased Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the linker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.

  • Biocompatibility: PEG is well-known for its biocompatibility and low immunogenicity, which is crucial for in vivo applications.

  • Flexibility: The PEG spacer provides flexibility, which can be important for enabling the conjugated molecules to interact effectively with their biological targets, for instance, in facilitating the formation of a stable ternary complex in PROTACs.

Q3: What is the order of reactions when using this compound for bioconjugation?

Typically, the bromoacetyl group is reacted first with a nucleophilic residue on the biomolecule, such as a cysteine thiol. This is because the conditions for the subsequent click chemistry reaction (e.g., presence of copper catalyst for CuAAC) might interfere with the stability or reactivity of the bromoacetyl group or the target biomolecule. After the initial conjugation and purification to remove unreacted linker, the azide group is then used for the click reaction with an alkyne- or cyclooctyne-containing molecule.

Troubleshooting Guide

This guide addresses common issues and potential side reactions that may be encountered during bioconjugation with this compound.

Issue 1: Low Yield of the Initial Bromoacetyl Conjugation

Possible Causes:

  • Hydrolysis of the Bromoacetyl Group: The bromoacetyl group is susceptible to hydrolysis, especially at neutral to alkaline pH. This results in an unreactive hydroxyacetyl group.

  • Competition from Other Nucleophiles: Besides the target thiol group, other nucleophilic residues on the protein, such as primary amines (lysine, N-terminus), histidine, and methionine, can react with the bromoacetyl group, leading to a heterogeneous mixture of products.

  • Disulfide Bond Formation: If the target cysteine residue is involved in a disulfide bond, it will not be available for reaction.

  • Inaccessible Cysteine Residue: The target cysteine may be buried within the protein structure and therefore inaccessible to the linker.

Troubleshooting Steps:

  • Optimize Reaction pH: Perform the reaction at a slightly acidic to neutral pH (6.5-7.5) to minimize hydrolysis of the bromoacetyl group while still allowing for the reaction with the more nucleophilic thiolate anion.

  • Control Stoichiometry: Use a minimal excess of the this compound linker to reduce the likelihood of off-target reactions.

  • Reduce Disulfide Bonds: If necessary, treat the protein with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation to ensure the target cysteine is in its free thiol form. Note: Thoroughly remove the reducing agent before adding the bromoacetyl linker, as it will react with it.

  • Denaturing Conditions: If the cysteine is buried, consider performing the conjugation under partial denaturing conditions to expose the residue. This should be done with caution to avoid irreversible denaturation of the protein.

Issue 2: Side Reactions During the Bromoacetyl Conjugation Step

Potential Side Reactions and How to Address Them:

  • Reaction with Other Amino Acid Residues:

    • Lysine and N-terminus: Reaction with primary amines is more favorable at higher pH. Keeping the pH below 8.0 can help minimize this side reaction.

    • Histidine and Methionine: These reactions are generally slower than the reaction with thiols. Using a shorter reaction time can help to favor the desired thiol conjugation.

  • Hydrolysis of the Bromoacetyl Group:

    • As mentioned, this is a significant side reaction. It is crucial to work at an optimal pH and to use the linker promptly after dissolving it. The rate of hydrolysis is temperature-dependent, so performing the reaction at a lower temperature (e.g., 4 °C) can also help, although this will also slow down the desired reaction.

Experimental Protocols

Protocol 1: General Procedure for Cysteine-Specific Protein Conjugation with this compound
  • Protein Preparation:

    • Dissolve the protein containing a free cysteine residue in a suitable buffer (e.g., phosphate buffer, pH 7.2-7.5).

    • If the cysteine is in a disulfide bond, reduce the protein with a 2-10 fold molar excess of TCEP for 1 hour at room temperature.

    • Remove excess TCEP using a desalting column.

  • Conjugation Reaction:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Add a 2-5 fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4 °C.

  • Purification:

    • Remove unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Confirm the conjugation and determine the degree of labeling using techniques such as mass spectrometry (MS) or SDS-PAGE (if the PEG chain is large enough to cause a noticeable shift).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of the Azide-Modified Protein
  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-containing molecule (e.g., 10 mM in DMSO).

    • Prepare a stock solution of copper(II) sulfate (CuSO4) (e.g., 50 mM in water).

    • Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (e.g., 100 mM in water).

    • Prepare a stock solution of a copper-chelating ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) (e.g., 50 mM in water), to stabilize the Cu(I) catalyst and protect the protein.

  • Click Reaction:

    • To the azide-modified protein solution, add the alkyne-containing molecule (2-10 fold molar excess).

    • Add the THPTA ligand to the reaction mixture.

    • Add the CuSO4 solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction for 1-2 hours at room temperature.

  • Purification and Characterization:

    • Purify the final conjugate using SEC or another appropriate chromatography method.

    • Characterize the final product by MS, SDS-PAGE, and functional assays.

Data Summary Tables

Table 1: Reactivity of Functional Groups in this compound

Functional GroupReactive TowardsOptimal pHPotential Side Reactions
Bromoacetyl Thiols (Cysteine)6.5 - 7.5Hydrolysis, reaction with amines (Lysine, N-terminus), Histidine, Methionine
Azide (CuAAC) Terminal Alkynes4 - 12Protein damage from copper ions (can be mitigated with ligands)
Azide (SPAAC) Strained Alkynes (e.g., DBCO, BCN)4 - 9Generally fewer side reactions as it is copper-free

Table 2: Troubleshooting Summary

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Yield Hydrolysis of bromoacetyl group, inaccessible cysteine, disulfide bond formationOptimize pH (6.5-7.5), use fresh linker solution, reduce disulfide bonds with TCEP, consider partial denaturation
Heterogeneous Product Reaction with other nucleophiles (amines, histidine)Lower pH (< 8.0), shorter reaction time, control stoichiometry
Low Click Reaction Yield Inactive copper catalyst, degradation of azideUse fresh reducing agent, include a Cu(I) stabilizing ligand (e.g., THPTA), ensure complete removal of interfering substances from previous steps
Potential Intramolecular Side Reaction Proximity of bromo and azide groupsUse a two-step conjugation with purification in between, analyze product by high-resolution mass spectrometry to detect unexpected masses

Visualizations

G cluster_0 Step 1: Cysteine Conjugation cluster_1 Step 2: Click Chemistry Protein-SH Protein with free Cysteine Conjugation Thiol-Bromoacetyl Reaction (pH 6.5-7.5) Protein-SH->Conjugation Bromo-PEG-Azide This compound Bromo-PEG-Azide->Conjugation Azide-Protein Azide-PEG-Protein Conjugate Conjugation->Azide-Protein Purification1 Purification (e.g., SEC) Azide-Protein->Purification1 Purified_Azide-Protein Purified Azide-PEG-Protein Purification1->Purified_Azide-Protein Click_Reaction CuAAC or SPAAC Purified_Azide-Protein->Click_Reaction Alkyne-Molecule Alkyne-modified Molecule Alkyne-Molecule->Click_Reaction Final_Conjugate Final Bioconjugate Click_Reaction->Final_Conjugate Purification2 Purification (e.g., SEC) Final_Conjugate->Purification2

Caption: Experimental workflow for a two-step bioconjugation using this compound.

G Start Low Conjugation Yield? Check_pH Is pH optimal (6.5-7.5)? Start->Check_pH Yes Adjust_pH Adjust pH and repeat Check_pH->Adjust_pH No Check_Cys Is Cysteine residue free? Check_pH->Check_Cys Yes Adjust_pH->Check_pH Reduce_Disulfides Reduce with TCEP and purify Check_Cys->Reduce_Disulfides No Check_Linker Is linker solution fresh? Check_Cys->Check_Linker Yes Reduce_Disulfides->Check_Cys Use_Fresh_Linker Prepare fresh linker solution Check_Linker->Use_Fresh_Linker No Consider_Accessibility Consider protein denaturation to expose Cysteine Check_Linker->Consider_Accessibility Yes Use_Fresh_Linker->Check_Linker Success Successful Conjugation Consider_Accessibility->Success

Caption: Troubleshooting workflow for low yield in the initial cysteine conjugation step.

G Bromo-PEG-Azide This compound Desired_Reaction Reaction with Cysteine Thiol Bromo-PEG-Azide->Desired_Reaction Side_Reaction1 Hydrolysis of Bromoacetyl Group Bromo-PEG-Azide->Side_Reaction1 Side_Reaction2 Reaction with Primary Amines (Lysine) Bromo-PEG-Azide->Side_Reaction2 Side_Reaction3 Intramolecular Reaction (Theoretical) Bromo-PEG-Azide->Side_Reaction3

Caption: Potential reaction pathways for this compound in a bioconjugation reaction.

References

Technical Support Center: Purification of Bromo-PEG1-C2-azide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bromo-PEG1-C2-azide conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] It features a bromo group for nucleophilic substitution and an azide group for "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][4] This allows for the sequential or orthogonal conjugation of two different molecular entities.

Q2: What are the key chemical properties of this compound?

Below is a summary of the key chemical properties for this compound.

PropertyValue
Molecular Formula C₄H₈BrN₃O
Molecular Weight 194.03 g/mol
CAS Number 1144106-65-9
Appearance Liquid
Color Colorless to light yellow
Purity (Typical) ≥97% - 98.98%

Q3: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store this compound under the following conditions:

FormStorage TemperatureDuration
Pure -20°CUp to 3 years
In Solvent -80°CUp to 6 months
In Solvent -20°CUp to 1 month

To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound conjugates.

Problem 1: Product streaks on Thin Layer Chromatography (TLC).

Streaking of PEGylated compounds on TLC is a common issue due to their high polarity.

  • Possible Cause: Inappropriate solvent system.

  • Solution:

    • Utilize a more polar solvent system. Mixtures of dichloromethane (DCM)/methanol or chloroform/methanol can be effective.

    • A slow gradient of 1-10% of a 1:1 mixture of ethanol/isopropanol in chloroform has been reported to provide better separation for PEG-containing compounds.

    • Consider derivatizing the PEG conjugate to its 3,5-dinitrobenzoyl ester, which can improve separation on TLC.

Problem 2: Poor separation during flash column chromatography.

Achieving good separation of PEGylated compounds can be challenging.

  • Possible Cause 1: Inappropriate stationary phase.

  • Solution 1: While silica gel is common, it can strongly bind polar compounds. If separation is poor, consider using a different stationary phase like alumina, which may have less non-specific binding.

  • Possible Cause 2: Improper solvent gradient.

  • Solution 2: A shallow and slow gradient is often necessary for separating compounds with similar polarities. Start with a low polarity mobile phase and gradually increase the polarity.

  • Possible Cause 3: Co-elution with impurities.

  • Solution 3: If the desired product co-elutes with impurities, consider an alternative purification technique such as preparative High-Performance Liquid Chromatography (HPLC) or Size-Exclusion Chromatography (SEC).

Problem 3: Difficulty in identifying the product and impurities.

Due to the nature of PEG linkers, identifying the desired product and potential byproducts can be complex.

  • Possible Cause: Limitations of a single analytical technique.

  • Solution: Employ a combination of analytical methods for comprehensive characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is useful for confirming the presence of the PEG backbone and the terminal functional groups.

    • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are crucial for determining the molecular weight and assessing the heterogeneity of the PEGylated product. Be aware that azide-containing polymers can show fragmentation with a loss of N₂ (28 Da), which can be identified by comparing reflector and linear mode MALDI-TOF spectra.

    • High-Performance Liquid Chromatography (HPLC): HPLC, especially when coupled with mass spectrometry (LC-MS), is a powerful tool for separating and quantifying the PEGylated conjugate from unreacted starting materials and byproducts.

Experimental Protocols

Protocol 1: General Thin Layer Chromatography (TLC) Analysis

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Sample Application: Dissolve a small amount of the crude reaction mixture and the purified product in a suitable solvent (e.g., DCM or chloroform). Spot the solutions onto the TLC plate.

  • Solvent System: Prepare a mobile phase. A good starting point is a mixture of DCM and methanol (e.g., 95:5 v/v). The polarity can be adjusted based on the observed separation.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase. Allow the solvent front to travel up the plate.

  • Visualization:

    • Examine the plate under UV light (254 nm) to visualize UV-active spots.

    • Stain the plate using an appropriate reagent. An acidic solution of potassium permanganate can be used to visualize PEG compounds.

Protocol 2: General Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase solvent. For highly polar samples that are difficult to dissolve, dry loading onto silica gel is recommended.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 100% DCM or a hexane/ethyl acetate mixture). Gradually increase the polarity by adding a more polar solvent like methanol.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture tlc_analysis TLC Analysis start->tlc_analysis Initial Assessment flash_chromatography Flash Chromatography tlc_analysis->flash_chromatography Develop Method flash_chromatography->tlc_analysis Analyze Fractions hplc Preparative HPLC (Optional) flash_chromatography->hplc If Impure nmr NMR Spectroscopy flash_chromatography->nmr hplc->nmr ms Mass Spectrometry nmr->ms final_product Purified Conjugate ms->final_product

Caption: A typical experimental workflow for the purification and analysis of this compound conjugates.

troubleshooting_logic cluster_tlc TLC Issues cluster_column Column Chromatography Issues cluster_id Identification Issues start Purification Issue Identified streaking Streaking on TLC? start->streaking poor_sep Poor Separation? start->poor_sep id_problem Difficulty Identifying Product? start->id_problem adjust_solvent Adjust Solvent System (e.g., DCM/MeOH, CHCl3/EtOH/IPA) streaking->adjust_solvent Yes shallow_gradient Use Shallow Gradient poor_sep->shallow_gradient Yes change_stationary_phase Change Stationary Phase (e.g., Alumina) shallow_gradient->change_stationary_phase prep_hplc Consider Preparative HPLC change_stationary_phase->prep_hplc multi_analysis Combine Analytical Methods (NMR, MS, LC-MS) id_problem->multi_analysis Yes

References

Technical Support Center: Navigating PROTAC Synthesis and Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PROTAC synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during PROTAC development, with a specific focus on preventing and mitigating aggregation.

I. Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation of PROTAC During Synthesis or Formulation

Question: My PROTAC is precipitating out of solution during synthesis, purification, or formulation. What are the potential causes and how can I resolve this?

Answer:

PROTACs are often large, hydrophobic molecules that exist "beyond the rule of 5," which can lead to poor aqueous solubility and a high propensity for aggregation and precipitation.[1][2][3] This is a common challenge that can hinder downstream applications. Here’s a step-by-step guide to troubleshoot this issue:

Step 1: Identify the Cause of Poor Solubility

The primary driver of poor solubility and aggregation in PROTACs is their inherent hydrophobicity. Several factors contribute to this:

  • Large Molecular Weight and High Lipophilicity (cLogP): The bifunctional nature of PROTACs results in large molecules that often have high cLogP values.

  • "Greasy" Linkers: The use of long alkyl or polyethylene glycol (PEG) linkers can increase the overall hydrophobicity of the molecule.

  • Hydrophobic Moieties: The warhead and E3 ligase ligand themselves can be highly hydrophobic.

Step 2: Employ Formulation Strategies to Enhance Solubility

Formulation strategies can significantly improve the solubility and prevent the precipitation of your PROTAC. Two common and effective approaches are Amorphous Solid Dispersions (ASDs) and Liquisolid Formulations.

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the PROTAC in a polymer matrix in an amorphous state. This prevents the PROTAC from crystallizing and enhances its dissolution rate and apparent solubility.

    • Recommended Polymers: Hydroxypropyl methylcellulose acetate succinate (HPMCAS) and Eudragit® L 100-55 have been shown to be effective in stabilizing supersaturated solutions of PROTACs.

    • Preparation Method: A common method for preparing ASDs is solvent evaporation or spray drying.

  • Liquisolid Formulations: This method involves dissolving or suspending the PROTAC in a non-volatile liquid vehicle and then adsorbing this liquid onto a carrier powder to create a dry, free-flowing solid. While this technique has been explored, some studies have found it to be less effective than ASDs for certain PROTACs.

Quantitative Comparison of Formulation Strategies for PROTAC Solubility Enhancement

Formulation StrategyPROTACPolymer/VehicleDrug LoadingSolubility EnhancementReference
Amorphous Solid Dispersion (ASD) ARCC-4HPMCAS10% and 20%Pronounced supersaturation without precipitation
ARCC-4Eudragit® L 100-5510% and 20%Pronounced supersaturation without precipitation
AZ1HPMCASup to 20%Up to 2-fold increase in drug supersaturation
Liquisolid Formulation ARCC-4N/AN/AFailed to increase solubility

Step 3: Optimize the PROTAC Structure

If formulation strategies are insufficient or not desired, modifying the PROTAC structure itself can improve its physicochemical properties.

  • Linker Design: The linker is a key determinant of a PROTAC's properties.

    • Incorporate Polar Moieties: Introducing polar functional groups like ethers, amides, or piperazines into the linker can improve solubility.

    • Optimize Length and Rigidity: Shorter, more rigid linkers can sometimes lead to better physicochemical properties compared to long, flexible alkyl or PEG chains.

  • E3 Ligase Ligand Selection: The choice of E3 ligase ligand can impact the overall properties of the PROTAC. Some ligands, like thalidomide and its analogs for Cereblon (CRBN), possess more favorable physicochemical properties.

Issue 2: Suspected PROTAC Aggregation in Biophysical Assays

Question: I am getting inconsistent or unexpected results in my biophysical assays (e.g., SPR, ITC, DSF). Could this be due to PROTAC aggregation, and how can I confirm and mitigate this?

Answer:

Yes, PROTAC aggregation is a significant concern in biophysical assays as it can lead to artifacts and misinterpretation of data. Aggregates can cause non-specific binding, changes in thermal stability, and inaccurate thermodynamic measurements.

Step 1: Recognize the Signs of Aggregation in Biophysical Assays

  • Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): Non-specific binding to the sensor surface, poor fit of binding models, and irreversible binding can be indicative of aggregation.

  • Isothermal Titration Calorimetry (ITC): Unusual heat changes that do not fit a standard binding model, or precipitation in the sample cell, are red flags for aggregation.

  • Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay: A decrease in the melting temperature (Tm) or the appearance of multiple transitions can suggest aggregation-induced destabilization of the target protein.

Step 2: Confirm the Presence of Aggregates

  • Analytical Ultracentrifugation (AUC): This is a powerful technique to directly characterize the size and shape of molecules in solution and can definitively identify the presence of aggregates.

  • Dynamic Light Scattering (DLS): DLS can provide information on the size distribution of particles in a solution and can be a quick method to screen for the presence of aggregates.

Step 3: Mitigate Aggregation in Your Assays

  • Optimize Buffer Conditions:

    • Detergents: The inclusion of a small amount of a non-ionic detergent (e.g., 0.005% Tween-20) can help to prevent non-specific binding and aggregation.

    • pH and Salt Concentration: Systematically vary the pH and salt concentration of your assay buffer to find conditions that minimize aggregation.

  • Solubility Enhancers: The addition of co-solvents like DMSO or solubility-enhancing excipients can help to keep the PROTAC in a monomeric state. However, be mindful of their potential effects on protein stability and binding interactions.

  • Use Freshly Prepared PROTAC Solutions: PROTACs can aggregate over time, so it is best to use freshly prepared solutions for your experiments.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of aggregation in PROTACs?

A1: The primary drivers are the inherent physicochemical properties of PROTACs. They are typically large molecules (often >800 Da) with high lipophilicity (high cLogP), which leads to low aqueous solubility. This "beyond rule of 5" characteristic makes them prone to self-association and aggregation in aqueous environments. The choice of a hydrophobic linker can further exacerbate this issue.

Q2: How does the choice of E3 ligase ligand affect PROTAC aggregation?

A2: The E3 ligase ligand contributes to the overall physicochemical properties of the PROTAC. Ligands with better solubility and lower lipophilicity can help to mitigate aggregation. For example, thalidomide and its analogs, which are ligands for CRBN, are often considered to have more favorable drug-like properties compared to some VHL ligands. However, the final properties of the PROTAC are a composite of the warhead, linker, and E3 ligase ligand.

Physicochemical Properties of PROTACs Based on E3 Ligase Recruiters

E3 Ligase RecruiterAverage Molecular Weight (Da)Average cLogPGeneral PermeabilityReference
CRBN ~850~3.5Moderate
VHL ~950~4.0Moderate
MDM2 >1000>5.0Generally Lower
IAP >1000>5.0Generally Lower

Q3: Can the linker design influence PROTAC aggregation?

A3: Absolutely. The linker is a critical component that significantly influences the properties of a PROTAC.

  • Composition: Incorporating polar groups such as ethers, amides, or piperazines can increase the hydrophilicity of the linker and improve the solubility of the PROTAC. Replacing a purely alkyl chain with a PEG-based linker can also enhance solubility.

  • Length and Rigidity: While longer, flexible linkers are synthetically accessible, they can contribute to the overall hydrophobicity and conformational flexibility, which may promote aggregation. Shorter, more rigid linkers can pre-organize the PROTAC into a bioactive conformation and may lead to improved physicochemical properties.

Comparative Impact of Linker Type on PROTAC Properties

Linker TypeKey CharacteristicsImpact on AggregationReference
Alkyl Chains Hydrophobic, flexibleCan increase aggregation due to high hydrophobicity
PEG Chains More hydrophilic than alkyl chains, flexibleGenerally improves solubility and reduces aggregation compared to alkyl linkers
Rigid Linkers (e.g., piperazine, aromatic rings) Conformational restriction, can be more polarCan reduce aggregation by pre-organizing the molecule and improving solubility

Q4: What is the "hook effect" and is it related to aggregation?

A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This is not directly caused by aggregation but rather by the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) at high concentrations, which compete with the formation of the productive ternary complex required for degradation. While not the same as aggregation, the poor solubility that leads to aggregation can also contribute to inaccurate concentration-response curves and may be convoluted with the hook effect.

III. Experimental Protocols

Protocol 1: Preparation of Amorphous Solid Dispersions (ASDs) by Solvent Evaporation

This protocol is adapted from studies on enhancing PROTAC solubility.

Materials:

  • PROTAC of interest

  • Polymer (e.g., HPMCAS, PVPVA)

  • Volatile organic solvent (e.g., dichloromethane, methanol)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve the PROTAC and the chosen polymer in the organic solvent. The drug loading (w/w) can be varied (e.g., 10%, 20%, 40%).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator to form a thin film.

  • Drying: Dry the resulting solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for an extended period (e.g., 24-48 hours) to remove any residual solvent.

  • Characterization: Characterize the ASD using techniques such as Differential Scanning Calorimetry (DSC) to confirm the absence of crystallinity and to determine the glass transition temperature (Tg). Powder X-ray Diffraction (PXRD) can also be used to confirm the amorphous state.

  • Dissolution Testing: Perform non-sink dissolution tests to evaluate the solubility enhancement compared to the crystalline PROTAC.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a general guide for performing a CETSA experiment to confirm that your PROTAC is engaging with its intended target inside the cell.

Materials:

  • Cells expressing the target protein

  • PROTAC of interest

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for heating cell lysates (e.g., PCR thermocycler)

  • Centrifuge

  • Western blotting reagents and equipment

Procedure:

  • Cell Treatment: Treat cells with the PROTAC at various concentrations. Include a vehicle control (DMSO).

  • Heating: After treatment, harvest the cells and resuspend them in PBS. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) to induce thermal denaturation of proteins.

  • Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant (soluble protein fraction) and analyze the amount of the target protein by Western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each PROTAC concentration. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.

IV. Visualizations

PROTAC_Aggregation_Causes cluster_0 Intrinsic Properties of PROTACs cluster_1 Contributing Factors High MW High Molecular Weight (>800 Da) Poor Solubility Poor Aqueous Solubility High MW->Poor Solubility High cLogP High Lipophilicity (High cLogP) High cLogP->Poor Solubility Aggregation Aggregation Poor Solubility->Aggregation Linker Hydrophobic Linker (e.g., long alkyl chains) Linker->High cLogP WarheadLigand Hydrophobic Warhead/ E3 Ligand WarheadLigand->High cLogP

Caption: Causes of PROTAC Aggregation.

Aggregation_Mitigation_Workflow cluster_s1 Formulation Options cluster_s2 Linker Design Principles cluster_s3 E3 Ligase Ligand Considerations Start PROTAC Aggregation Observed Step1 Step 1: Formulation Strategies Start->Step1 Step2 Step 2: Linker Optimization Step1->Step2 If aggregation persists ASD Amorphous Solid Dispersions (ASDs) Step1->ASD Liquisolid Liquisolid Formulations Step1->Liquisolid Nanoformulation Nanoformulations Step1->Nanoformulation Step3 Step 3: E3 Ligase Ligand Selection Step2->Step3 If further improvement needed Polar Incorporate Polar Groups Step2->Polar Rigid Increase Rigidity Step2->Rigid Length Optimize Length Step2->Length End Aggregation Mitigated Step3->End Physicochem Select Ligands with Favorable Physicochemical Properties Step3->Physicochem

Caption: Workflow for Mitigating PROTAC Aggregation.

CETSA_Workflow Start Start CETSA Treat Treat cells with PROTAC and vehicle control Start->Treat Heat Heat cells at a range of temperatures Treat->Heat Lyse Lyse cells Heat->Lyse Centrifuge Centrifuge to pellet aggregated proteins Lyse->Centrifuge Supernatant Collect supernatant (soluble proteins) Centrifuge->Supernatant Analyze Analyze target protein levels by Western Blot Supernatant->Analyze Plot Plot soluble protein vs. temperature Analyze->Plot End Determine Target Engagement Plot->End

References

Technical Support Center: Optimizing Linker Length for Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of linker length for the formation of productive ternary complexes in the context of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: How does linker length impact the efficacy of a PROTAC?

The length of the linker connecting the target protein-binding ligand and the E3 ligase-recruiting ligand is a critical determinant of PROTAC efficacy. An optimal linker length facilitates the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[1][2] If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of both the target protein and the E3 ligase.[1][2][3] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex with excessive flexibility. Therefore, fine-tuning the linker length is a crucial step in PROTAC design.

Q2: What are the most common types of linkers used in PROTAC design?

The most frequently used linkers in PROTAC design are polyethylene glycol (PEG) and alkyl chains of varying lengths. These are often chosen for their flexibility, which can accommodate the formation of a productive ternary complex. Other linker types, such as those incorporating rigid moieties like piperazine or triazole rings, are also used to modulate the conformational flexibility and physicochemical properties of the PROTAC.

Q3: How does linker composition, beyond length, affect PROTAC performance?

Linker composition plays a significant role in a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability. For instance, incorporating hydrophilic elements like PEG can improve solubility, while more rigid structures can enhance conformational stability. The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, the degradation efficiency.

Q4: What is the "hook effect" and how does it relate to linker optimization?

The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation efficiency decreases at higher concentrations of the PROTAC. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex. While this is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity. A well-designed linker that promotes positive cooperativity in ternary complex formation can help mitigate the hook effect, leading to a wider effective concentration range.

Troubleshooting Guide

Problem: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.

This is a common challenge in PROTAC development. Several factors could be contributing to this issue:

  • Suboptimal Linker Length: Even with good binary affinities, the linker may not be the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for ubiquitination.

  • Unfavorable Ternary Complex Conformation: The linker might orient the target protein in a way that the lysine residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.

  • Poor Physicochemical Properties: The linker may contribute to poor cell permeability or low solubility, preventing the PROTAC from reaching its intracellular target at sufficient concentrations.

  • Cellular Efflux: The PROTAC may be actively transported out of the cells by efflux pumps, resulting in intracellular concentrations that are too low to induce degradation.

Troubleshooting Workflow

G start Start: Good Binary Binding, No Degradation linker_length Synthesize Library with Varying Linker Lengths start->linker_length western_blot Assess Protein Degradation (Western Blot) linker_length->western_blot ternary_complex Evaluate Ternary Complex Formation (SPR, ITC) optimize Optimize Linker Composition (Rigidity/Flexibility) ternary_complex->optimize degradation_observed Degradation Observed? western_blot->degradation_observed no_degradation No Degradation degradation_observed->no_degradation No end End: Optimized PROTAC degradation_observed->end  Yes no_degradation->ternary_complex permeability Assess Cell Permeability and Efflux optimize->permeability permeability->linker_length

Caption: Troubleshooting workflow for PROTACs with poor degradation activity.

Recommended Solutions:
  • Synthesize a library of PROTACs with varying linker lengths. This is the most direct way to address the issue of suboptimal linker length. Even small changes in linker length can have a significant impact on degradation efficacy.

  • Evaluate ternary complex formation directly. Use biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess the formation and stability of the ternary complex. This can provide insights into the cooperativity of your system.

  • Modify the linker composition. Introducing more rigid or flexible elements into the linker can alter the conformational dynamics and potentially lead to a more productive ternary complex.

  • Assess cell permeability and efflux. Utilize cellular uptake and efflux assays to determine if your PROTAC is reaching its intracellular target at sufficient concentrations.

Quantitative Data Summary

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Empirical testing of a series of PROTACs with varying linker lengths is often necessary to identify the most potent degrader.

Table 1: Effect of Linker Length on Estrogen Receptor (ER)α Degradation

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC A12>1000<20
PROTAC B1650>90
PROTAC C2050060

Data adapted from studies on ERα degradation. DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.

Table 2: Effect of Linker Length on p38α Degradation

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC D1325075
PROTAC E1530>95
PROTAC F1745>90
PROTAC G1930070

Data adapted from studies on p38α degradation. These findings underscore the critical nature of fine-tuning the linker to achieve maximal degradation.

Experimental Protocols

Protocol 1: Western Blot for Protein Degradation Analysis

This protocol outlines the general steps for assessing the degradation of a target protein in response to PROTAC treatment.

  • Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for the desired time.

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This protocol provides a general methodology for evaluating the formation and stability of the ternary complex using SPR.

  • Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.

  • Binary Interaction Analysis: First, measure the binary binding affinity of the PROTAC to the immobilized protein.

  • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.

  • Data Analysis: The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex. Kinetic parameters (kon, koff) and affinity (KD) for the ternary complex can be determined by fitting the sensorgram data to appropriate binding models. Cooperativity can be calculated by comparing the affinity of the second protein partner in the presence and absence of the PROTAC.

Visualizations

PROTAC Signaling Pathway

G cluster_0 cluster_1 Ternary Complex Formation PROTAC PROTAC TernaryComplex POI-PROTAC-E3 PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUb Polyubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Degradation Proteasome->Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental Workflow for Linker Optimization

G start Start: Define POI and E3 Ligase design Design & Synthesize Linker Library (Varying Length & Composition) start->design biochem_assay Biochemical Assays (Binary Binding, e.g., FP, ALPHAScreen) design->biochem_assay biophys_assay Biophysical Assays (Ternary Complex Formation, e.g., SPR, ITC) biochem_assay->biophys_assay cell_assay Cell-based Assays (Degradation, e.g., Western Blot, HiBiT) biophys_assay->cell_assay data_analysis Data Analysis (DC50, Dmax, Cooperativity) cell_assay->data_analysis optimal_linker Identify Optimal Linker data_analysis->optimal_linker optimal_linker->design  Re-design lead_optimization Lead Optimization optimal_linker->lead_optimization  Proceed end End: Candidate PROTAC lead_optimization->end

Caption: A typical workflow for the design and evaluation of PROTACs.

References

Technical Support Center: Navigating Challenges in PROTAC Design with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) that incorporate polyethylene glycol (PEG) linkers.

Troubleshooting Guides

This section addresses specific issues that may arise during PROTAC development and experimentation, offering potential causes and actionable solutions.

Issue 1: PROTAC shows good in vitro binding but poor cellular degradation of the target protein.

  • Question: My PROTAC with a PEG linker binds to both the target protein and the E3 ligase in biochemical assays, but I'm not observing significant degradation in my cellular experiments. What could be the problem?

  • Possible Causes and Solutions:

    Possible Cause Troubleshooting Steps
    Poor Cell Permeability PROTACs are often large molecules that may struggle to cross the cell membrane.[1] While PEG linkers can increase solubility, excessive hydrophilicity can hinder passive diffusion.[2][3] The flexible nature of PEG linkers can, however, allow the PROTAC to adopt a folded conformation that shields its polar surface area, aiding permeability.[2][4] 1. Assess Permeability: Perform a Caco-2 permeability assay to quantify cell entry. 2. Modify Linker: Systematically vary the PEG linker length. Shorter linkers can sometimes improve permeability. Consider replacing a PEG unit with a more lipophilic moiety, like a phenyl ring, which has been shown to dramatically improve passive permeability and reduce efflux. 3. Prodrug Strategy: Employ prodrug strategies to mask polar groups and enhance cell uptake.
    PROTAC Efflux The PROTAC may be actively transported out of the cell by efflux pumps.
    Suboptimal Ternary Complex Formation in Cells The intracellular environment can influence the stability and conformation of the PROTAC-protein-ligase ternary complex.
    PROTAC Instability The PROTAC may be unstable in the cell culture medium or rapidly metabolized by the cells.

Issue 2: High concentrations of my PROTAC lead to reduced degradation (the "Hook Effect").

  • Question: I observe potent degradation of my target protein at lower concentrations of my PROTAC, but the effect diminishes at higher concentrations. Why is this happening and how can I mitigate it?

  • Possible Causes and Solutions:

    Possible Cause Troubleshooting Steps
    Formation of Non-productive Binary Complexes At high concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, forming binary complexes that prevent the formation of the productive ternary complex required for degradation. This is a well-documented phenomenon known as the "hook effect".

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using PEG linkers in PROTAC design?

PEG linkers are widely used in PROTAC design due to several key advantages:

  • Increased Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of often large and hydrophobic PROTAC molecules, which can improve their handling and bioavailability.

  • Tunable Length: PEG linkers are commercially available in various lengths, allowing for systematic optimization of the distance between the two ligands to achieve a productive ternary complex.

  • Flexibility: The flexibility of PEG linkers can accommodate the conformational adjustments needed for the target protein and E3 ligase to come together effectively.

  • Synthetic Accessibility: Bifunctional PEG linkers are readily available, facilitating the rapid synthesis of PROTAC libraries for screening.

Q2: How does the length of a PEG linker impact PROTAC efficacy?

The length of the PEG linker is a critical parameter that dictates the efficacy of a PROTAC.

  • Too Short: A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting ternary complex formation.

  • Too Long: A linker that is too long may result in a non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. This can also lead to increased flexibility and potentially unfavorable pharmacokinetic properties.

  • Optimal Length: There is an optimal linker length for each specific PROTAC system (target protein, E3 ligase, and binding ligands) that facilitates the formation of a stable and productive ternary complex, leading to efficient ubiquitination and degradation. This optimal length must be determined empirically.

Q3: Can the hydrophilicity of PEG linkers negatively affect PROTAC performance?

Yes, while beneficial for solubility, the hydrophilicity of PEG linkers can present challenges. Excessive hydrophilicity can decrease cell permeability by hindering the PROTAC's ability to cross the lipophilic cell membrane. This necessitates a careful balance between solubility and permeability, often requiring the optimization of the number of PEG units or the incorporation of hydrophobic elements into the linker.

Q4: Are PEG linkers metabolically stable?

PEG linkers can be susceptible to metabolic degradation, particularly through oxidative metabolism of the ether linkages by cytochrome P450 enzymes. This can lead to a short in vivo half-life. To improve metabolic stability, researchers can incorporate more rigid or less metabolically labile groups, such as alkyl chains, piperazine, or triazole rings, into the linker design.

Q5: How do I choose the attachment points for the PEG linker on my ligands?

The attachment points for the linker on the target protein and E3 ligase ligands are crucial for maintaining binding affinity and achieving a productive ternary complex. The choice is typically guided by:

  • Solvent-Exposed Regions: Analysis of the crystal structures of the ligands bound to their respective proteins can identify solvent-exposed areas that are suitable for linker attachment without disrupting key binding interactions.

  • Structure-Activity Relationship (SAR) Data: Existing SAR data for the ligands can indicate positions where modifications are well-tolerated.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker modifications on PROTAC performance.

Table 1: Impact of Linker Modification on Permeability and Efflux of SMARCA2/4 PROTACs

PROTACLinker CompositionPermeability (10⁻⁷ cm s⁻¹)Efflux Ratio
96 PEG1.1190:1
97 Phenyl ring incorporated in linker8.49:1

Table 2: Fictionalized Example of Linker Length Optimization for BRD4 Degradation

PROTACLinker CompositionLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC A PEG8>1000<10
PROTAC B PEG1215085
PROTAC C PEG1625>95
PROTAC D PEG2010090

Experimental Protocols

Protocol 1: Western Blot for Protein Degradation

This protocol is used to determine the extent of target protein degradation following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein remaining relative to the vehicle control to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Protocol 2: Ternary Complex Formation Assay (TR-FRET)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.

  • Reagent Preparation:

    • Prepare solutions of the tagged target protein (e.g., His-tagged POI), the tagged E3 ligase complex (e.g., GST-tagged VHL), and the corresponding FRET-paired antibodies (e.g., anti-His-Tb and anti-GST-d2).

    • Prepare serial dilutions of the PROTAC in the assay buffer.

  • Assay Procedure:

    • In a microplate, add the target protein and the E3 ligase complex.

    • Add the serially diluted PROTAC to the protein mixture.

    • Incubate to allow for ternary complex formation.

    • Add the donor and acceptor-labeled antibodies.

    • Incubate to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.

    • Calculate the TR-FRET ratio.

    • Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (TC₅₀).

Visualizations

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recruitment Degradation Degradation Proteasome->Degradation Fragments Peptide Fragments Degradation->Fragments

Caption: General mechanism of PROTAC-mediated protein degradation.

Troubleshooting_Workflow Start Poor Cellular Degradation Permeability Assess Cell Permeability (e.g., Caco-2) Start->Permeability Permeability_OK Permeability Sufficient? Permeability->Permeability_OK Modify_Linker_Perm Modify Linker for Permeability/Efflux Permeability_OK->Modify_Linker_Perm No Target_Engagement Assess Cellular Target Engagement (e.g., CETSA) Permeability_OK->Target_Engagement Yes End Re-evaluate Degradation Modify_Linker_Perm->End Engagement_OK Engagement Confirmed? Target_Engagement->Engagement_OK Modify_Linker_Ternary Optimize Linker for Ternary Complex Engagement_OK->Modify_Linker_Ternary No Stability Assess PROTAC Stability (Media/Cellular) Engagement_OK->Stability Yes Modify_Linker_Ternary->End Stability_OK PROTAC Stable? Stability->Stability_OK Modify_Linker_Stab Modify Linker for Metabolic Stability Stability_OK->Modify_Linker_Stab No Stability_OK->End Yes Modify_Linker_Stab->End

Caption: Troubleshooting workflow for poor PROTAC cellular activity.

Hook_Effect cluster_low Low [PROTAC] cluster_high High [PROTAC] Low_PROTAC PROTAC Low_Ternary Productive Ternary Complex Low_PROTAC->Low_Ternary Low_POI POI Low_POI->Low_Ternary Low_E3 E3 Low_E3->Low_Ternary Degradation Degradation Low_Ternary->Degradation High_PROTAC1 PROTAC Binary1 Binary Complex (PROTAC-POI) High_PROTAC1->Binary1 High_PROTAC2 PROTAC Binary2 Binary Complex (PROTAC-E3) High_PROTAC2->Binary2 High_POI POI High_POI->Binary1 High_E3 E3 High_E3->Binary2 Binary1->No_Degradation1 Non-productive Binary2->No_Degradation2 Non-productive

Caption: The "Hook Effect" in PROTACs at high concentrations.

References

Validation & Comparative

Validating Bromo-PEG1-C2-azide Conjugation: A Comparative Guide for PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy, influencing ternary complex formation, degradation efficiency (DC50), and maximal degradation (Dmax). This guide provides a comprehensive comparison of Bromo-PEG1-C2-azide, a versatile bifunctional linker, with other commonly used linker types, supported by representative experimental data and detailed validation protocols.

Performance Comparison of PROTAC Linkers

The choice of linker significantly impacts the physicochemical and pharmacological properties of a PROTAC. This compound offers a combination of a flexible polyethylene glycol (PEG) spacer and reactive handles for both click chemistry (azide) and nucleophilic substitution (bromide), enabling a modular approach to PROTAC synthesis.[1]

Below is a comparative summary of key performance indicators for different linker types, including representative data for PROTACs targeting BRD4.

Linker TypeRepresentative Linker StructureTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Key Characteristics
Flexible (PEG) This compound BRD4VHL15>95Hydrophilic, improves solubility and cell permeability.[2]
Flexible (Alkyl)Alkyl Chain (e.g., C8)BRD4VHL30~90Hydrophobic, provides high conformational flexibility.[2]
Rigid (Piperazine)Piperazine-basedBRD4VHL10>95Conformational constraint can pre-organize the PROTAC for optimal ternary complex formation, potentially increasing potency.[2]
Clickable (Triazole)Formed via CuAACBRD4VHL12>95Metabolically stable, allows for modular and efficient PROTAC synthesis.[3]

Note: The presented DC50 and Dmax values are representative and can vary depending on the specific ligands, cell line, and experimental conditions.

Experimental Protocols

Accurate validation of linker conjugation and PROTAC efficacy is crucial. The following are detailed protocols for key experiments.

Protocol 1: Conjugation of this compound to a Target Protein Ligand via Nucleophilic Substitution

Objective: To conjugate the bromo-end of the linker to a nucleophilic group (e.g., a phenol) on the target protein ligand.

Materials:

  • This compound

  • Target protein ligand with a nucleophilic handle (e.g., JQ1 analog with a free phenol)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (MS)

  • Nuclear magnetic resonance (NMR) spectrometer

Procedure:

  • Dissolve the target protein ligand (1 equivalent) in anhydrous DMF.

  • Add K2CO3 (3 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add this compound (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at 60°C for 12-24 hours, monitoring progress by thin-layer chromatography (TLC) or HPLC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the azide-functionalized ligand.

  • Confirm the structure and purity of the product by ¹H NMR and mass spectrometry.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis

Objective: To conjugate the azide-functionalized ligand from Protocol 1 with an alkyne-functionalized E3 ligase ligand.

Materials:

  • Azide-functionalized target protein ligand

  • Alkyne-functionalized E3 ligase ligand (e.g., VHL-alkyne)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • tert-Butanol/Water (1:1)

  • HPLC system

  • Mass spectrometer

Procedure:

  • Dissolve the azide-functionalized target protein ligand (1 equivalent) and the alkyne-functionalized E3 ligase ligand (1 equivalent) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of CuSO4 (0.1 equivalents) and THPTA (0.5 equivalents) in water.

  • Prepare a fresh solution of sodium ascorbate (1 equivalent) in water.

  • Add the CuSO4/THPTA solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by HPLC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final PROTAC by preparative HPLC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 3: Western Blot for Measuring PROTAC-Mediated Protein Degradation

Objective: To quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

  • Synthesized PROTAC

  • Cell line expressing the target protein (e.g., MCF-7 for BRD4)

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132, as a control)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for the desired time (e.g., 24 hours). Include a positive control with a known degrader and a negative control with a proteasome inhibitor.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the target protein levels to the loading control. Calculate DC50 and Dmax values.

Visualizing Workflows and Pathways

PROTAC Synthesis and Validation Workflow

The following diagram illustrates the general workflow for synthesizing and validating a PROTAC using this compound.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_validation Validation Ligand_A Target Ligand (with Nucleophile) Intermediate Azide-Functionalized Ligand A Ligand_A->Intermediate Nucleophilic Substitution Linker This compound Linker->Intermediate PROTAC Final PROTAC Intermediate->PROTAC CuAAC Click Chemistry Ligand_B E3 Ligand (with Alkyne) Ligand_B->PROTAC Cell_Culture Cell Treatment PROTAC->Cell_Culture Dose-Response Western_Blot Western Blot Cell_Culture->Western_Blot Protein Lysis Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis Quantification PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycling Recycled PROTAC Ternary_Complex->Recycling Dissociation Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Recycling->Ternary_Complex Catalytic Cycle

References

A Comparative Guide to Bromo-PEG1-C2-azide and Other Bifunctional Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a bifunctional linker is a critical determinant of the final conjugate's efficacy, stability, and overall therapeutic index. This guide provides an objective comparison of Bromo-PEG1-C2-azide, a short-chain PEGylated bifunctional linker, with other common classes of linkers used in bioconjugation. The following sections will delve into a comparative analysis supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a heterobifunctional linker featuring a bromo group and an azide moiety, connected by a short polyethylene glycol (PEG) chain. This structure allows for the sequential or orthogonal conjugation of two different molecules. The bromo group can serve as a reactive handle for nucleophilic substitution, while the azide group is primed for bioorthogonal "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] Its PEG component, although short, is intended to enhance the solubility and reduce the immunogenicity of the resulting conjugate.[3][4]

Comparison with Other Bifunctional Linkers

Bifunctional linkers can be broadly categorized based on their reactivity (homobifunctional vs. heterobifunctional), cleavability (cleavable vs. non-cleavable), and the nature of their spacer arm (e.g., PEG, alkyl chains).[5]

Heterobifunctional vs. Homobifunctional Linkers

This compound is a heterobifunctional linker, possessing two different reactive groups. This allows for controlled, stepwise conjugation, minimizing the formation of unwanted homodimers or polymers. In contrast, homobifunctional linkers have two identical reactive groups, which can lead to a mixture of products and are often used for intramolecular crosslinking or to capture a "snapshot" of protein interactions.

Cleavable vs. Non-Cleavable Linkers

The this compound linker itself is non-cleavable under typical physiological conditions. The choice between a cleavable and a non-cleavable linker is a crucial design element in drug conjugates like ADCs.

  • Cleavable linkers are designed to release the payload in the target cell in response to specific triggers like low pH in endosomes/lysosomes, high glutathione concentrations in the cytoplasm, or the presence of specific enzymes (e.g., cathepsins). This can lead to a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells. However, premature cleavage in circulation can lead to off-target toxicity.

  • Non-cleavable linkers , such as the backbone of this compound, rely on the complete lysosomal degradation of the antibody to release the payload. This generally leads to greater plasma stability and a wider therapeutic window, but lacks the bystander effect.

PEGylated vs. Alkyl Linkers

The PEG1 spacer in this compound is a key feature. Polyethylene glycol (PEG) linkers are known to:

  • Increase hydrophilicity and solubility of the conjugate, which is particularly beneficial for hydrophobic payloads.

  • Reduce immunogenicity and aggregation.

  • Improve pharmacokinetics by increasing the hydrodynamic radius, which can reduce renal clearance.

In contrast, simple alkyl chain linkers are more hydrophobic and can sometimes lead to aggregation or poor solubility of the final conjugate.

Quantitative Data Presentation

The following tables summarize representative quantitative data from various studies to illustrate the impact of linker choice on the performance of bioconjugates. It is important to note that direct comparisons can be challenging due to variations in the specific molecules being conjugated and the experimental conditions.

Table 1: Comparison of Linker Types on Antibody-Drug Conjugate (ADC) Performance

Linker TypeRepresentative ExamplePlasma Stability (Half-life)In Vitro Cytotoxicity (IC50)Key Characteristics
Non-Cleavable (Thioether) SMCCHigh (> 7 days)ModerateHigh stability, relies on lysosomal degradation, no bystander effect.
Cleavable (Dipeptide) Val-CitModerate (cleaved by cathepsins)HighSusceptible to enzymatic cleavage in lysosomes, potential for bystander effect.
Cleavable (Hydrazone) HydrazoneLow (pH-sensitive)HighCleaved in the acidic environment of endosomes/lysosomes.
PEGylated (Non-Cleavable) PEG-basedHighVariesImproved solubility and pharmacokinetics, high stability.

Table 2: Comparison of Click Chemistry Reactions for Azide-Containing Linkers

Reaction TypeCatalystReaction RateBiocompatibilityKey Characteristics
CuAAC Copper(I)FastLower (due to copper cytotoxicity)High yielding, forms a stable triazole linkage.
SPAAC None (strain-promoted)Slower than CuAACHighCatalyst-free, suitable for in vivo applications.

Table 3: Impact of Linker Length on PROTAC Performance

Linker Length (atoms)Target Protein Degradation (DC50)Ternary Complex FormationKey Observations
Short (e.g., <12 atoms)Often reduced or no degradationMay be sterically hinderedA minimum linker length is often required to bridge the target protein and E3 ligase.
Optimal (e.g., 12-18 atoms)Potent degradationFavorableAn optimal linker length allows for productive ternary complex formation.
Long (e.g., >20 atoms)Reduced degradationMay be too flexible, leading to unproductive bindingVery long linkers can lead to a "hook effect" where binary complexes are favored over the ternary complex.

Experimental Protocols

General Protocol for Antibody Conjugation using an Azide-Linker via CuAAC

This protocol describes a general method for conjugating an alkyne-modified payload to an antibody that has been functionalized with an azide-containing linker.

Materials:

  • Azide-functionalized antibody in phosphate-buffered saline (PBS), pH 7.4

  • Alkyne-payload dissolved in a compatible organic solvent (e.g., DMSO)

  • Copper(II) sulfate (CuSO4) solution

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution

  • Sodium ascorbate solution (freshly prepared)

  • Desalting column

Procedure:

  • Preparation of Antibody: Ensure the antibody solution is free of any azide-reactive components. The concentration should be between 1-10 mg/mL in PBS.

  • Preparation of Reagents:

    • Prepare a stock solution of the alkyne-payload in DMSO.

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the azide-functionalized antibody and the alkyne-payload. A molar excess of the payload (e.g., 5-10 fold) is typically used.

    • In a separate tube, premix the CuSO4 and THPTA solutions.

    • Add the CuSO4/THPTA mixture to the antibody-payload solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Gently mix and allow the reaction to proceed at room temperature for 1-2 hours.

  • Purification:

    • Remove unreacted payload and other small molecules by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

    • Assess the purity and aggregation of the ADC using Size Exclusion Chromatography (SEC).

General Protocol for Quantifying PROTAC-Mediated Protein Degradation

This protocol outlines the use of Western blotting to measure the degradation of a target protein induced by a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system and membranes

  • Primary antibody against the target protein

  • Primary antibody against a loading control protein (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and then add lysis buffer.

    • Collect the cell lysates and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and then incubate with the primary antibody for the target protein.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Mandatory Visualization

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds TernaryComplex->PROTAC Recycled TernaryComplex->E3Ligase Recycled UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

ADC_Development_Workflow cluster_workflow ADC Development and Testing Workflow start Start ab_selection Antibody Selection start->ab_selection conjugation Conjugation ab_selection->conjugation linker_payload Linker & Payload Synthesis linker_payload->conjugation purification Purification (e.g., SEC, HIC) conjugation->purification characterization Characterization (DAR, Aggregation) purification->characterization in_vitro In Vitro Testing (Cytotoxicity, Stability) characterization->in_vitro in_vivo In Vivo Testing (Efficacy, PK) in_vitro->in_vivo end End in_vivo->end

Caption: Generalized workflow for ADC development and testing.

Conclusion

The selection of a bifunctional linker is a multifaceted decision that significantly impacts the therapeutic potential of a bioconjugate. This compound, with its heterobifunctional nature, non-cleavable backbone, short PEG spacer, and azide handle for click chemistry, offers a specific set of advantages, particularly for applications requiring high stability and controlled conjugation. While it may not be the optimal choice for every application, especially those where a bystander effect is desired, its properties make it a valuable tool in the construction of stable bioconjugates like PROTACs and certain types of ADCs. The comparative data and experimental protocols provided in this guide are intended to equip researchers with the necessary information to make an informed decision when selecting a linker for their specific drug development needs.

References

A Comparative Guide to Bromo-PEG1-C2-azide and Other PEG Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of the final molecule's efficacy, stability, and pharmacokinetic profile. Polyethylene glycol (PEG) linkers are widely employed for their ability to enhance solubility, reduce immunogenicity, and provide spatial separation between conjugated molecules.[1][2][3] This guide provides an objective comparison of Bromo-PEG1-C2-azide, a heterobifunctional linker, with other commonly used PEG linkers, supported by representative experimental data and detailed protocols.

Introduction to this compound and Other Heterobifunctional PEG Linkers

This compound is a short-chain, heterobifunctional PEG linker featuring a bromo group and an azide moiety.[4][5] This unique combination of reactive groups allows for a two-step, orthogonal conjugation strategy. The azide group is amenable to "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), offering a highly specific and efficient method for attaching the linker to a molecule bearing an alkyne or a strained cyclooctyne group. The bromo group, being a good leaving group, can readily undergo nucleophilic substitution reactions, typically with thiol groups, to form stable thioether bonds.

This dual reactivity makes this compound a valuable tool, particularly in the synthesis of PROTACs, where it can connect a target protein-binding ligand and an E3 ligase ligand.

For a comprehensive comparison, we will evaluate this compound against other popular classes of heterobifunctional PEG linkers:

  • Maleimide-PEG-NHS Ester: These linkers react with thiols (via the maleimide group) and primary amines (via the NHS ester). They are widely used for conjugating proteins through cysteine and lysine residues.

  • DBCO-PEG-NHS Ester: These linkers are designed for copper-free click chemistry. The DBCO (dibenzocyclooctyne) group reacts spontaneously with azides, while the NHS ester targets primary amines.

  • Thiol-PEG-Amine: These linkers provide a free thiol and a primary amine, allowing for conjugation to maleimides and activated carboxylic acids, respectively.

Data Presentation: A Comparative Analysis of PEG Linker Performance

The selection of a PEG linker significantly impacts the physicochemical and biological properties of the resulting bioconjugate. The following tables summarize key performance parameters based on data synthesized from various studies. It is important to note that performance is context-dependent, relying on the specific molecules being conjugated and the application.

Table 1: Comparison of Functional Group Reactivity and Specificity

Linker TypeFunctional Group 1Target Moiety 1Functional Group 2Target Moiety 2Reaction Orthogonality & Specificity
This compound BromoThiols (e.g., Cysteine)AzideAlkynes, Strained Alkynes (e.g., DBCO, BCN)High. Azide-alkyne click chemistry is bioorthogonal. The bromo group can be selectively targeted by thiols.
Maleimide-PEG-NHS Ester MaleimideThiols (e.g., Cysteine)NHS EsterPrimary Amines (e.g., Lysine, N-terminus)Moderate. NHS esters can have side reactions (hydrolysis). Maleimide can react with amines at higher pH. Sequential reactions are often required.
DBCO-PEG-NHS Ester DBCOAzidesNHS EsterPrimary Amines (e.g., Lysine, N-terminus)High. SPAAC is bioorthogonal. NHS ester reactivity is less specific.
Thiol-PEG-Amine ThiolMaleimides, HaloacetamidesAmineActivated Carboxylic Acids (e.g., NHS esters)Moderate to High. Requires activation of the carboxyl group for reaction with the amine. Thiol-maleimide reaction is highly specific at neutral pH.

Table 2: Impact of Linker Chemistry on Bioconjugate Properties (Representative Data)

PropertyBromo-PEG-Azide LinkageMaleimide-PEG-NHS LinkageDBCO-PEG-NHS LinkageThiol-PEG-Amine Linkage
Linkage Stability Thioether & Triazole: Very HighThioether & Amide: HighTriazole & Amide: Very HighThioether & Amide: High
Hydrophilicity Short PEG chain provides moderate hydrophilicity.PEG chain length dependent.PEG chain length dependent.PEG chain length dependent.
Conjugation Efficiency Generally high for both reaction steps.Variable, can be affected by hydrolysis of NHS ester.High for SPAAC, variable for NHS ester reaction.Generally high for thiol-maleimide; can be lower for amide bond formation.
Control over Stoichiometry High, due to orthogonal nature of the reactions.Moderate, can be challenging to control the degree of labeling on amines.High for the azide-DBCO reaction.Moderate, similar to Maleimide-PEG-NHS.
In Vivo Performance (General Trend) Stable conjugates with predictable pharmacokinetics.Can be influenced by potential retro-Michael reaction of the thioether bond, though generally stable.Highly stable conjugates, often leading to improved in vivo performance.Stable conjugates, performance depends on overall ADC/PROTAC design.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for conjugating a protein (e.g., an antibody) with a small molecule using different PEG linkers.

Protocol 1: Two-Step Protein Conjugation using this compound

This protocol describes the conjugation of an alkyne-modified small molecule to a protein's thiol groups.

Materials:

  • Protein with accessible thiol groups (e.g., reduced antibody) in a suitable buffer (e.g., PBS, pH 7.2)

  • This compound

  • Alkyne-modified small molecule

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • DMSO

  • Desalting column

Step 1: Reaction of this compound with Protein Thiols

  • Protein Preparation: Ensure the protein is in a thiol-reactive buffer at a concentration of 1-5 mg/mL.

  • Linker Addition: Add a 5-10 fold molar excess of this compound (dissolved in DMSO) to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess linker using a desalting column, exchanging the buffer to a non-amine-containing buffer suitable for click chemistry (e.g., PBS, pH 7.4).

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagent Preparation: Prepare fresh stock solutions of 10 mM CuSO₄, 50 mM THPTA, and 100 mM sodium ascorbate in water. Dissolve the alkyne-modified small molecule in DMSO.

  • Reaction Setup: To the azide-functionalized protein from Step 1, add the alkyne-modified small molecule at a 2-5 fold molar excess.

  • Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let it stand for 2-3 minutes.

  • Click Reaction: Add the CuSO₄/THPTA mixture to the protein/small molecule solution. Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours.

  • Final Purification: Purify the final conjugate using a desalting column or size-exclusion chromatography to remove excess reagents.

Protocol 2: One-Pot Protein Conjugation using Maleimide-PEG-NHS Ester

This protocol describes the simultaneous conjugation to both amine and thiol residues on a protein. For a more controlled reaction, a two-step protocol is recommended.

Materials:

  • Protein with accessible amine and thiol groups in PBS, pH 7.2-7.5

  • Maleimide-PEG-NHS Ester

  • DMSO

  • Desalting column

Procedure:

  • Reagent Preparation: Dissolve the Maleimide-PEG-NHS Ester in DMSO immediately before use to a stock concentration of 10-20 mM.

  • Reaction Setup: Add a 10-20 fold molar excess of the dissolved linker to the protein solution (2-10 mg/mL).

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Purification: Remove excess linker and byproducts using a desalting column.

Protocol 3: Two-Step Protein Conjugation using DBCO-PEG-NHS Ester

This protocol describes the introduction of a DBCO moiety onto a protein via its amine groups, followed by a copper-free click reaction with an azide-modified molecule.

Materials:

  • Protein with accessible amine groups in PBS, pH 7.4

  • DBCO-PEG-NHS Ester

  • Azide-modified molecule

  • DMSO

  • Desalting column

Step 1: Labeling Protein with DBCO

  • Reagent Preparation: Dissolve DBCO-PEG-NHS Ester in DMSO to a 10 mM stock solution.

  • Reaction: Add a 10-20 fold molar excess of the DBCO-PEG-NHS Ester to the protein solution (2-10 mg/mL).

  • Incubation: Incubate for 30-60 minutes at room temperature.

  • Purification: Remove unreacted linker using a desalting column.

Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • Addition of Azide Molecule: Add the azide-modified molecule (2-5 fold molar excess) to the DBCO-labeled protein.

  • Incubation: Incubate at room temperature for 4-12 hours, or at 4°C for 12-24 hours.

  • Final Purification: Purify the final conjugate using a desalting column or size-exclusion chromatography.

Mandatory Visualization

Bioconjugation_Workflow cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Purification cluster_step3 Step 3: Second Conjugation Protein Protein Protein_Linker Functionalized Protein Protein->Protein_Linker + Linker Linker Linker Purification Size Exclusion Chromatography Protein_Linker->Purification Excess_Linker Excess Linker Purification->Excess_Linker Removal Purified_Protein_Linker Functionalized Protein Purification->Purified_Protein_Linker Final_Conjugate Final Bioconjugate Purified_Protein_Linker->Final_Conjugate + Payload Payload Small Molecule (Drug/Probe)

Caption: A generalized workflow for a two-step bioconjugation process using a heterobifunctional linker.

Linker_Comparison Linker_Choice Choice of Heterobifunctional PEG Linker Bromo_PEG_Azide Bromo-PEG-Azide Bromo (Thiol-reactive) Azide (Alkyne-reactive) Linker_Choice->Bromo_PEG_Azide Mal_PEG_NHS Maleimide-PEG-NHS Maleimide (Thiol-reactive) NHS Ester (Amine-reactive) Linker_Choice->Mal_PEG_NHS DBCO_PEG_NHS DBCO-PEG-NHS DBCO (Azide-reactive) NHS Ester (Amine-reactive) Linker_Choice->DBCO_PEG_NHS PROTACs PROTAC Synthesis Bromo_PEG_Azide->PROTACs High Orthogonality ADCs ADC Development Mal_PEG_NHS->ADCs Targets Cys & Lys DBCO_PEG_NHS->ADCs Copper-Free Application Application Surface_Mod Surface Modification

Caption: Decision tree for selecting a heterobifunctional PEG linker based on reactive groups and application.

Conclusion

The selection of an appropriate PEG linker is a multifaceted decision that requires careful consideration of the desired properties of the final bioconjugate. This compound offers a high degree of control and specificity due to its orthogonal reactive groups, making it particularly suitable for complex syntheses like those required for PROTACs. Other linkers, such as Maleimide-PEG-NHS and DBCO-PEG-NHS, provide well-established routes for conjugating to common amino acid residues on proteins and are workhorses in the field of ADC development. Ultimately, the optimal linker choice will depend on the specific target molecules, the desired degree of labeling, and the intended application of the bioconjugate. The experimental protocols provided herein serve as a starting point for researchers to empirically determine the most suitable linker for their specific needs.

References

The Pivotal Role of Linkers in PROTAC In Vivo Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to eliminate proteins implicated in disease. A PROTAC molecule is composed of three key elements: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. While often perceived as a simple spacer, the linker is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties in vivo.

This guide provides a comparative analysis of linker strategies, with a focus on the utility of short polyethylene glycol (PEG) linkers, exemplified by structures like Bromo-PEG1-C2-azide. We will delve into supporting experimental data to inform the rational design of next-generation protein degraders.

The Linker: More Than Just a Connection

The linker's composition, length, and rigidity are paramount in dictating a PROTAC's overall performance. It governs the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can result in steric hindrance or unfavorable conformations, thereby compromising degradation efficiency.[1]

Comparative Analysis of Linker Types

PROTAC linkers can be broadly classified into two main categories: flexible linkers, such as those with alkyl chains and polyethylene glycol (PEG) units, and rigid linkers, which often incorporate cyclic structures like piperazine or piperidine.[2]

  • Alkyl Linkers: These are composed of saturated hydrocarbon chains and are generally hydrophobic. While this hydrophobicity can enhance cell permeability, it may adversely affect solubility.[1]

  • PEG Linkers: Comprising repeating ethylene glycol units, PEG linkers are more hydrophilic than their alkyl counterparts. This characteristic can improve a PROTAC's solubility and pharmacokinetic profile.[3] Statistics indicate that approximately 54% of reported PROTACs utilize PEG linkers.[2]

The choice between these linker types is critical and often requires empirical validation. For instance, in one study, the replacement of a nine-atom alkyl chain with three PEG units resulted in only weak degradation of the target protein, suggesting that the incorporation of oxygen atoms can sometimes inhibit PROTAC activity.

The "Clickable" Advantage of this compound

This compound represents a "clickable" linker. The azide group allows for its facile conjugation to a ligand bearing an alkyne group through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or to a ligand with a strained alkyne (e.g., DBCO, BCN) via strain-promoted alkyne-azide cycloaddition (SPAAC). This modular approach simplifies the synthesis of PROTAC libraries with varying linker lengths and attachment points, which is crucial for optimizing degradation efficiency. For in vivo applications, SPAAC is often the preferred method to avoid the potential toxicity associated with copper catalysts.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically assessed by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value signifies higher potency.

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value indicates greater efficacy.

Below are tables summarizing experimental data from studies on Bromodomain and Extra-Terminal (BET) protein BRD4-targeting PROTACs, illustrating the impact of linker composition and length on degradation performance.

Table 1: Impact of Linker Composition on BRD4 Degradation

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell LineE3 Ligase
PROTAC A Alkyl Chain>1000<20HEK293TCRBN
PROTAC B PEG<100>80HEK293TCRBN

This table represents a conceptual comparison based on findings that PEG linkers can improve properties over simple alkyl chains in some contexts.

Table 2: Impact of Linker Length on BRD4 Degradation

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineE3 LigaseReference
dBET1 ~151.8>95MV4;11CRBN
ARV-825 ~20<1>98HCT-116CRBN
MZ1 1324~90HeLaVHL

Note: The linker length is an approximation. The data is compiled from various sources to illustrate the principle.

These data underscore that there is no universal optimal linker. The ideal linker length and composition are target- and E3 ligase-dependent and must be determined empirically. For instance, for CRBN-recruiting PROTACs targeting BRD4, both shorter and longer PEG-containing linkers have shown high potency.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of PROTAC efficacy. Below are representative protocols for key experiments.

Western Blot for Protein Degradation

Purpose: To quantify the reduction in the target protein levels following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, MV4;11) at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the protein bands and normalize the target protein levels to the loading control. Calculate DC50 and Dmax values from the dose-response curves.

In Vivo Efficacy Study in Xenograft Models

Purpose: To evaluate the anti-tumor efficacy of a PROTAC in a living organism.

  • Animal Model: Implant human cancer cells (e.g., RS4;11) subcutaneously into immunodeficient mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once the tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • PROTAC Administration: Administer the PROTAC via a suitable route (e.g., intraperitoneal, oral) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Pharmacodynamic Analysis: At the end of the study, or at specific time points, collect tumors and tissues to assess target protein degradation by Western blot or immunohistochemistry.

  • Data Analysis: Analyze the tumor growth inhibition and statistical significance between the treatment and control groups.

Visualizing the Process

Diagrams can help clarify the complex biological processes and experimental workflows involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Proteasome->Degraded_Fragments Degradation Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Studies A PROTAC Synthesis (Click Chemistry) B Biochemical Assays (Binding Affinity) A->B C Cellular Assays (Western Blot for DC50/Dmax) B->C D Pharmacokinetic Studies (PK) C->D E Xenograft Model Establishment C->E F PROTAC Treatment E->F G Tumor Growth Monitoring F->G H Pharmacodynamic Analysis (Tumor Degradation) G->H

References

A Comparative Guide to the Mass Spectrometry Analysis of Bromo-PEG1-C2-azide and its Alternatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the precise characterization of all components is paramount. Heterobifunctional linkers, which connect the targeting and payload moieties, are critical to the efficacy and safety of these therapeutics. Mass spectrometry (MS) is an indispensable tool for verifying the identity, purity, and stability of these linkers.

This guide provides a comparative analysis of the mass spectrometry profiles of Bromo-PEG1-C2-azide and two common alternatives: Azido-PEG4-NHS ester and DBCO-PEG4-NHS ester. These alternatives leverage "click chemistry," offering different reactivity profiles compared to the alkylating nature of the bromo group in this compound.

Performance Comparison of Heterobifunctional Linkers

The choice of a bifunctional linker is dictated by the desired reactivity and the functional groups present on the molecules to be conjugated. This compound possesses a bromo group for nucleophilic substitution and an azide for click chemistry. In contrast, Azido-PEG-NHS esters and DBCO-PEG-NHS esters utilize an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, a common functional group in proteins. The azide or dibenzocyclooctyne (DBCO) group then allows for subsequent conjugation via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, respectively[1][2][3].

The mass spectrometry analysis of these linkers is crucial for confirming their molecular weight and identifying potential side products or degradation. The polyethylene glycol (PEG) component, while enhancing solubility and providing a flexible spacer, can introduce complexity in the mass spectrum due to its potential for polydispersity, although the specific linkers discussed here are often supplied as discrete, single molecular weight compounds[4].

Quantitative Mass Spectrometry Data

The accurate mass determination by high-resolution mass spectrometry (HRMS) is the primary method for confirming the identity of these linkers. The expected m/z values for the protonated and sodiated adducts of this compound and its alternatives are presented below. These values are calculated based on their monoisotopic masses.

Compound NameChemical FormulaMonoisotopic Mass (Da)Expected [M+H]⁺ (m/z)Expected [M+Na]⁺ (m/z)
This compoundC₄H₈BrN₃O193.9852194.9930216.9750
Azido-PEG4-NHS esterC₁₅H₂₄N₄O₈388.1594389.1667411.1486
DBCO-PEG4-NHS esterC₃₄H₃₉N₃O₁₀649.2635650.2708672.2528

Plausible Fragmentation Patterns

This compound:

  • Loss of N₂: A characteristic fragmentation of azides is the neutral loss of nitrogen gas (28.0061 Da).

  • Cleavage of the PEG chain: Fragmentation can occur along the ethylene glycol unit, leading to characteristic losses of C₂H₄O (44.0262 Da).

  • Loss of Br: The bromine atom can be lost as a radical.

Azido-PEG4-NHS ester:

  • Loss of N₂: Similar to this compound, the azide group is expected to readily lose N₂.

  • Cleavage of the NHS ester: The N-hydroxysuccinimide group can be lost (115.0269 Da).

  • PEG chain fragmentation: Cleavage of the PEG backbone will result in a series of ions separated by 44.0262 Da.

DBCO-PEG4-NHS ester:

  • Cleavage of the NHS ester: Loss of the NHS group is a likely fragmentation pathway.

  • Fragmentation of the DBCO group: The dibenzocyclooctyne moiety can undergo characteristic fragmentation.

  • PEG chain fragmentation: The PEG linker will fragment with losses of C₂H₄O units.

The following table summarizes the predicted major fragment ions for each linker.

Parent CompoundPredicted Fragment IonPredicted Fragment m/z ([M+H]⁺)Description of Neutral Loss
This compoundC₄H₈BrN⁺166.9869Loss of N₂
C₂H₄BrO⁺122.9474Cleavage of PEG chain and loss of azidoethane
Azido-PEG4-NHS esterC₁₅H₂₄N₂O₈⁺361.1606Loss of N₂
C₁₁H₁₉N₃O₆⁺289.1274Loss of NHS group
DBCO-PEG4-NHS esterC₃₀H₃₅N₂O₈⁺555.2393Loss of NHS group
C₂₀H₁₈NO₂⁺304.1338Fragmentation of DBCO and PEG chain

Experimental Protocols

A generalized protocol for the analysis of these heterobifunctional linkers by LC-MS is provided below. Instrument-specific parameters should be optimized for each system.

1. Sample Preparation:

  • Prepare a stock solution of the linker at 1 mg/mL in a 50:50 mixture of acetonitrile (ACN) and water.

  • Dilute the stock solution to a final concentration of 1-10 µM using the initial mobile phase composition as the diluent.

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometer Settings (Q-TOF or Orbitrap):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 100-1000.

  • Data Acquisition: Full scan MS and data-dependent MS/MS. For MS/MS, use a collision energy ramp to observe a range of fragment ions.

Visualizations

The following diagrams illustrate the experimental workflow for mass spectrometry analysis and the logical relationship of the compared linkers.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock 1 mg/mL Stock Solution dilution 1-10 µM Working Solution stock->dilution lc Reversed-Phase LC Separation dilution->lc ms High-Resolution MS (Full Scan) lc->ms msms Data-Dependent MS/MS ms->msms deconvolution Spectral Deconvolution msms->deconvolution identification Compound Identification (Accurate Mass) deconvolution->identification fragmentation_analysis Fragmentation Analysis identification->fragmentation_analysis

Experimental workflow for LC-MS/MS analysis of bifunctional linkers.

linker_comparison cluster_main Heterobifunctional Linkers cluster_click Click Chemistry Alternatives cluster_reactivity Primary Reactive Groups cluster_click_moiety Click Chemistry Moiety bromo_peg This compound bromo Bromo (Nucleophilic Substitution) bromo_peg->bromo azide Azide (CuAAC or SPAAC) bromo_peg->azide azido_nhs Azido-PEG4-NHS ester nhs NHS Ester (Amine Reactive) azido_nhs->nhs azido_nhs->azide dbco_nhs DBCO-PEG4-NHS ester dbco_nhs->nhs dbco DBCO (SPAAC) dbco_nhs->dbco

Functional group comparison of this compound and its alternatives.

References

Navigating Bioconjugation: A Comparative Guide to the NMR Analysis of Bromo-PEG1-C2-azide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the sophisticated field of bioconjugation and proteomics, the choice of linker is a critical determinant of experimental success. This guide provides a comprehensive comparison of Bromo-PEG1-C2-azide, a versatile heterobifunctional linker, with alternative linkers, supported by detailed experimental protocols and Nuclear Magnetic Resonance (NMR) analysis for tracking reaction progress and purity.

The development of complex biomolecules, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), relies on the precise and efficient connection of different molecular entities. This compound has emerged as a valuable tool in this context, offering orthogonal reactivity through its bromo and azide functionalities. The azide group readily participates in highly specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the bromo group can act as a leaving group for nucleophilic substitution. This dual reactivity allows for a controlled, stepwise approach to the synthesis of complex bioconjugates.

Performance Comparison of Bifunctional Linkers

The selection of a linker can significantly impact the yield, purity, and stability of the final bioconjugate. Here, we compare this compound with other commonly used bifunctional linkers. The following table summarizes key performance indicators, with a focus on results that can be quantified by ¹H NMR spectroscopy.

LinkerFunctional GroupsTypical ReactionNMR Quantifiable MetricTypical Yield (%)Key Advantages
This compound Bromo, AzideCuAACDisappearance of azide-adjacent protons, appearance of triazole proton>90Orthogonal reactivity, good solubility.
Bromo-PEGn-acidBromo, Carboxylic AcidAmide couplingShift of protons adjacent to the newly formed amide bond80-95Stable amide bond formation.
Azide-PEGn-NHS EsterAzide, NHS EsterAmine acylationDisappearance of NHS ester protons>95High reactivity with primary amines.
Maleimide-PEGn-NHS EsterMaleimide, NHS EsterThiol addition, Amine acylationDisappearance of maleimide protons>90Specific reactivity towards thiols.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol details a typical CuAAC reaction between this compound and a model alkyne, propargyl alcohol, followed by NMR analysis to determine reaction completion and purity.

Materials:

  • This compound

  • Propargyl alcohol

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Internal Standard for qNMR (e.g., 1,3,5-trimethoxybenzene)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM solution of this compound in anhydrous DMF.

    • Prepare a 100 mM solution of propargyl alcohol in anhydrous DMF.

    • Prepare a 50 mM solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 100 mM solution of sodium ascorbate in deionized water (freshly prepared).

    • Prepare a 50 mM solution of THPTA in deionized water.

  • Reaction Setup:

    • In a clean, dry vial, add 100 µL of the this compound stock solution (10 µmol, 1.0 eq).

    • Add 100 µL of the propargyl alcohol stock solution (10 µmol, 1.0 eq).

    • Add 20 µL of the THPTA stock solution (1 µmol, 0.1 eq).

    • Add 10 µL of the CuSO₄·5H₂O stock solution (0.5 µmol, 0.05 eq).

    • Vortex the mixture gently.

    • Initiate the reaction by adding 20 µL of the freshly prepared sodium ascorbate stock solution (2 µmol, 0.2 eq).

    • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Work-up and Sample Preparation for NMR:

    • Quench the reaction by adding 500 µL of a 10 mM EDTA solution in water to chelate the copper catalyst.

    • Extract the product with dichloromethane (3 x 1 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • For quantitative NMR (qNMR), accurately weigh the dried product and a known amount of the internal standard. Dissolve the mixture in a known volume of CDCl₃.

NMR Analysis of the Reaction

¹H NMR spectroscopy is a powerful tool to monitor the progress of the CuAAC reaction. The key spectral changes to observe are the disappearance of the signals corresponding to the protons adjacent to the azide group in the starting material and the appearance of a new signal for the proton on the newly formed triazole ring.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

CompoundProtonsExpected Chemical Shift (ppm)
This compound (Starting Material) Br-CH₂ -CH₂-O-~3.50 (t)
-O-CH₂-CH₂ -N₃~3.75 (t)
Br-CH₂-CH₂ -O-~3.85 (t)
-O-CH₂ -CH₂-N₃~3.40 (t)
Propargyl alcohol (Starting Material) HC ≡C-~2.50 (t)
≡C-CH₂ -OH~4.30 (d)
Triazole Product Triazole-CH ~7.50-8.00 (s)
Triazole-CH₂ -CH₂-O-~4.50 (t)
Br-CH₂ -CH₂-O-~3.50 (t)
Br-CH₂-CH₂ -O-~3.85 (t)
-O-CH₂-CH₂ -N-triazole~3.95 (t)

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Quantitative Analysis:

The reaction yield can be calculated from the ¹H NMR spectrum by comparing the integration of a characteristic proton signal of the product (e.g., the triazole proton) with the integration of a known amount of an internal standard.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

G cluster_workflow Experimental Workflow Stock Solutions Stock Solutions Reaction Setup Reaction Setup Stock Solutions->Reaction Setup Work-up & Purification Work-up & Purification Reaction Setup->Work-up & Purification NMR Analysis NMR Analysis Work-up & Purification->NMR Analysis G cluster_logic NMR Analysis Logic Starting Material This compound (Distinct NMR Signals) Reaction Monitoring Reaction Monitoring Starting Material->Reaction Monitoring Product Triazole Product (New, Shifted NMR Signals) Reaction Monitoring->Product >90% Conversion Incomplete Reaction Incomplete Reaction Reaction Monitoring->Incomplete Reaction <90% Conversion

A Comparative Analysis of PROTAC Linker Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1] This guide provides an objective comparison of different PROTAC linkers, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.

The Crucial Role of the Linker in PROTAC Function

The linker is not merely a passive spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2][3] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[1] Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.

Comparative Analysis of PROTAC Linker Types

PROTAC linkers can be broadly categorized into three main types: flexible (Alkyl and Polyethylene Glycol - PEG), rigid, and clickable. Each type possesses distinct characteristics that influence the overall performance of the PROTAC.

Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains

Alkyl and PEG chains are the most commonly used linkers in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.

  • Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can impact the solubility of the PROTAC.

  • PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC molecule. Statistics show that approximately 54% of reported PROTACs utilize PEG linkers.

Rigid Linkers

Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation. Rigid linkers can also enhance metabolic stability.

Clickable Linkers

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has become a popular method for PROTAC synthesis. This approach allows for the efficient and modular assembly of PROTACs, facilitating the rapid generation of libraries with diverse linkers. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.

Data Presentation: Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.

The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PEG4>1000<20
PEG712085
PEG1035>95
PEG1380>95

Table 2: Comparison of Flexible vs. Rigid Linkers for BRD4 Degradation

PROTACLinker TypeDC50 (nM)Dmax (%)
PROTAC AFlexible (PEG)5090
PROTAC BRigid (Piperazine)15>95

Table 3: Influence of Linker Composition on BTK Degradation

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC XAlkyl Chain2580
PROTAC YAlkyl-Ether Chain1090

Mandatory Visualization

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow Western Blot Experimental Workflow start Start cell_culture Cell Culture & PROTAC Treatment start->cell_culture cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target Protein & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Data Analysis (Densitometry, DC50/Dmax Calculation) detection->analysis end End analysis->end

Caption: Western Blot Experimental Workflow.

Linker_Properties_Relationship Logical Relationship of Linker Properties cluster_properties Linker Properties cluster_outcomes Impact on PROTAC Performance linker_design PROTAC Linker Design length Length linker_design->length composition Composition (Alkyl, PEG, etc.) linker_design->composition rigidity Rigidity linker_design->rigidity attachment_points Attachment Points linker_design->attachment_points ternary_complex Ternary Complex Formation & Stability length->ternary_complex physicochem Physicochemical Properties (Solubility, Permeability) composition->physicochem rigidity->ternary_complex attachment_points->ternary_complex efficacy Degradation Efficacy (DC50, Dmax) ternary_complex->efficacy pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) physicochem->pk_pd pk_pd->efficacy

Caption: Logical Relationship of Linker Properties.

Experimental Protocols

Accurate and reproducible assessment of PROTAC efficacy is paramount. Below are detailed methodologies for key assays used to determine DC50 and Dmax values, as well as other important parameters.

Western Blotting for Protein Degradation

Western blotting is a widely used technique to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells of interest in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvesting.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC or DMSO control for the desired time (e.g., 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Plot the normalized protein levels against the logarithm of the PROTAC concentration.

    • Fit the data to a dose-response curve to determine the DC50 and Dmax values.

Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)

The PAMPA assay is a high-throughput, cell-free method to assess the passive permeability of a compound.

  • Plate Preparation:

    • Prepare a donor plate (96-well) containing the PROTACs dissolved in a suitable buffer.

    • Prepare an acceptor plate (96-well) containing a buffer solution.

    • Coat the filter of a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.

  • Assay Procedure:

    • Place the filter plate on top of the acceptor plate.

    • Add the PROTAC solutions from the donor plate to the filter plate.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification:

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (V_A / (Area × Time)) × (C_A / C_D) where V_A is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, C_A is the concentration in the acceptor well, and C_D is the concentration in the donor well.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.

  • Chip Preparation:

    • Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.

  • Binary Interaction Analysis:

    • Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.

  • Ternary Complex Analysis:

    • To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.

    • Alternatively, inject the target protein over a surface saturated with the PROTAC and E3 ligase.

  • Data Analysis:

    • Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.

    • Calculate the cooperativity (α) of ternary complex formation. A value of α > 1 indicates positive cooperativity, where the binding of one protein enhances the binding of the other.

Plasma Stability Assay

This assay determines the stability of a PROTAC in plasma, which is crucial for its in vivo efficacy.

  • Incubation:

    • Incubate the test PROTAC at a final concentration of 1 µM with plasma (e.g., human, rat, mouse) at 37°C.

    • Take samples at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate plasma proteins.

  • Quantification:

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining PROTAC.

  • Data Analysis:

    • Calculate the percentage of the PROTAC remaining at each time point relative to the 0-minute sample.

    • Determine the in vitro half-life (t1/2) of the PROTAC in plasma.

Conclusion

The choice of linker is a critical determinant of PROTAC success. While flexible linkers like alkyl and PEG chains offer synthetic ease and have been widely used, there is a growing interest in rigid and clickable linkers to improve potency, selectivity, and drug-like properties. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

Safety Operating Guide

Proper Disposal of Bromo-PEG1-C2-azide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: Researchers, scientists, and drug development professionals handling Bromo-PEG1-C2-azide must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this bifunctional linker, addressing the potential hazards associated with its organic azide and brominated structural components.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound or a closely related compound. Based on available data for similar molecules, this compound should be handled with caution, assuming it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE) is mandatory. All handling and disposal steps must be conducted in a certified chemical fume hood while wearing the appropriate PPE.

PPE CategorySpecific Recommendations
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye/Face Protection Safety goggles and a face shield if there is a splash hazard
Skin/Body Protection A lab coat and closed-toe shoes
Respiratory Use in a well-ventilated area, preferably a chemical fume hood

Disposal Decision Workflow

The primary decision for disposing of this compound waste is whether to quench the reactive azide group before disposal or to dispose of the material directly as hazardous waste. This decision depends on the concentration of the azide, the volume of waste, and institutional safety protocols.

DisposalWorkflow start Start: this compound Waste decision Is the waste a dilute solution of this compound? start->decision quench Option 1: Quench Azide Group decision->quench Yes (and permitted by institution) direct_disposal Option 2: Direct Disposal as Halogenated Organic Waste decision->direct_disposal No, or if quenching is not feasible collect Collect in a designated 'Halogenated Organic Waste' container quench->collect direct_disposal->collect final_disposal Arrange for pickup by licensed hazardous waste disposal service collect->final_disposal

Caption: Decision workflow for the proper disposal of this compound.

Option 1: Chemical Deactivation (Quenching) of the Azide Group

For small quantities of residual this compound in solution, the azide group can be chemically reduced to a less hazardous amine. The Staudinger reaction is a common and effective method for this transformation.[1] This procedure must be performed in a chemical fume hood.

Experimental Protocol: Staudinger Reduction

  • Preparation : Cool the solution containing the residual this compound in an ice bath.

  • Reagent Addition : In a separate flask, dissolve triphenylphosphine (approximately 1.1 equivalents relative to the azide) in a suitable solvent (e.g., THF, diethyl ether).

  • Quenching Reaction : Slowly add the triphenylphosphine solution to the cooled azide solution with constant stirring. You should observe effervescence as nitrogen gas is released.

  • Completion : Continue stirring until the gas evolution ceases. To ensure the reaction is complete, allow the mixture to warm to room temperature and stir for an additional hour.[1]

  • Disposal of Quenched Waste : The resulting solution, now containing the much more stable iminophosphorane or its hydrolyzed amine derivative, can be disposed of as halogenated organic waste.

Step-by-Step Disposal Protocol

Whether the azide has been quenched or not, the final waste product is a brominated organic compound and must be disposed of accordingly.

Step 1: Waste Segregation and Collection

  • Designated Waste Container : All waste containing this compound, whether in solid or liquid form, must be collected in a designated, clearly labeled, and chemically resistant container.[2]

  • Labeling : The container must be labeled as "Halogenated Organic Hazardous Waste." The full chemical name, "this compound," and any other chemical constituents must be clearly listed.[2]

  • Avoid Incompatibilities :

    • Acids : Do NOT mix azide-containing waste with acidic waste. This can generate highly toxic and explosive hydrazoic acid (HN₃).

    • Heavy Metals : Avoid contact with metals, especially heavy metals like copper, lead, silver, or mercury, as this can form shock-sensitive and explosive metal azides. Do not use metal spatulas for handling.

    • Halogenated Solvents : While the compound itself is halogenated, avoid mixing with additional chlorinated solvents like dichloromethane or chloroform, which can form extremely unstable polyazidomethanes.

Step 2: Container Management and Storage

  • Secure Sealing : Keep the waste container tightly sealed when not in use.

  • Capacity Limit : Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Storage Location : Store the sealed waste container in a well-ventilated, designated hazardous waste storage area, away from incompatible materials.

Step 3: Disposal of Contaminated Materials

  • Solid Waste : All solid waste contaminated with this compound (e.g., gloves, pipette tips, weighing paper, absorbent pads) must be placed in a designated solid hazardous waste container.

  • Glassware Decontamination : Glassware that has come into contact with the compound must be decontaminated. Perform a triple rinse with a suitable solvent (e.g., acetone or ethanol). The first two rinses must be collected as halogenated organic waste.

Step 4: Arranging for Final Disposal

  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.

  • Regulatory Compliance : Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Never pour this compound or its solutions down the drain.

Summary of Disposal Parameters

ParameterGuidelineRationale
Chemical State Solid or liquid wasteTo be collected in appropriate, designated containers.
Waste Container Type Chemically resistant, sealable container labeled "Halogenated Organic Waste"To prevent leaks, reactions, and ensure clear identification of hazards.
Incompatible Materials Acids, heavy metals, and certain halogenated solvents (e.g., CH₂Cl₂, CHCl₃)To prevent the formation of highly toxic, explosive, or unstable byproducts.
Final Disposal Method Incineration via a licensed hazardous waste disposal service.To ensure complete destruction of the hazardous organic compound in compliance with regulations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.